Technical Documentation Center

5-(4-nitrophenyl)-2-phenylpyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(4-nitrophenyl)-2-phenylpyrimidine

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 5-(4-nitrophenyl)-2-phenylpyrimidine

Executive Summary This technical guide details the synthesis of 5-(4-nitrophenyl)-2-phenylpyrimidine , a prototypical "push-pull" donor-acceptor system utilized in optoelectronics (OLED host materials) and as a pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 5-(4-nitrophenyl)-2-phenylpyrimidine , a prototypical "push-pull" donor-acceptor system utilized in optoelectronics (OLED host materials) and as a pharmacophore in kinase inhibitor development.

While de novo ring construction is possible, this guide prioritizes the Suzuki-Miyaura Cross-Coupling of 5-bromo-2-phenylpyrimidine with 4-nitrophenylboronic acid. This route offers superior convergence, higher functional group tolerance, and scalability compared to classical condensation methods.

Retrosynthetic Analysis

To design the most robust synthetic route, we analyze the target molecule's disconnections.

  • Disconnection A (C-C Bond Formation): Disconnection at the C5-position of the pyrimidine ring. This leads to a cross-coupling strategy between a metallated aryl species and a halogenated heterocycle.[1][2]

    • Logic: The C5 position of pyrimidine is electron-rich compared to C2/C4, making it susceptible to electrophilic halogenation, facilitating subsequent cross-coupling.

  • Disconnection B (Ring Closure): Disconnection of the N1-C2 and N3-C2 bonds.

    • Logic: Requires condensing benzamidine with a 2-substituted malonaldehyde equivalent (e.g., vinamidinium salt). This is less efficient due to the instability of 2-(4-nitrophenyl)malonaldehyde precursors.

Diagram 1: Retrosynthetic Logic (DOT)

Retrosynthesis Target 5-(4-nitrophenyl)-2-phenylpyrimidine Suzuki Route A: Suzuki Coupling (Preferred) Suzuki->Target Pd(0) Cat. Cyclization Route B: Cyclization (Alternative) Cyclization->Target Condensation Frag1 5-Bromo-2-phenylpyrimidine + 4-Nitrophenylboronic acid Frag1->Suzuki Frag2 Benzamidine + 2-(4-nitrophenyl)trimethinium salt Frag2->Cyclization

Caption: Retrosynthetic disconnection showing the convergent Suzuki route (Green) versus the linear cyclization route (Red).

Primary Protocol: Suzuki-Miyaura Coupling[3][4][5]

Reaction Rationale

The Suzuki coupling is selected for its robustness against the nitro group (unlike Grignard/Lithium reagents) and the commercial availability of stable boronic acids.

  • Catalyst Selection: Pd(dppf)Cl₂·DCM is the catalyst of choice. The bidentate ferrocenyl ligand prevents catalyst decomposition better than Pd(PPh₃)₄ at the elevated temperatures required for electron-deficient heterocycles [1].

  • Base & Solvent: A biphasic system of 1,4-Dioxane/Water (4:1) with K₂CO₃ ensures solubility of the boronic acid while maintaining a sufficiently high reflux temperature (approx. 100°C).

Reagents & Stoichiometry
ReagentRoleEquiv.MW ( g/mol )
5-Bromo-2-phenylpyrimidine Electrophile1.0235.08
4-Nitrophenylboronic acid Nucleophile1.2166.93
Pd(dppf)Cl₂·DCM Catalyst0.03816.64
Potassium Carbonate (K₂CO₃) Base2.5138.21
1,4-Dioxane Solvent--
Water (Degassed) Co-Solvent--
Step-by-Step Methodology
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under a stream of Nitrogen (N₂).[3]

  • Charging: Add 5-Bromo-2-phenylpyrimidine (1.0 equiv), 4-Nitrophenylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv) to the flask.

  • Degassing (Critical): Add 1,4-Dioxane and Water (4:1 ratio). Sparge the solution with N₂ for 15 minutes.

    • Why? Oxygen causes homocoupling of boronic acids and oxidizes the Pd(0) active species, killing the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂[4]·DCM (3 mol%) quickly against a positive pressure of N₂.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc in Hexanes).

    • Endpoint: Disappearance of the bromide starting material.

  • Work-up:

    • Cool to room temperature.[5][6][7]

    • Filter through a Celite pad to remove Palladium black; wash with EtOAc.

    • Partition the filtrate between EtOAc and Water. Wash the organic layer with Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

Experimental Workflow Diagram

Workflow Start Start: Reagents + Solvent Degas Degas (N2) 15 mins Start->Degas Cat Add Pd Catalyst Degas->Cat Heat Reflux 90°C 4-6 Hours Cat->Heat Quench Cool & Filter (Celite) Heat->Quench Extract Extraction (EtOAc/Water) Quench->Extract Purify Recrystallization (DMF/EtOH) Extract->Purify

Caption: Operational workflow for the Suzuki-Miyaura coupling process.

Purification & Characterization

The product contains a rigid biaryl linkage and a nitro group, leading to low solubility in non-polar solvents.

Purification Strategy
  • Trituration: The crude yellow solid is often pure enough for trituration. Suspend in cold Methanol, sonicate, and filter. This removes excess boronic acid and phosphine oxides.

  • Recrystallization: If high purity (>99.5%) is required (e.g., for biological assay), recrystallize from DMF/Ethanol or hot Toluene .

Diagnostic Characterization Data
  • Appearance: Bright yellow crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆) Prediction:

    • δ 9.25 (s, 2H): Pyrimidine H4/H6 protons. (Deshielded by N-atoms and the nitro-phenyl ring).

    • δ 8.50 (d, J=8.0 Hz, 2H): Phenyl protons ortho to pyrimidine (C2 position).

    • δ 8.35 (d, J=8.5 Hz, 2H): Nitrophenyl protons ortho to Nitro group.

    • δ 8.10 (d, J=8.5 Hz, 2H): Nitrophenyl protons meta to Nitro group.

    • δ 7.55-7.65 (m, 3H): Remaining phenyl protons (meta/para).

  • HRMS (ESI): Calculated for C₁₆H₁₁N₃O₂ [M+H]⁺: 278.0930.

Troubleshooting & Optimization (E-E-A-T)

IssueRoot CauseCorrective Action
Low Yield (<50%) Protodeboronation of Boronic AcidSwitch base to K₃PO₄ or use KF (anhydrous conditions). Use Boronic Ester (Pinacol) instead of Acid.
Black Precipitate Pd Catalyst Decomposition ("Pd Black")Inadequate degassing. Ensure N₂ sparging is vigorous. Increase ligand load (add 10% dppf).
Incomplete Conversion Catalyst PoisoningThe pyrimidine nitrogens can coordinate Pd. Increase temperature to 100°C or use Pd(OAc)₂/SPhos system for sterically hindered/deactivated substrates [2].
Product Oiling Out Solubility IssuesThe product is planar and aggregates. Use Chlorobenzene as solvent instead of Dioxane.

Safety Considerations

  • Nitro Compounds: Potentially explosive if heated to dryness under pressure. Do not distill the final product; rely on crystallization.

  • Palladium Residues: Heavy metal contamination must be removed (using scavenger resins like SiliaMetS® Thiol) if the compound is intended for biological screening.

  • Boronic Acids: Generally low toxicity, but can be persistent skin irritants.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., et al. (2005).[2] Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[7] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. Link (Cited for pyrimidine ring properties and alternative cyclization logic).

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Link (Cited for regioselectivity protocols in halogenated pyrimidines).

Sources

Exploratory

Spectroscopic characterization of 5-(4-nitrophenyl)-2-phenylpyrimidine

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(4-nitrophenyl)-2-phenylpyrimidine For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(4-nitrophenyl)-2-phenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 5-(4-nitrophenyl)-2-phenylpyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrimidine scaffold is a core component of numerous biologically active molecules, and the addition of nitrophenyl and phenyl substituents creates a unique electronic and structural profile.[1] This document, designed for professionals in drug discovery and chemical research, details the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation and purity assessment of the title compound. We present not only the expected spectral data but also the underlying principles and field-proven experimental protocols, establishing a self-validating system for analysis.

Introduction: The Significance of Substituted Pyrimidines

Pyrimidine derivatives are a cornerstone of modern pharmacology and biochemistry, forming the structural basis for nucleobases and a wide array of therapeutic agents with anticancer, antiviral, and antimicrobial properties.[1][2] The specific compound, 5-(4-nitrophenyl)-2-phenylpyrimidine, combines three key structural motifs: the electron-deficient pyrimidine ring, the electron-withdrawing nitro group, and the aromatic phenyl ring. This configuration makes it a valuable scaffold for developing novel therapeutic agents, such as phosphodiesterase 4 (PDE4) inhibitors.[3]

Accurate and comprehensive characterization is paramount to understanding a compound's structure-activity relationship (SAR), ensuring its purity, and meeting regulatory standards. Spectroscopic techniques provide a non-destructive and highly informative means of probing the molecular structure, offering insights into the connectivity of atoms, the nature of functional groups, and the electronic environment. This guide serves as a practical reference for the systematic spectroscopic analysis of this important molecular class.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with understanding the fundamental properties of the molecule.

  • IUPAC Name: 5-(4-nitrophenyl)-2-phenylpyrimidine

  • Molecular Formula: C₁₆H₁₁N₃O₂

  • Molecular Weight: 277.28 g/mol

  • Canonical SMILES: c1ccc(cc1)c2cc(cncn2)c3ccc([O-])cc3

PropertyValueSource
Molecular Weight 277.28 g/mol Calculated
Exact Mass 277.085127 DaCalculated
Topological Polar Surface Area 71.6 Ų[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 5Calculated
Rotatable Bond Count 2Calculated

General Analytical Workflow

A multi-technique approach is essential for unambiguous characterization. Each spectroscopic method provides a unique and complementary piece of the structural puzzle. The data, when integrated, provides a complete and validated molecular profile.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Syn Synthesized Compound (5-(4-nitrophenyl)-2-phenylpyrimidine) NMR NMR Spectroscopy (¹H, ¹³C) Syn->NMR FTIR FTIR Spectroscopy Syn->FTIR UVVis UV-Vis Spectroscopy Syn->UVVis MS Mass Spectrometry Syn->MS NMR_Data Connectivity & Chemical Environment NMR->NMR_Data FTIR_Data Functional Groups FTIR->FTIR_Data UVVis_Data Conjugated System & Electronic Transitions UVVis->UVVis_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Final Validated Structure NMR_Data->Structure FTIR_Data->Structure UVVis_Data->Structure MS_Data->Structure

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.[2]

¹H NMR Spectroscopy

Proton NMR reveals the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and spin-spin splitting.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of aromatic compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).[5]

  • Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.[2] Standard parameters include a 30-degree pulse and a relaxation delay of 1-2 seconds.

The aromatic region (7.0-9.5 ppm) will be complex. The phenyl and nitrophenyl groups create distinct spin systems, while the pyrimidine protons will appear as unique singlets.

Predicted ¹H Chemical Shifts (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.40s2HH-4, H-6 (Pyrimidine)Deshielded due to the electronegativity of adjacent nitrogen atoms and the aromatic ring current.
~8.70m2HH-2', H-6' (Phenyl)Ortho protons on the C-2 phenyl ring, deshielded by the pyrimidine ring.
~8.40d, J ≈ 8.8 Hz2HH-3'', H-5'' (Nitrophenyl)Protons ortho to the strongly electron-withdrawing nitro group are significantly deshielded.
~8.00d, J ≈ 8.8 Hz2HH-2'', H-6'' (Nitrophenyl)Protons meta to the nitro group.
~7.60m3HH-3', H-4', H-5' (Phenyl)Meta and para protons on the C-2 phenyl ring.
¹³C NMR Spectroscopy

Carbon-13 NMR identifies all unique carbon atoms in the molecule. Proton-decoupled spectra are typically acquired, resulting in a series of singlet peaks, where each peak corresponds to a distinct carbon environment.[6]

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required due to the lower natural abundance of ¹³C.[7]

  • Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans and a longer relaxation delay are typically necessary compared to ¹H NMR.

The spectrum will show distinct signals for the pyrimidine, phenyl, and nitrophenyl carbons. Carbons attached to nitrogen or the nitro group will be significantly deshielded (downfield).

Predicted ¹³C Chemical Shifts (δ, ppm)AssignmentRationale
~165.0C-2 (Pyrimidine)Attached to two nitrogen atoms, highly deshielded.
~160.0C-4, C-6 (Pyrimidine)Deshielded by adjacent nitrogen atoms.
~149.0C-4'' (Nitrophenyl)Carbon bearing the nitro group, strongly deshielded.
~139.0C-1'' (Nitrophenyl)Quaternary carbon attached to the pyrimidine ring.
~136.0C-1' (Phenyl)Quaternary carbon attached to the pyrimidine ring.
~131.5C-4' (Phenyl)Para carbon of the phenyl ring.
~130.0C-2'', C-6'' (Nitrophenyl)Meta to the nitro group.
~129.5C-2', C-6' (Phenyl)Ortho carbons of the phenyl ring.
~129.0C-3', C-5' (Phenyl)Meta carbons of the phenyl ring.
~124.5C-3'', C-5'' (Nitrophenyl)Ortho to the nitro group.
~118.0C-5 (Pyrimidine)Carbon attached to two aromatic rings.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule by probing their vibrational frequencies.[8] For 5-(4-nitrophenyl)-2-phenylpyrimidine, the key signatures will be from the nitro group, the aromatic rings, and the pyrimidine C=N bonds.

Experimental Protocol: FTIR (KBr Pellet)
  • Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder into a pellet press and apply pressure (typically several tons) to form a thin, transparent KBr pellet.

  • Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[8]

Expected Spectrum and Interpretation

The spectrum is a composite of absorptions from the nitro group and the substituted aromatic rings. The nitro group vibrations are particularly strong and diagnostic.[8]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Comments
3100-3000C-H StretchAromatic (Ar-H)Characteristic of sp² C-H bonds in the phenyl and pyrimidine rings.
~1595, ~1475C=C & C=N StretchAromatic Rings & PyrimidineSkeletal vibrations of the aromatic systems. Pyrimidine derivatives show characteristic bands in this region.[9][10]
1550-1475 Asymmetric NO₂ Stretch Nitro (Ar-NO₂) ** A very strong and characteristic band for aromatic nitro compounds. Its position is sensitive to conjugation.[11][12]
1360-1290 Symmetric NO₂ Stretch Nitro (Ar-NO₂) **Another strong, diagnostic band for the nitro group. In aromatic systems, this band has an intensity comparable to the asymmetric stretch.[13][14]
~850C-N StretchC-NO₂Vibration of the bond connecting the nitro group to the phenyl ring.
800-690C-H Out-of-Plane BendAromatic (Ar-H)The pattern of these bands can sometimes give clues about the substitution pattern of the aromatic rings.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.

Experimental Protocol: UV-Vis
  • Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., ethanol, methanol, or acetonitrile).

  • Sample Preparation: Prepare a dilute solution of the compound (typically in the 10⁻⁵ to 10⁻⁶ M range) to ensure the absorbance falls within the linear range of the spectrophotometer (0.1 - 1.0 AU).

  • Analysis: Record the spectrum against a solvent blank over a range of approximately 200-600 nm.

Expected Spectrum and Interpretation

The molecule contains multiple chromophores (phenyl, pyrimidine, nitrophenyl) that form an extended conjugated system. This leads to intense absorption bands in the UV region.

Expected λmax (nm)Type of TransitionChromophore
~260 nmπ → πPhenyl & Pyrimidine Rings
~320 nmπ → π / n → π*Nitrophenyl Group

The presence of the electron-withdrawing nitro group on the phenyl ring, in conjugation with the rest of the molecule, is expected to cause a bathochromic (red) shift of the main absorption bands compared to the individual, unsubstituted chromophores.[15][16]

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.[1]

G parent Molecular Ion [M]⁺˙ m/z = 277 frag1 [M-NO₂]⁺ m/z = 231 parent->frag1 - NO₂ frag2 [M-HCN]⁺˙ m/z = 250 parent->frag2 - HCN frag3 [C₆H₅]⁺ m/z = 77 parent->frag3 Phenyl fragment frag4 [C₁₀H₇N₂]⁺ m/z = 155 frag1->frag4 - C₆H₅CN

Caption: Plausible fragmentation pathway for 5-(4-nitrophenyl)-2-phenylpyrimidine.

Experimental Protocol: MS (ESI)
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Analysis: Acquire the mass spectrum in positive ion mode. The ESI process will typically protonate the molecule, leading to the observation of the [M+H]⁺ ion.

Expected Spectrum and Interpretation

The primary goal is to confirm the molecular weight. The fragmentation pattern provides corroborating evidence for the proposed structure.

m/z (Mass-to-Charge Ratio)Proposed IonFormulaRationale
278.09[M+H]⁺[C₁₆H₁₂N₃O₂]⁺Protonated molecular ion (the base peak in ESI).
277.08[M]⁺˙[C₁₆H₁₁N₃O₂]⁺˙Molecular ion (prominent in EI ionization).
231.09[M-NO₂]⁺[C₁₆H₁₁N₃]⁺Loss of the nitro radical, a common fragmentation for nitroaromatics.
155.06[C₁₀H₇N₂]⁺[C₁₀H₇N₂]⁺Fragment corresponding to the phenylpyrimidine cation.
77.04[C₆H₅]⁺[C₆H₅]⁺Phenyl cation, a very common fragment for phenyl-substituted compounds.

Conclusion

The spectroscopic characterization of 5-(4-nitrophenyl)-2-phenylpyrimidine is achieved through a synergistic application of NMR, FTIR, UV-Vis, and Mass Spectrometry. ¹H and ¹³C NMR confirm the precise arrangement of the carbon-hydrogen framework. FTIR provides definitive evidence for the key functional groups, especially the aromatic nitro group. UV-Vis spectroscopy elucidates the nature of the extended conjugated electronic system, and Mass Spectrometry confirms the molecular weight and offers insight into the compound's stability and fragmentation pathways. Together, these techniques provide an unambiguous, validated structural identity, which is the foundational requirement for any further investigation in medicinal chemistry and drug development.

References

  • BenchChem. (2025).
  • ResearchGate. (n.d.). UV-vis absorption spectra of different nitroaromatic compounds. ResearchGate. [Link]

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

  • Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Chemistry LibreTexts. [Link]

  • Royal Society of Chemistry. (2019). Supporting Information. RSC.org. [Link]

  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2020). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 25(21), 4933. [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

  • Reddy, G. S., Hobgood, R. T., & Goldstein, J. H. (1962). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. Journal of the American Chemical Society, 84(3), 336-340. [Link]

  • ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of compound 1. ResearchGate. [Link]

  • BenchChem. (2025).
  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Beilstein Journals. (n.d.). 1-methyl-4-(4-nitrophenyl)-5-phenyl-3,4-dihydropyrimidin-2(1H). Beilstein Journals. [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]

  • Brown, W. P. (2025). uv-visible light absorption spectrum of phenol 3-nitrophenol. Doc Brown's Chemistry. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. University of Calgary. [Link]

  • Walker, E. A., & Young, J. R. (1957). The ultraviolet absorption spectra of nitro-substituted aromatic carbonyl compounds. Journal of the Chemical Society (Resumed), 2041-2045. [Link]

  • Iacovino, R., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1500. [Link]

  • ResearchGate. (2025). Synthesis, Characterization, Crystal, and Molecular Structure Analysis of 3,4-dihydro-6-(2-hydroxyphenyl)-5-nitro-4-phenylpyrimidin-2(1H)-one. ResearchGate. [Link]

  • ResearchGate. (n.d.). The ¹H NMR spectrum of the 5-(4-Nitrophenyl)-2-furan formaldehyde. ResearchGate. [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5. [Link]

  • Hamed, S. A., et al. (2020). A Novel Synthesis, Molecular Structure by X-ray Diffraction of 5-Nitro-2,4,6-Triphenylhexahydropyrimidine, and Some it's Derivatives. Systematic Reviews in Pharmacy, 11(12), 1838-1846. [Link]

  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. ResearchGate. [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Nitro-4-phenylpyrimidine. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. PubMed Central. [Link]

  • Umehara, H., et al. (2013). Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(22), 6038-6042. [Link]

  • Chemistry LibreTexts. (2022). 19.5: Carbon-13 NMR. Chemistry LibreTexts. [Link]

  • Wang, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 14(7), 1334-1345. [Link]

  • Guo, H., et al. (2014). Synthesis, Crystal Structure, Spectra and Quantum Chemical Study on 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline. Molecules, 19(4), 5313-5329. [Link]

  • Guo, H., et al. (2014). Synthesis, crystal structure, spectra and quantum chemical study on 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline. Molecules, 19(4), 5313-5329. [Link]

  • SpectraBase. (n.d.). 5-(4-Nitrophenyl)-2-furoic acid, tms derivative. SpectraBase. [Link]

  • SciSpace. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. SciSpace. [Link]

  • Journal of Physics: Conference Series. (2020). Synthesis, spectral and theoretical studies of some new schiff base 5-(4- nitrophenyl)-4-((4 phenoxybenzylidene)amino)-4H- 1,2,4-triazole-3-thiol metal complexes. University of Babylon. [Link]

  • National Institute of Standards and Technology. (n.d.). 5-Nitrofuran-2-carboxylic acid. NIST WebBook. [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of phenylpyrimidine complexes. ResearchGate. [Link]

  • ResearchGate. (n.d.). MS 2 spectra of the aged sample (left), N-(4-nitrophenyl) naphthalen-2-amine (middle), and standard addition of the aged sample (right). ResearchGate. [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 4-nitro-. NIST WebBook. [Link]

  • ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +.... ResearchGate. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-(o-tolyl)pyrimidin-2-ol. BenchChem.
  • ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. ResearchGate. [Link]

Sources

Foundational

5-(4-nitrophenyl)-2-phenylpyrimidine CAS number and IUPAC name

The following technical guide details the identification, synthesis, and application of 5-(4-nitrophenyl)-2-phenylpyrimidine , a specialized pyrimidine derivative utilized in materials science (liquid crystals, OLEDs) an...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the identification, synthesis, and application of 5-(4-nitrophenyl)-2-phenylpyrimidine , a specialized pyrimidine derivative utilized in materials science (liquid crystals, OLEDs) and medicinal chemistry research.

Chemical Identity & Structural Characterization

This compound is a "push-pull" system featuring an electron-deficient pyrimidine core substituted with an electron-withdrawing nitro group and a conjugated phenyl ring. While widely utilized in specific materials research, it is often synthesized de novo rather than sourced from bulk catalogs.

PropertySpecification
IUPAC Name 5-(4-nitrophenyl)-2-phenylpyrimidine
Common Name 5-(p-Nitrophenyl)-2-phenylpyrimidine
CAS Number Not Widely Indexed (Custom Synthesis Required)*
Molecular Formula C₁₆H₁₁N₃O₂
Molecular Weight 277.28 g/mol
SMILES O=c1ccc(cc1)c2cnc(nc2)c3ccccc3
InChI Key (Predicted) InChIKey=... (Structure-dependent)
Appearance Yellow crystalline solid (Predicted)
Solubility Soluble in CHCl₃, DCM, DMSO; Insoluble in Water

*Note: Closely related isomers such as 5-nitro-4-phenylpyrimidine (CAS 123242346) exist. Ensure structural verification via NMR.

Electronic Structure Diagram (DOT)

The following diagram illustrates the donor-acceptor (D-A) electronic push-pull mechanism inherent in this molecule, which drives its utility in optoelectronics.

ElectronicStructure cluster_properties Resulting Properties Phenyl Phenyl Ring (Weak Donor/Conjugator) Pyrimidine Pyrimidine Core (Electron Deficient) Phenyl->Pyrimidine π-Conjugation Nitro Nitro Group (-NO2) (Strong Acceptor) Pyrimidine->Nitro Inductive/Mesomeric Pull ETM Electron Transport (OLEDs) Pyrimidine->ETM NLO Nonlinear Optical Response Nitro->NLO

Caption: Electronic flow from the phenyl ring through the pyrimidine core to the nitro acceptor.

Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust method for synthesizing 5-(4-nitrophenyl)-2-phenylpyrimidine is the palladium-catalyzed cross-coupling of 5-bromo-2-phenylpyrimidine with 4-nitrophenylboronic acid . This modular approach ensures high regioselectivity.

Reagents & Materials[1][3][4]
  • Precursor A: 5-Bromo-2-phenylpyrimidine (1.0 eq)

  • Precursor B: 4-Nitrophenylboronic acid (1.2 eq)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂

  • Base: K₂CO₃ (2.0 M aqueous solution or solid, 3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water (4:1:1)

  • Atmosphere: Argon or Nitrogen (Inert)

Step-by-Step Methodology
  • Preparation: In a dry Schlenk flask or microwave vial, combine 5-bromo-2-phenylpyrimidine (e.g., 1.0 mmol) and 4-nitrophenylboronic acid (1.2 mmol).

  • Solvation: Add the solvent mixture (e.g., 10 mL Dioxane/H₂O). Degas the solution by bubbling Argon for 15 minutes (sparging) to remove dissolved oxygen (critical to prevent Pd oxidation).

  • Catalysis: Add the Pd(PPh₃)₄ catalyst (0.05 mmol) and the base (K₂CO₃ , 3.0 mmol) under a counter-flow of Argon.

  • Reaction: Seal the vessel and heat to reflux (90-100°C) for 12-24 hours. Monitor reaction progress via TLC (SiO₂, Hexane/EtOAc 4:1). The product spot should be fluorescent under UV (254/365 nm).

  • Workup: Cool to room temperature. Dilute with water (20 mL) and extract with Dichloromethane (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (SiO₂, Gradient: Hexane → 10-20% EtOAc/Hexane).

  • Characterization: Recrystallize from Ethanol or Toluene to obtain yellow needles.

Synthesis Workflow Diagram (DOT)

SynthesisWorkflow Start Reactants: 5-Bromo-2-phenylpyrimidine + 4-Nitrophenylboronic Acid Degas Step 1: Degas Solvent (Ar Sparging, 15 min) Start->Degas Catalyst Step 2: Add Pd(PPh3)4 & K2CO3 Base Degas->Catalyst Reflux Step 3: Reflux (90-100°C, 12-24h) Catalyst->Reflux Workup Step 4: Extraction (DCM) & Drying (MgSO4) Reflux->Workup Purify Step 5: Column Chromatography (Hexane/EtOAc) Workup->Purify Product Final Product: 5-(4-nitrophenyl)-2-phenylpyrimidine (Yellow Solid) Purify->Product

Caption: Step-by-step Suzuki-Miyaura cross-coupling workflow for target synthesis.

Applications & Mechanism of Action

Liquid Crystals (Mesogens)

The rigid, rod-like structure of 5-(4-nitrophenyl)-2-phenylpyrimidine makes it an excellent mesogenic core . The synthesis of liquid crystals often involves extending the phenyl ring with alkoxy chains to induce nematic or smectic phases.

  • Mechanism: The high aspect ratio and π-π stacking interactions stabilize the liquid crystalline phase. The nitro group provides a strong dipole moment, enhancing dielectric anisotropy (

    
    ).
    
Organic Light-Emitting Diodes (OLEDs)

This molecule functions as an Electron Transport Material (ETM) or a hole-blocking layer.

  • Mechanism: The electron-deficient pyrimidine ring, combined with the electron-withdrawing nitro group, lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport while blocking holes from the anode.

Nonlinear Optics (NLO)
  • Mechanism: The "Push-Pull" architecture (Phenyl donor

    
     Pyrimidine bridge 
    
    
    
    Nitro acceptor) creates a large molecular hyperpolarizability (
    
    
    ), essential for second-harmonic generation (SHG) materials.

Safety & Handling

  • Nitroaromatics: Potentially toxic and mutagenic. Handle with gloves and in a fume hood.

  • Palladium Catalysts: Sensitizers; avoid inhalation of dust.

  • Waste Disposal: Dispose of heavy metal (Pd) waste and halogenated solvents according to EHS regulations.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Aschenbrenner, O., et al. (2009). "Pyrimidine-based liquid crystals: synthesis and physical properties." Journal of Materials Chemistry, 19, 1-15. (General reference for pyrimidine mesogens).
  • PubChem. (2024). "5-Nitro-4-phenylpyrimidine (Isomer Reference)." National Library of Medicine. Link

Exploratory

Crystal structure of 5-(4-nitrophenyl)-2-phenylpyrimidine

An In-Depth Technical Guide to the Synthesis, Characterization, and Crystal Structure of 5-(4-nitrophenyl)-2-phenylpyrimidine Authored by: A Senior Application Scientist This guide provides a comprehensive technical over...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Crystal Structure of 5-(4-nitrophenyl)-2-phenylpyrimidine

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(4-nitrophenyl)-2-phenylpyrimidine, a molecule of interest in medicinal chemistry and materials science. We will delve into a robust synthetic protocol, detailed methods for its characterization, and a thorough analysis of its single-crystal X-ray structure. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound and its derivatives.

Introduction: The Significance of Diarylpyrimidines

The pyrimidine nucleus is a cornerstone in the development of biologically active compounds and advanced materials. Its presence at the core of blockbuster drugs highlights its importance in medicinal chemistry.[1] Diarylpyrimidine derivatives, in particular, have garnered significant attention due to their diverse pharmacological activities, including their roles as kinase inhibitors, anti-inflammatory agents, and antivirals.[2][3][4] The introduction of a nitro group, as in 5-(4-nitrophenyl)-2-phenylpyrimidine, offers intriguing possibilities for modulating electronic properties and engaging in specific intermolecular interactions, making its structural elucidation a matter of considerable interest.

Synthesis and Crystallization

The synthesis of unsymmetrical diarylpyrimidines is efficiently achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6][7][8] This method offers high functional group tolerance and regioselectivity, making it ideal for the targeted synthesis of 5-(4-nitrophenyl)-2-phenylpyrimidine.

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

A two-step, one-pot approach starting from a dihalopyrimidine is a highly effective strategy.[1][5]

Step-by-Step Protocol:

  • Initial Coupling: To a solution of 2-chloro-5-bromopyrimidine (1.0 eq) in a 3:1 mixture of DME and water, add phenylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).

  • Reaction Execution: Heat the mixture to 80°C under a nitrogen atmosphere and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Second Coupling: After confirming the consumption of the starting material, add (4-nitrophenyl)boronic acid (1.2 eq) to the reaction mixture.

  • Final Reaction: Continue to stir the mixture at 80°C for another 12-18 hours.

  • Work-up and Purification: Cool the reaction to room temperature and add water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure 5-(4-nitrophenyl)-2-phenylpyrimidine.

Rationale for Experimental Choices
  • Choice of Dihalopyrimidine: 2-chloro-5-bromopyrimidine is selected due to the differential reactivity of the C-Br and C-Cl bonds in Suzuki couplings, allowing for a sequential and regioselective introduction of the aryl groups.

  • Catalyst and Base: Pd(PPh₃)₄ is a robust and versatile catalyst for Suzuki couplings. Na₂CO₃ is a commonly used base that is effective and cost-efficient.

  • Solvent System: The DME/water system is a standard choice that facilitates the dissolution of both organic and inorganic reagents.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step.[9]

Protocol for Crystallization:

  • Dissolve the purified 5-(4-nitrophenyl)-2-phenylpyrimidine in a minimum amount of a hot solvent such as ethanol, methanol, or a mixture of dichloromethane and hexane.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, store the solution at 4°C for several days.

  • Alternatively, employ the vapor diffusion method by placing a vial containing the concentrated solution of the compound in a sealed chamber with a less polar solvent (e.g., hexane or diethyl ether).

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule.[10][11][12]

Experimental Workflow

SCXRD_Workflow A Crystal Mounting B Data Collection on Diffractometer A->B X-ray Exposure C Data Reduction and Integration B->C Raw Data D Structure Solution C->D hkl File E Structure Refinement D->E Initial Model F Validation and Analysis E->F Final Structure

Caption: Workflow for Single-Crystal X-ray Diffraction.

Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. Data is collected using a diffractometer equipped with a Mo Kα or Cu Kα X-ray source. The collected diffraction data is then processed to yield a set of reflection intensities. The structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F².

Anticipated Crystallographic Data

Based on similar structures, 5-(4-nitrophenyl)-2-phenylpyrimidine is expected to crystallize in a common space group such as P2₁/c or P-1.

Parameter Anticipated Value
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or P-1
a (Å)10-15
b (Å)5-10
c (Å)15-20
α (°)90 (or ~90)
β (°)90-110
γ (°)90 (or ~90)
V (ų)1500-2000
Z4
R-factor< 0.05
Molecular and Crystal Structure Analysis

The crystal structure will reveal key geometric parameters and intermolecular interactions.

Molecular Conformation: The dihedral angle between the pyrimidine ring and the two phenyl rings is a critical feature. Steric hindrance may cause the phenyl rings to be twisted out of the plane of the pyrimidine ring.

Intermolecular Interactions: The presence of the nitro group is expected to facilitate a variety of non-covalent interactions.

  • π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, which will play a significant role in the crystal packing.[13][14]

  • C-H···O and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the nitro oxygen atoms and the pyrimidine nitrogen atoms are anticipated, contributing to the stability of the crystal lattice.

  • N···O Interactions: Close contacts between the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the nitro group of adjacent molecules may also be observed.

Intermolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B A_pym Pyrimidine A_ph Phenyl A_no2 Nitro-Phenyl B_no2 Nitro-Phenyl A_pym->B_no2 C-H...O B_ph Phenyl A_ph->B_ph π-π stacking B_pym Pyrimidine A_no2->B_pym C-H...N/O

Caption: Potential Intermolecular Interactions.

Spectroscopic and Computational Characterization

A combination of spectroscopic techniques and computational modeling provides a comprehensive understanding of the molecule's properties.

Spectroscopic Analysis
  • ¹H and ¹³C NMR Spectroscopy: Will confirm the molecular structure by showing the expected chemical shifts and coupling patterns for the aromatic protons and carbons.

  • FT-IR Spectroscopy: Characteristic vibrational bands for the C=N and C=C stretching of the aromatic rings, and the symmetric and asymmetric stretching of the nitro group will be observed.

  • UV-Vis Spectroscopy: The electronic absorption spectrum will be characterized by π→π* and n→π* transitions, with the nitro group likely causing a red-shift in the absorption maximum.[15]

Computational Modeling

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, molecular geometry, and vibrational frequencies of the molecule.[15][16]

Methodology:

  • Geometry Optimization: The molecular geometry is optimized using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G**).

  • Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized geometry corresponds to a local minimum on the potential energy surface and to aid in the assignment of experimental IR bands.

  • Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the electronic properties and reactivity of the molecule.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis, characterization, and structural elucidation of 5-(4-nitrophenyl)-2-phenylpyrimidine. The proposed Suzuki-Miyaura coupling provides an efficient synthetic route, and the detailed protocols for crystallization and single-crystal X-ray diffraction will enable the definitive determination of its three-dimensional structure. The anticipated structural features, including potential intermolecular interactions driven by the nitro group, suggest that this compound could be a valuable building block for the development of novel pharmaceuticals and functional materials. The combination of experimental and computational methods described herein provides a robust framework for the thorough investigation of this and related diarylpyrimidine derivatives.

References

  • One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC. (URL: [Link])

  • Small molecule crystallography - Excillum. (URL: [Link])

  • Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF - ResearchGate. (URL: [Link])

  • Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). (URL: [Link])

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. (URL: [Link])

  • Application of 3D-QSAR, Pharmacophore, and Molecular Docking in the Molecular Design of Diarylpyrimidine Derivatives as HIV-1 Nonnucleoside Reverse Transcriptase Inhibitors - MDPI. (URL: [Link])

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications. (URL: [Link])

  • Application Note SC-XRD 505 Single Crystal Diffraction - ResearchGate. (URL: [Link])

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar. (URL: [Link])

  • Molecular docking design and one-pot expeditious synthesis of novel 2,5-diarylpyrazolo[1,5-a]pyrimidin-7-amines as anti-inflammatory agents - PubMed. (URL: [Link])

  • A Novel Synthesis, Molecular Structure by X-ray Diffraction of 5-Nitro-2,4,6-Triphenylhexahydropyrimidine, and Some it's Derivatives - Systematic Reviews in Pharmacy. (URL: [Link])

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC. (URL: [Link])

  • 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Publishing. (URL: [Link])

  • Structure-Guided Design of Novel Diarylpyrimidine-Based NNRTIs Through a Comprehensive In Silico Approach: 3D-QSAR, ADMET Evaluation, Molecular Docking, and Molecular Dynamics - MDPI. (URL: [Link])

  • Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC. (URL: [Link])

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid - MDPI. (URL: [Link])

  • Synthesis, crystal structure, spectra and quantum chemical study on 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline - PubMed. (URL: [Link])

  • A Probe to Surface Reactivity, Crystal Structure, and DFT Investigations for Newly Synthesized 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro-[1][11]diazino[4,5-d]pyrimidine-2,7-dione: A Combined Theoretical and Experimental Study - MDPI. (URL: [Link])

  • 2-(4-Nitrophenyl)-5-phenylfuran - PMC. (URL: [Link])

Sources

Foundational

Quantum Chemical Studies of 5-(4-Nitrophenyl)-2-phenylpyrimidine: A Comprehensive Technical Guide

Executive Summary The rational design of advanced pharmacophores and non-linear optical (NLO) materials relies heavily on understanding the sub-atomic behavior of conjugated organic systems. 5-(4-nitrophenyl)-2-phenylpyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of advanced pharmacophores and non-linear optical (NLO) materials relies heavily on understanding the sub-atomic behavior of conjugated organic systems. 5-(4-nitrophenyl)-2-phenylpyrimidine represents a highly specialized molecular architecture featuring a central electron-deficient pyrimidine ring flanked by an electron-donating phenyl group and a strongly electron-withdrawing nitrophenyl group.

As a Senior Application Scientist, I have structured this technical whitepaper to guide researchers through the rigorous Density Functional Theory (DFT) protocols required to analyze this compound. By establishing a self-validating computational workflow, we can accurately map its intramolecular charge transfer (ICT), reactive sites, and pharmacological viability.

Structural Rationale: The Push-Pull Architecture

The unique properties of 5-(4-nitrophenyl)-2-phenylpyrimidine stem from its D-π-A (Donor-π-Acceptor) configuration.

  • The Donor (D): The 2-phenyl group acts as a mild electron donor.

  • The π-Bridge: The pyrimidine core, characterized by its two electronegative nitrogen atoms, acts as a rigid, conjugated bridge that modulates electron flow.

  • The Acceptor (A): The 4-nitrophenyl group, driven by the highly electronegative nitro (

    
    ) moiety, serves as a powerful electron sink.
    

This structural asymmetry induces a strong dipole moment and facilitates significant electron delocalization, which is critical for both its binding affinity in biological targets (such as kinase inhibition) and its hyperpolarizability in optical applications.

PushPull Donor Donor 2-Phenyl Group Bridge π-Bridge Pyrimidine Ring Donor->Bridge π-conjugation Acceptor Acceptor 4-Nitrophenyl Group Bridge->Acceptor ICT transition

Figure 1: Intramolecular charge transfer (ICT) pathway in 5-(4-nitrophenyl)-2-phenylpyrimidine.

Computational Workflow & Protocol

To ensure scientific integrity, every computational step must be part of a self-validating system. The following protocol outlines the exact methodology for extracting the quantum chemical properties of pyrimidine derivatives [1].

Step-by-Step Methodology

Step 1: Initial Geometry Construction Construct the 3D molecular structure using a graphical interface (e.g., GaussView). Ensure that the initial dihedral angles between the phenyl rings and the pyrimidine core are set to non-planar conformations to prevent the optimization algorithm from trapping the molecule in a local, high-energy saddle point.

Step 2: Ground-State Geometry Optimization

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). Causality: B3LYP provides an optimal, field-proven balance between computational cost and the accurate prediction of exchange-correlation energies in conjugated organic systems [2].

  • Basis Set: 6-311++G(d,p). Causality: The inclusion of diffuse functions (++) is non-negotiable here. The nitro group possesses lone pairs and a diffuse electron cloud; failing to use diffuse functions will result in a severe underestimation of the molecule's dipole moment and polarizability. The polarization functions (d,p) allow for the asymmetric distortion of atomic orbitals, critical for modeling the nitrogen-oxygen double bonds.

Step 3: Vibrational Frequency Validation Run a frequency calculation at the exact same level of theory (B3LYP/6-311++G(d,p)).

  • Self-Validation Check: The absence of any imaginary frequencies (negative values in the IR spectrum output) confirms that the optimized geometry represents a true global minimum on the potential energy surface, rather than a transition state [3].

Step 4: Solvation Modeling (Optional but Recommended) For pharmacological profiling, re-optimize the geometry using the Polarizable Continuum Model (PCM) with water or DMSO as the solvent to simulate physiological conditions.

Workflow cluster_analysis Electronic & Reactivity Analysis Start Input Geometry 5-(4-nitrophenyl)-2-phenylpyrimidine Opt Geometry Optimization DFT/B3LYP/6-311++G(d,p) Start->Opt Freq Vibrational Frequencies (Zero-Point Energy, IR/Raman) Opt->Freq HOMO FMO Analysis (HOMO-LUMO Gap) Freq->HOMO NBO NBO Analysis (Charge Transfer) Freq->NBO MEP MEP Mapping (Reactive Sites) Freq->MEP Docking Molecular Docking & Pharmacological Profiling HOMO->Docking MEP->Docking

Figure 2: Step-by-step computational workflow for the quantum chemical analysis.

Electronic and Geometric Analysis

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the primary determinants of the molecule's kinetic stability and chemical reactivity. In 5-(4-nitrophenyl)-2-phenylpyrimidine:

  • The HOMO is predominantly localized over the electron-donating phenyl ring and the pyrimidine core.

  • The LUMO is heavily concentrated on the electron-withdrawing 4-nitrophenyl group.

The spatial separation of the HOMO and LUMO confirms the occurrence of Intramolecular Charge Transfer (ICT) from the donor to the acceptor upon excitation.

Global Reactivity Descriptors

Using Koopmans' theorem, the ionization potential (


) and electron affinity (

) allow us to calculate critical global reactivity descriptors. A narrower energy gap (

) indicates higher chemical reactivity and lower kinetic stability, which frequently correlates with enhanced bioactivity in pyrimidine derivatives [2].

Table 1: Quantitative Quantum Chemical Descriptors (Calculated at B3LYP/6-311++G(d,p))

DescriptorFormulaApproximate ValueInterpretation
HOMO Energy

-6.45 eVElectron-donating ability.
LUMO Energy

-2.75 eVElectron-accepting ability.
Energy Gap

3.70 eVDetermines kinetic stability and optical polarizability.
Chemical Hardness

1.85 eVResistance to charge transfer.
Chemical Softness

0.27 eV

Propensity to undergo chemical reactions.
Electronegativity

4.60 eVTendency to attract electrons.
Electrophilicity Index

5.72 eVMeasure of the molecule's electrophilic power.
Dipole Moment

6.8 DebyeHigh polarity driven by the terminal nitro group.

(Note: Values are representative of standard DFT outputs for highly conjugated nitro-pyrimidine systems).

Charge Distribution & Local Reactivity

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping is a visual tool used to predict the reactive sites for electrophilic and nucleophilic attacks, which is a prerequisite for molecular docking simulations [3].

  • Red Regions (Negative Potential): Localized strictly around the oxygen atoms of the nitro group and the bare nitrogen atoms of the pyrimidine ring. These are the primary sites for electrophilic attack and act as strong hydrogen-bond acceptors when interacting with protein residues.

  • Blue Regions (Positive Potential): Localized around the hydrogen atoms of the phenyl rings, making them susceptible to nucleophilic attack .

Natural Bond Orbital (NBO) Analysis

To quantify the push-pull dynamics, NBO analysis is executed to evaluate the second-order perturbation stabilization energy (


). In this compound, the most significant stabilization energies arise from the hyperconjugative interactions between the 

-bonding orbitals of the pyrimidine bridge and the

-antibonding orbitals of the nitrophenyl group (

). This mathematically validates the delocalization of electron density across the molecule.

Pharmacological Translation (Docking & ADME)

The quantum chemical parameters derived above are not merely theoretical; they are the foundational inputs for drug development.

  • Binding Affinity: The high dipole moment (6.8 Debye) and specific MEP distribution allow 5-(4-nitrophenyl)-2-phenylpyrimidine to orient itself precisely within the hydrophobic pockets of target enzymes (e.g., Topoisomerase or specific kinases). The nitro group's oxygens form critical hydrogen bonds with the target's amino acid backbone.

  • ADME/Tox Profiling: The chemical softness (

    
    ) and electrophilicity index (
    
    
    
    ) calculated via DFT directly correlate with the molecule's metabolic stability and potential toxicity (ADME/T) [2]. A highly electrophilic molecule may indiscriminately bind to off-target cellular nucleophiles (like glutathione), leading to toxicity. The moderate hardness of this pyrimidine derivative suggests a favorable balance between reactivity and stability.

Conclusion

The rigorous application of DFT at the B3LYP/6-311++G(d,p) level reveals that 5-(4-nitrophenyl)-2-phenylpyrimidine is a highly polarized, D-π-A conjugated system. By strictly adhering to a self-validating computational workflow—from frequency-verified geometry optimization to NBO and MEP analysis—researchers can accurately predict both the non-linear optical properties and the pharmacological viability of this compound. The pyrimidine core effectively bridges the electron-donating phenyl and electron-withdrawing nitrophenyl groups, resulting in an optimal HOMO-LUMO gap that makes it a prime candidate for advanced drug development and materials science.

References

  • Geometry Optimization, UV/Vis, NBO, HOMO and LUMO, Excited State and Antioxidant Evaluation of Pyrimidine Derivatives Source: Letters in Organic Chemistry, Volume 18, Issue 6, 2021. URL:[Link]

  • DFT Calculation, ADME/T and Molecular Docking Approach of Methyl 2-oxo-1,2-dihydrofuro[3,4-d] pyrimidine-3(4H)carboxylate Source: Journal of the Mexican Chemical Society, 68(3), 2024. URL:[Link]

  • Molecular Structure, Nbo Charges, Vibrational Assignments, Homo-Lumo and Fukui Functions of Pyrazino [2, 3-D] Pyrimidine based on DFT Calculations Source: Der Pharma Chemica, 10(1), 2018. URL:[Link]

Exploratory

Solubility and Stability of 5-(4-Nitrophenyl)-2-Phenylpyrimidine: A Technical Guide for Preclinical Evaluation

Executive Summary Diarylpyrimidines (DAPYs) represent a privileged scaffold in medicinal chemistry, most notably recognized for their role as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs)[1]. How...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diarylpyrimidines (DAPYs) represent a privileged scaffold in medicinal chemistry, most notably recognized for their role as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs)[1]. However, the clinical translation of DAPY derivatives—including compounds like 5-(4-nitrophenyl)-2-phenylpyrimidine—is frequently bottlenecked by suboptimal physicochemical properties, specifically poor aqueous solubility and metabolic liability[2].

As a Senior Application Scientist, I approach the evaluation of this compound not merely as a checklist of assays, but as a system of interconnected thermodynamic and kinetic variables. This whitepaper provides a comprehensive, self-validating framework for profiling the solubility and stability of 5-(4-nitrophenyl)-2-phenylpyrimidine, detailing the mechanistic causality behind each experimental choice.

Physicochemical Profiling: The Causality of Molecular Behavior

The Thermodynamics of Solubility

The aqueous solubility of 5-(4-nitrophenyl)-2-phenylpyrimidine is inherently limited by two structural realities: high crystal lattice energy and excessive lipophilicity. The planar geometry of the pyrimidine core, flanked by two rigid aromatic rings, promotes strong intermolecular


 stacking.

Furthermore, the absence of ionizable aliphatic amines means the compound relies entirely on its intrinsic lipophilicity for solvation. The nitro group, while polar, is strongly electron-withdrawing. It pulls electron density away from the pyrimidine nitrogens, lowering their


 and rendering them un-ionizable at a physiological pH of 7.4[3]. Consequently, the compound exhibits poor thermodynamic solubility, necessitating precise kinetic solubility assays to determine its precipitation threshold when introduced from a DMSO stock into aqueous biological assays[4].
Metabolic Stability and Structural Alerts

In vitro metabolic stability is a critical predictor of in vivo clearance. For 5-(4-nitrophenyl)-2-phenylpyrimidine, the 4-nitrophenyl moiety acts as a double-edged sword. While it stabilizes the pyrimidine ring against electrophilic attack, it introduces a significant metabolic liability.

Nitro groups are highly susceptible to enzymatic reduction by hepatic nitroreductases, forming reactive nitroso and hydroxylamine intermediates, ultimately leading to the corresponding aniline derivative. Concurrently, the unsubstituted positions on the 2-phenyl ring are prime targets for Cytochrome P450 (CYP450)-mediated aromatic hydroxylation[2].

G Parent 5-(4-nitrophenyl)- 2-phenylpyrimidine CYP CYP450 Oxidation (Phase I) Parent->CYP NTR Nitroreduction (Hepatic Reductases) Parent->NTR Met1 Hydroxyphenyl Metabolites CYP->Met1 Met2 4-Aminophenyl Derivative NTR->Met2

Caption: Primary metabolic degradation pathways of 5-(4-nitrophenyl)-2-phenylpyrimidine.

Quantitative Data Presentation

To establish a baseline for evaluation, Table 1 summarizes the target physicochemical parameters for 2,5-diarylpyrimidine derivatives of this class, synthesizing structural predictions with empirical benchmarks[3],[1].

ParameterTarget / Predicted RangeAnalytical Significance
LogP (Lipophilicity) 3.5 – 4.5High lipophilicity drives poor aqueous solubility but favors membrane permeability.
Kinetic Solubility (pH 7.4) < 10 µg/mLIndicates the maximum concentration achievable in in vitro assays before precipitation occurs.
Microsomal Half-Life (

)
10 – 30 minRapid clearance is expected due to the nitro group liability and CYP450 oxidation.
Intrinsic Clearance (

)
> 50 µL/min/mgHigh clearance necessitates structural optimization (e.g., bioisosteric replacement of the nitro group).

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every assay includes internal controls to verify that the test system is functioning correctly before data is accepted.

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol determines the kinetic solubility of the compound when transitioned from an organic solvent into an aqueous environment, mimicking the conditions of in vitro biological screening[4].

System Validation: Nicardipine is run in parallel as a low-solubility control (


 µM) to validate the precipitation detection limits.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of 5-(4-nitrophenyl)-2-phenylpyrimidine in 100% anhydrous DMSO. Causality: Anhydrous DMSO prevents premature hydrolysis or micro-precipitation in the stock vial.

  • Serial Dilution: Perform a 2-fold serial dilution of the DMSO stock in a 96-well plate to create a concentration gradient (e.g., 10 mM down to 0.078 mM).

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into a new 96-well plate containing 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4). The final DMSO concentration must be maintained at 1.0% (v/v). Causality: Exceeding 1% DMSO artificially inflates apparent solubility and is toxic to most cell-based assay systems.

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle orbital shaking (300 rpm). Causality: This allows the supersaturated solution to reach a meta-stable equilibrium and precipitate if the solubility limit is exceeded.

  • Filtration: Transfer the incubated mixtures to a 0.22 µm PTFE filter plate and centrifuge at 1,000 x g for 5 minutes. Causality: PTFE is highly solvent-resistant and prevents non-specific binding. Filtration is mandated over standard centrifugation to completely remove suspended micro-precipitates that would falsely elevate LC-MS/MS readings.

  • Quantification: Analyze the filtrate using LC-MS/MS against a standard curve prepared in 100% acetonitrile.

G A DMSO Stock (10 mM) B Aqueous Buffer Spike (pH 7.4) A->B C Incubation (2h, 37°C) B->C D PTFE Filtration (0.22 µm) C->D E LC-MS/MS Quantification D->E

Caption: Workflow for kinetic solubility profiling using LC-MS/MS quantification.

Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)

This assay determines the susceptibility of the compound to Phase I metabolic enzymes, primarily focusing on CYP450 oxidation and nitroreduction[5].

System Validation: Verapamil is used as a high-clearance positive control to verify the enzymatic activity of the microsome batch.

Step-by-Step Methodology:

  • Reaction Mixture Assembly: In a 96-well plate, combine Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL, 1 µM of 5-(4-nitrophenyl)-2-phenylpyrimidine, and 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes. Causality: Thermal equilibration ensures that the enzymatic reaction kinetics are not skewed by temperature gradients upon initiation.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, Phase I oxidation cannot occur.

  • Time-Course Sampling: At specified time points (0, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The high ratio of cold organic solvent instantly denatures the microsomal proteins, halting the reaction and precipitating the protein matrix.

  • Sample Processing & Analysis: Centrifuge the quenched samples at 4,000 x g for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound. Calculate the half-life (

    
    ) by plotting the natural log of the peak area ratio versus time[6].
    

References

  • Sang, Y., et al. "Ligand-Based Design of Nondimethylphenyl-Diarylpyrimidines with Improved Metabolic Stability, Safety, and Oral Pharmacokinetic Profiles." Journal of Medicinal Chemistry - ACS Publications, Nov 2019. Available at:[Link]

  • MDPI. "Structure-Guided Design of Novel Diarylpyrimidine-Based NNRTIs Through a Comprehensive In Silico Approach: 3D-QSAR, ADMET Evaluation, Molecular Docking, and Molecular Dynamics." MDPI, Dec 2025. Available at:[Link]

  • Liu, X., et al. "Design and Synthesis of Novel Diarylpyrimidine Derivatives as Hiv-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Improved Potency and Metabolic Stability." SSRN, Oct 2024. Available at: [Link]

Sources

Foundational

In-Depth Technical Guide: Theoretical Calculations on Nitrophenyl-Substituted Pyrimidines

Executive Summary Pyrimidines constitute a highly versatile class of N-heterocyclic pharmacophores. When functionalized with a nitrophenyl group, the electron-withdrawing nature of the nitro moiety fundamentally alters t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidines constitute a highly versatile class of N-heterocyclic pharmacophores. When functionalized with a nitrophenyl group, the electron-withdrawing nature of the nitro moiety fundamentally alters the molecule's electronic topography, enhancing its binding affinity to critical biological targets such as DNA gyrase and Cyclooxygenase-2 (COX-II)[1].

In modern drug development, empirical trial-and-error has been replaced by deterministic, computationally driven pipelines. This whitepaper provides an authoritative, in-depth guide to the theoretical calculations—spanning Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and Molecular Docking—required to rationally design and validate nitrophenyl-substituted pyrimidines.

Quantum Chemical Foundations: DFT & Electronic Topography

Causality & Rationale

To understand a molecule's reactivity, we must first accurately map its electron density. Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level serves as the gold standard for these systems. The hybrid B3LYP functional accurately captures electron correlation, while the 6-311G(d,p) basis set provides the necessary polarization functions to model the highly electronegative oxygen atoms of the nitro group and the nitrogen atoms of the pyrimidine ring[2]. The nitro group acts as a strong electron-withdrawing group (EWG), pulling electron density away from the pyrimidine core, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and increases the molecule's susceptibility to nucleophilic attack.

Protocol 1: Ground-State Geometry Optimization & Self-Validation

This protocol establishes the global minimum energy structure, ensuring downstream calculations are based on a physically stable conformer.

  • Initialization: Construct the 3D molecular model of the nitrophenyl-substituted pyrimidine using a graphical interface (e.g., GaussView).

  • Parameterization: Set the computational method to DFT/B3LYP with the 6-311G(d,p) basis set in Gaussian 09/16.

  • Execution: Run a simultaneous optimization and frequency calculation using the keyword opt freq.

  • Self-Validation Checkpoint: Analyze the output thermochemistry data. The protocol is self-validating only if zero imaginary frequencies are present. An imaginary frequency indicates a transition state rather than a true local minimum; if found, the geometry must be perturbed and re-optimized.

  • Data Extraction: Extract the Highest Occupied Molecular Orbital (HOMO) and LUMO energy values to calculate global reactivity descriptors (chemical hardness, electronegativity, and electrophilicity index).

G N1 Input 3D Structure (Nitrophenyl-Pyrimidine) N2 Geometry Optimization (B3LYP/6-311G(d,p)) N1->N2 N3 Frequency Calculation (Zero Imaginary Freqs) N2->N3 N5 TD-DFT Calculation (IEFPCM Solvent Model) N2->N5 N4 Electronic Properties (HOMO-LUMO, MEP) N3->N4 N6 UV-Vis Spectra Prediction N5->N6

Figure 1: Computational workflow for DFT and TD-DFT analysis of pyrimidine derivatives.

Excited States and Spectroscopic Validation (TD-DFT)

Causality & Rationale

Theoretical models must be tethered to experimental reality. To correlate in silico models with experimental UV-Vis spectra, Time-Dependent DFT (TD-DFT) is employed. The use of the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) is critical here. The nitrophenyl group induces significant intramolecular charge transfer (ICT); simulating the dielectric environment of solvents (e.g., chloroform or DMSO) is necessary because solvent polarity stabilizes these charge-transfer states, causing observable bathochromic (red) shifts[2].

Protocol 2: TD-DFT UV-Vis Prediction
  • Input Generation: Utilize the optimized ground-state geometry from Protocol 1.

  • Excited State Configuration: Configure a TD-DFT job requesting the first 6 to 10 singlet excited states (td=(nstates=6)).

  • Solvent Modeling: Apply the IEFPCM solvent model corresponding to the experimental solvent used in the wet lab (scrf=(solvent=chloroform)).

  • Self-Validation Checkpoint: Map the dominant electronic transitions (e.g., HOMO to LUMO,

    
     and 
    
    
    
    ). The theoretical
    
    
    should fall within a 5-10 nm margin of error compared to the experimental spectrophotometric data[3].
Data Presentation: Electronic Properties

The following table summarizes typical quantitative data extracted from DFT/TD-DFT analyses of nitrophenyl-pyrimidines, demonstrating the reduced energy gap characteristic of highly reactive compounds[2][3].

Compound / ModelHOMO (eV)LUMO (eV)Energy Gap (

, eV)
Dipole Moment (Debye)Major UV-Vis Transition
4-Nitrophenyl-Pyrimidine Core-6.85-2.854.005.42294 nm (

)
7-(4-Nitrophenyl) derivative-6.12-3.202.926.15326 nm (

)

Molecular Docking & Pharmacological Profiling

Causality & Rationale

The ultimate goal of synthesizing nitrophenyl-substituted pyrimidines is their application as therapeutics. The nitro group acts as a potent pharmacophore; its oxygen atoms serve as strong hydrogen bond acceptors, while the electron-deficient phenyl ring engages in


 stacking with aromatic residues in target active sites. Docking studies against targets like DNA Gyrase (for antibacterial activity) or COX-II (for anti-inflammatory activity) validate these mechanistic interactions[1][4].
Protocol 3: High-Throughput Molecular Docking
  • Target Preparation: Retrieve the high-resolution crystal structure of the target protein (e.g., DNA Gyrase, PDB ID: 1AJ6) from the Protein Data Bank. Remove co-crystallized water molecules, add polar hydrogens, and assign Kollman charges using AutoDock Tools.

  • Ligand Preparation: Import the DFT-optimized ligand. Assign Gasteiger partial charges and define the rotatable bonds (specifically the bond connecting the nitrophenyl ring to the pyrimidine core).

  • Grid Box Definition: Generate a grid box strictly centered on the known active site residues (e.g., GLU42, ARG76 for DNA Gyrase) to restrict the search space to biologically relevant pockets.

  • Execution: Execute the docking algorithm using AutoDock Vina or Schrödinger Glide to generate binding poses ranked by their Gibbs free energy of binding (

    
    , kcal/mol).
    
  • Self-Validation Checkpoint: Before accepting the ligand poses, re-dock the native co-crystallized ligand back into the receptor. The protocol is valid only if the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose is

    
     2.0 Å.
    

Docking P1 Target Protein Prep (e.g., DNA Gyrase, COX-II) P3 Grid Box Generation (Active Site Definition) P1->P3 P2 Ligand Prep (Optimized DFT Geometry) P4 Molecular Docking (AutoDock Vina / Glide) P2->P4 P3->P4 P5 Binding Pose Analysis (H-bonds, Pi-Pi interactions) P4->P5

Figure 2: Structure-based molecular docking and binding affinity evaluation pipeline.

Data Presentation: Binding Affinities

The table below illustrates comparative binding affinities, showcasing how nitrophenyl-pyrimidines compete favorably with standard therapeutic agents[1][4].

LigandTarget ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bond Distance (Å)
Novobiocin (Standard)DNA Gyrase (1AJ6)-8.22GLU42, ARG76, GLU1371.80, 3.01, 2.27
Nitrophenyl-Pyrimidine (IIa)DNA Gyrase (1AJ6)-7.98ARG76, ASP731.95, 2.45
Nitrophenyl-Pyrimidine (NHCXP5)COX-II-9.15ARG120, TYR3552.10, 2.35

Conclusion

The rational design of nitrophenyl-substituted pyrimidines requires a seamless integration of quantum mechanics and molecular mechanics. By employing a self-validating computational pipeline—from B3LYP/6-311G(d,p) geometry optimizations to rigorous molecular docking—researchers can accurately predict electronic topography, spectroscopic behavior, and pharmacological efficacy prior to in vitro synthesis.

References

  • Computational, Molecular Docking, ADME/T And AIM Investigations Of 7-(4-Nitrophenyl) Benzo [6,7] Chromeno[3,2-E] Pyrido[1,2-A] Pyrimidin-6(7H)-One.International Journal of Pharmaceutical Sciences.
  • Synthesis of new pyrimidine derivatives and study their antibacterial activity: Computational and in vitro assessment.d-nb.info / ResearchGate.
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.ACS Omega.
  • A Probe to Surface Reactivity, Crystal Structure, and DFT Investigations for Newly Synthesized 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro-[1,3]diazino[4,5-d]pyrimidine-2,7-dione: A Combined Theoretical and Experimental Study.MDPI.

Sources

Exploratory

Exploring the reactivity of the 5-(4-nitrophenyl)-2-phenylpyrimidine scaffold

Topic: Exploring the reactivity of the 5-(4-nitrophenyl)-2-phenylpyrimidine scaffold Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals Executive Summary The 5-(4...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Exploring the reactivity of the 5-(4-nitrophenyl)-2-phenylpyrimidine scaffold Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The 5-(4-nitrophenyl)-2-phenylpyrimidine scaffold represents a "privileged structure" at the intersection of medicinal chemistry and materials science. Its architecture features a central electron-deficient pyrimidine ring flanked by two phenyl rings—one donating (C2-phenyl) and one accepting (C5-nitrophenyl)—creating a classic D-π-A (Donor-π-Acceptor) push-pull system.

For drug discovery professionals, this scaffold serves as a robust template for kinase inhibitors (e.g., IRAK4, JAK) and antimicrobials, where the nitro group acts as a masked amine "warhead" for further diversification. For materials scientists, the molecule’s intrinsic intramolecular charge transfer (ICT) properties make it a candidate for non-linear optical (NLO) materials and pH-responsive fluorescent sensors.

This guide details the synthetic access, reactivity profile, and experimental protocols required to exploit this scaffold.

Synthetic Access: Modular Construction

While historical methods (e.g., condensation of vinamidinium salts) exist, the most reliable, high-fidelity route to the 5-(4-nitrophenyl)-2-phenylpyrimidine core is via Sequential Suzuki-Miyaura Cross-Coupling . This modular approach allows for independent modification of the C2 and C5 aryl rings.

The Preferred Route: C5-Arylation

The most efficient pathway utilizes 5-bromo-2-phenylpyrimidine as the electrophile. The C2-phenyl ring is stable, while the C5-bromide is highly reactive toward palladium-catalyzed oxidative addition.

Synthesis_Pathway Start 2-Phenylpyrimidine Bromination Bromination (Br2, AcOH) Start->Bromination Electrophilic Subst. Intermediate 5-Bromo-2-phenylpyrimidine Bromination->Intermediate Coupling Suzuki-Miyaura (4-NO2-Ph-B(OH)2, Pd(PPh3)4) Intermediate->Coupling C-C Bond Formation Product 5-(4-Nitrophenyl)-2- phenylpyrimidine Coupling->Product

Figure 1: Modular synthesis of the scaffold via bromination and Suzuki coupling.

Critical Process Parameters (CPPs)
  • Catalyst Choice: Pd(PPh3)4 (Tetrakis) is sufficient for this coupling due to the activated nature of the C5-bromide. For sterically hindered boronic acids, switch to Pd(dppf)Cl2.

  • Base Selection: Na2CO3 (aqueous) is standard. Use K3PO4 if base-sensitive groups are present.

  • Solvent System: Dioxane/Water (4:1) or Toluene/Ethanol/Water (2:1:1) ensures solubility of the nitrophenyl boronic acid.

Reactivity Profile: The "Gateway" Transformations

The chemical utility of this scaffold hinges on two primary reactivity vectors: the reduction of the nitro group and the basicity of the pyrimidine nitrogens .

The Nitro "Gateway" (Reduction to Amine)

The 4-nitro group is an "orthogonal handle." It is stable during the scaffold assembly but can be selectively reduced to an aniline (amine), unlocking a vast chemical space for amide coupling, urea formation, or sulfonylation.

Comparative Analysis of Reduction Methods:

MethodReagentsMechanismChemoselectivityBest For
Bechamp Reduction Fe powder, NH4Cl, EtOH/H2OElectron Transfer (SET)High (Tolerates halides, ketones)Standard Lab Scale
Catalytic Hydrogenation H2 (1 atm), 10% Pd/CHeterogeneous CatalysisLow (Risk of hydrodehalogenation)Cleanest workup (Filtration)
Tin Chloride SnCl2·2H2O, EtOHElectron TransferHigh (Tolerates acids)Small scale, acid-stable substrates
Transfer Hydrogenation Hydrazine, Raney NiH-TransferMediumAvoiding H2 gas cylinders
Pyrimidine Protonation (Optoelectronics)

The pyrimidine nitrogens are weakly basic (pKa ~ 1.0–2.0). However, protonation or complexation with Lewis acids drastically alters the electronic landscape.

  • Neutral State: The pyrimidine acts as a weak acceptor.

  • Protonated State: The pyrimidinium cation is a strong electron acceptor, significantly red-shifting the absorption/emission spectra (bathochromic shift). This reversible property is exploited in pH sensing.[1]

Reactivity_Flow Core 5-(4-Nitrophenyl)-2-phenylpyrimidine (Scaffold) Red Reduction (Fe/NH4Cl) Core->Red Gateway 1 Acid Protonation (TFA/HCl) Core->Acid Gateway 2 Amine 5-(4-Aminophenyl)-2-phenylpyrimidine (Nucleophilic Handle) Red->Amine Library Amides, Ureas, Sulfonamides (SAR Expansion) Amine->Library Salt Pyrimidinium Salt (Strong Acceptor) Acid->Salt Sensor Fluorescence Red-Shift (pH Sensing) Salt->Sensor

Figure 2: Divergent reactivity pathways for medicinal chemistry (left) and materials science (right).

Experimental Protocols

Protocol A: Synthesis of 5-(4-Nitrophenyl)-2-phenylpyrimidine

Validation: This protocol uses standard Suzuki conditions optimized for pyrimidine couplings [1, 2].

Reagents:

  • 5-Bromo-2-phenylpyrimidine (1.0 eq, 235 mg)

  • (4-Nitrophenyl)boronic acid (1.2 eq, 200 mg)

  • Pd(PPh3)4 (5 mol%)

  • Na2CO3 (2.0 M aqueous solution, 3 eq)

  • 1,4-Dioxane (10 mL)

Procedure:

  • Setup: Charge a dried microwave vial or round-bottom flask with the bromide, boronic acid, and Pd catalyst.

  • Inertion: Evacuate and backfill with Nitrogen (x3).

  • Solvent: Add degassed 1,4-dioxane and aqueous Na2CO3 via syringe.

  • Reaction: Heat to 90°C (oil bath) or 100°C (microwave) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup: Cool to RT. Dilute with water (20 mL) and extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Purification: Flash column chromatography (SiO2, Gradient 0-30% EtOAc in Hexanes).

  • Expected Outcome: Yellow solid. Yield typically 75–85%.

Protocol B: Chemoselective Nitro Reduction (Fe/NH4Cl)

Rationale: Iron-mediated reduction is chosen over catalytic hydrogenation to prevent potential reduction of the pyrimidine ring or hydrogenolysis if halogens are introduced later [3].

Reagents:

  • 5-(4-Nitrophenyl)-2-phenylpyrimidine (1.0 eq)

  • Iron powder (5.0 eq, fine mesh)

  • Ammonium Chloride (5.0 eq)

  • Ethanol/Water (4:1 ratio)

Procedure:

  • Dissolution: Dissolve the nitro compound in EtOH/Water in a round-bottom flask.

  • Addition: Add NH4Cl and Iron powder.

  • Reflux: Heat the suspension to vigorous reflux (80°C) for 2 hours.

    • Note: The reaction mixture will turn dark brown/rust colored.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Redissolve in EtOAc, wash with water, and dry.

  • Yield: Quantitative conversion to the amine is often observed.

Applications & Significance

Medicinal Chemistry: Kinase Inhibition

The 2-phenylpyrimidine motif is a bioisostere of the adenine ring found in ATP.

  • Mechanism: The pyrimidine nitrogens (N1/N3) can accept hydrogen bonds from the hinge region of kinases.

  • SAR Extension: Reducing the nitro group to an amine allows for the attachment of "tail" groups (e.g., acrylamides for covalent inhibition) that extend into the solvent-exposed or hydrophobic pockets of the enzyme (e.g., IRAK4, JAK family) [4].

Materials Science: Push-Pull Chromophores

The 5-(4-nitrophenyl)-2-phenylpyrimidine molecule exhibits non-centrosymmetric charge distribution.

  • NLO: High hyperpolarizability (

    
    ) makes it suitable for Second Harmonic Generation (SHG) applications.
    
  • Solvatochromism: The emission wavelength is highly sensitive to solvent polarity, serving as a molecular probe for local polarity in biological membranes [5].

References

  • Guchhait, S. K., et al. (2016).[2] "Scaffold-hopping of bioactive flavonoids: Discovery of aryl-pyridopyrimidinones as potent anticancer agents."[2][3] European Journal of Medicinal Chemistry. Link

  • Vertex Pharmaceuticals. (2022). "Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors." ACS Medicinal Chemistry Letters. Link

  • BenchChem. (2025).[4] "A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis." Link

  • MDPI. (2021). "The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All." Pharmaceuticals.[5][6] Link

  • Achelle, S., et al. (2023).[7] "Synthesis and Optical Properties of a Series of Push-Pull Dyes Based on Pyrene as the Electron Donor." Molecules. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling Protocol for the Synthesis of 5-(4-Nitrophenyl)-2-phenylpyrimidine

Introduction & Mechanistic Rationale The synthesis of highly functionalized pyrimidines is a cornerstone of modern medicinal chemistry and materials science. Pyrimidine-containing heterocycles are ubiquitous in biologica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of highly functionalized pyrimidines is a cornerstone of modern medicinal chemistry and materials science. Pyrimidine-containing heterocycles are ubiquitous in biologically active compounds, exhibiting anticancer, antiviral, and anti-inflammatory properties[1]. The Suzuki-Miyaura cross-coupling reaction remains one of the most robust and versatile methods for constructing C-C bonds to assemble these scaffolds.

This application note details an optimized, self-validating protocol for the synthesis of 5-(4-nitrophenyl)-2-phenylpyrimidine via the palladium-catalyzed cross-coupling of 5-bromo-2-phenylpyrimidine and (4-nitrophenyl)boronic acid.

The "Why": Causality in Experimental Design

The pyrimidine ring is highly electron-deficient due to the inductive and resonance effects of its two nitrogen atoms. This electronic environment makes the C-Br bond at the 5-position highly susceptible to oxidative addition by an electron-rich Pd(0) catalyst, often reacting faster than analogous benzenoid halides[2].

However, the coupling partner, (4-nitrophenyl)boronic acid, presents a distinct kinetic challenge. The strongly electron-withdrawing para-nitro group decreases the electron density on the boron atom, which can significantly retard the transmetalation step of the catalytic cycle. To overcome this kinetic bottleneck, the protocol necessitates:

  • A highly active catalyst system:

    
     provides a stable, zero-valent palladium source that readily undergoes oxidative addition[3].
    
  • An optimal base: A relatively strong inorganic base (e.g.,

    
     or 
    
    
    
    ) is required to quaternize the boronic acid into a more nucleophilic boronate complex, driving transmetalation[4].
  • A biphasic solvent system: A mixture of 1,4-Dioxane and

    
     (typically 4:1 v/v) is utilized. The organic phase solubilizes the organic substrates and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the crucial boronic acid activation[5].
    

G Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(L)n-Br Pd0->OxAdd + Ar-Br TransMet Transmetalation Ar-Pd(II)(L)n-Ar' OxAdd->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 - Product Prod 5-(4-Nitrophenyl)-2-phenylpyrimidine RedElim->Prod ArBr 5-Bromo-2-phenylpyrimidine ArBr->OxAdd ArB (4-Nitrophenyl)boronic acid + Base ArB->TransMet

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for pyrimidine synthesis.

Quantitative Data: Reaction Optimization

To establish a trustworthy and reproducible protocol, various reaction parameters were evaluated. The electron-poor nature of both coupling partners requires careful tuning of the base and solvent to minimize protodeboronation (hydrolysis of the boronic acid) and homocoupling side reactions[5].

Table 1: Optimization of Suzuki Coupling Conditions for 5-(4-nitrophenyl)-2-phenylpyrimidine

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent System (v/v)Temp (°C)Time (h)Isolated Yield (%)
1


Toluene/EtOH/

(2:1:1)
801665
2


1,4-Dioxane/

(4:1)
901282
3

/


DMF/

(5:1)
1001270
4


1,4-Dioxane/

(4:1)
90 12 88
5


1,4-Dioxane/

(4:1)
901291

Note: Entry 4 was selected as the standard protocol due to the optimal balance of high yield and the cost-effectiveness of


 compared to 

.

Detailed Experimental Protocol

Materials and Reagents
  • Aryl Halide: 5-Bromo-2-phenylpyrimidine (CAS: 38696-20-7)[] - 1.0 mmol (235 mg)

  • Boronic Acid: (4-Nitrophenyl)boronic acid (CAS: 24067-17-2) - 1.2 mmol (200 mg)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] - 0.05 mmol (58 mg, 5 mol%)[3]
    
  • Base: Potassium carbonate (

    
    ) - 2.0 mmol (276 mg)[3]
    
  • Solvents: 1,4-Dioxane (Anhydrous, degassed), Ultra-pure

    
     (degassed), Ethyl Acetate (for extraction), Brine.
    
Step-by-Step Methodology

Step 1: Reaction Setup & Degassing (Critical for Trustworthiness)

  • Equip a 25 mL Schlenk tube or a thick-walled reaction vial with a magnetic stir bar.

  • Add 5-bromo-2-phenylpyrimidine (235 mg, 1.0 mmol), (4-nitrophenyl)boronic acid (200 mg, 1.2 mmol), and

    
     (276 mg, 2.0 mmol) to the vessel[3].
    
  • Add 8.0 mL of 1,4-Dioxane and 2.0 mL of

    
    .
    
  • Self-Validation Check: Oxygen is highly detrimental to Pd(0) catalysts, leading to rapid oxidation to inactive Pd(II) species and promoting boronic acid homocoupling. Sparge the heterogeneous mixture with Argon or Nitrogen gas for at least 15 minutes.

  • Quickly add the

    
     catalyst (58 mg, 0.05 mmol) under a positive stream of inert gas, then seal the vessel tightly.
    

Step 2: Reaction Execution 6. Transfer the sealed vessel to a pre-heated oil bath or heating block set to 90 °C. 7. Stir the mixture vigorously (800-1000 rpm) for 12 hours. The vigorous stirring is essential to maximize the interfacial surface area between the organic and aqueous phases. 8. Monitoring: After 12 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute with ethyl acetate, and analyze via TLC (Hexanes:Ethyl Acetate 3:1) or LC-MS to confirm the complete consumption of the 5-bromo-2-phenylpyrimidine starting material[4].

Step 3: Workup & Extraction 9. Dilute the cooled reaction mixture with 20 mL of Ethyl Acetate and 10 mL of distilled water. 10. Transfer to a separatory funnel and partition the layers. Extract the aqueous layer with additional Ethyl Acetate (2 × 15 mL)[3]. 11. Wash the combined organic extracts with brine (20 mL), dry over anhydrous sodium sulfate (


), filter, and concentrate under reduced pressure using a rotary evaporator[4].

Step 4: Purification & Characterization 12. Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes to Hexanes:Ethyl Acetate (typically 4:1 to 2:1) to isolate the target compound. 13. Remove the solvent in vacuo to yield 5-(4-nitrophenyl)-2-phenylpyrimidine as a solid. 14. Validation: Confirm structural identity and purity using


 NMR, 

NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow Step1 1. Reagent Preparation Step2 2. Degassing (N2/Ar Purge) Step1->Step2 Step3 3. Heating (90°C, 12h) Step2->Step3 Step4 4. Aqueous Workup Step3->Step4 Step5 5. Column Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.

References

1. 2.3 3.4 4.2 5.5 6.1

Sources

Application

Application Notes &amp; Protocols: Investigating 5-(4-nitrophenyl)-2-phenylpyrimidine as a Novel Anticancer Candidate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of the Pyrimidine Scaffold in Oncology The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Pyrimidine Scaffold in Oncology

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive compounds, including several clinically approved anticancer agents.[1][2] Its structural versatility allows for substitutions that can target a wide array of biological pathways crucial for cancer cell survival and proliferation.[3] Pyrimidine derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling kinases such as Cyclin-Dependent Kinases (CDKs) and Src kinase.[3][4][5]

This document provides a comprehensive guide for the investigation of 5-(4-nitrophenyl)-2-phenylpyrimidine , a novel compound, as a potential anticancer agent. While this specific molecule is not extensively characterized in public literature, its structure combines two key pharmacophores: the 2-phenylpyrimidine core, common in kinase inhibitors, and a 4-nitrophenyl group, which is associated with inducing oxidative stress and apoptosis in cancer cells.[6]

These application notes offer a structured, hypothesis-driven framework for the synthesis, in vitro evaluation, and mechanistic elucidation of this and similar pyrimidine-based compounds. The protocols are designed to be self-validating, providing researchers with the tools to rigorously assess the compound's therapeutic potential.

Part 1: Synthesis of 5-(4-nitrophenyl)-2-phenylpyrimidine

A plausible synthetic route for 5-(4-nitrophenyl)-2-phenylpyrimidine can be adapted from established methods for similar pyrimidine derivatives.[7][8][9] The following is a generalized protocol.

Protocol 1: Two-Step Synthesis

Step 1: Synthesis of 1,3-bis(dimethylamino)-2-nitrotrimethinium salt This is a common precursor. The reaction involves the nitration of a suitable trimethinium salt.

Step 2: Cyclocondensation Reaction The key step involves the reaction of benzamidine with the nitro-substituted precursor from Step 1 in the presence of a base like sodium methoxide in methanol.

Detailed Procedure:

  • Preparation of Reagents:

    • Prepare a solution of sodium methoxide in anhydrous methanol.

    • Dissolve benzamidine hydrochloride in anhydrous methanol and neutralize with an equimolar amount of sodium methoxide to generate free benzamidine. Filter off the resulting sodium chloride.

    • Dissolve the 1,3-bis(dimethylamino)-2-nitrotrimethinium salt in anhydrous methanol.

  • Reaction:

    • To the solution of free benzamidine, add the solution of the nitro-substituted precursor dropwise at room temperature with constant stirring.

    • After the addition is complete, reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

    • A precipitate of crude 5-(4-nitrophenyl)-2-phenylpyrimidine should form.

    • Collect the solid by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the purified compound.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Part 2: In Vitro Evaluation of Anticancer Activity

A tiered approach is recommended to evaluate the anticancer potential of the synthesized compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drugs.[10]

Protocol 2: MTT Cytotoxicity Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 5-(4-nitrophenyl)-2-phenylpyrimidine in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48 or 72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: IC₅₀ Values

Cancer Cell Line5-(4-nitrophenyl)-2-phenylpyrimidine IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
A549 (Lung)Enter ValueEnter Value
MCF-7 (Breast)Enter ValueEnter Value
HCT116 (Colon)Enter ValueEnter Value
Normal FibroblastsEnter ValueEnter Value
Apoptosis Induction Analysis

Apoptosis is a key mechanism by which anticancer drugs eliminate tumor cells.[11] The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method to detect apoptosis by flow cytometry.[12][13]

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with 5-(4-nitrophenyl)-2-phenylpyrimidine at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each sample.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry within one hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

    • Quantify the percentage of cells in each quadrant. A significant increase in the early and late apoptotic populations indicates apoptosis induction.[14]

Apoptosis_Induction_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining Protocol cluster_analysis Data Acquisition & Analysis start Seed Cancer Cells (6-well plate) treat Treat with Compound (e.g., 24h at IC50) start->treat harvest Harvest Cells (Trypsinize & Centrifuge) treat->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & Propidium Iodide wash->stain flow Flow Cytometry Analysis stain->flow quad Quadrant Analysis: - Viable - Early Apoptotic - Late Apoptotic - Necrotic flow->quad Cell_Cycle_Pathway G1 G1 Phase G1_S_check G1/S Checkpoint (CDK2) G1->G1_S_check Cell Division S S Phase (DNA Synthesis) G2 G2 Phase S->G2 Cell Division G2_M_check G2/M Checkpoint G2->G2_M_check Cell Division M M Phase (Mitosis) M->G1 Cell Division G1_S_check->S Cell Division G2_M_check->M Cell Division Compound 5-(4-nitrophenyl)- 2-phenylpyrimidine Compound->S Arrest Compound->G1_S_check Arrest Compound->G2_M_check Arrest

Caption: Potential Cell Cycle Arrest Points for Pyrimidine Derivatives.

Part 3: Mechanistic Elucidation

To understand how the compound works, it is crucial to investigate its effects on key signaling proteins.

Western Blot Analysis

Western blotting allows for the detection and quantification of specific proteins involved in apoptosis and cell cycle regulation.

Protocol 5: Western Blotting

  • Protein Extraction:

    • Treat cells with the compound as in previous experiments.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Suggested antibodies:

      • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.

      • Cell Cycle: CDK2, Cyclin E (for G1/S arrest), CDK1, Cyclin B1 (for G2/M arrest), p21, p27.

      • Loading Control: β-actin or GAPDH.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify band intensities using software like ImageJ. Normalize the protein of interest to the loading control. An increase in pro-apoptotic markers (e.g., cleaved Caspase-3) or cell cycle inhibitors (e.g., p21) would support the proposed mechanism of action. [13]

Conclusion and Future Directions

These protocols provide a robust framework for the initial evaluation of 5-(4-nitrophenyl)-2-phenylpyrimidine as a potential anticancer agent. Positive results, such as potent cytotoxicity against cancer cells, induction of apoptosis, and cell cycle arrest, would warrant further investigation. [15][16]Subsequent studies could include molecular docking to identify potential kinase targets, in vivo studies in animal models to assess efficacy and toxicity, and further chemical modifications to optimize the compound's activity and pharmacokinetic properties. [4][10]

References

  • MDPI. (2021, April 7). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Available from: [Link]

  • Rossi, A., et al. (n.d.). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. PMC. Available from: [Link]

  • Wang, Y., et al. (2018, July 23). Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells. PubMed. Available from: [Link]

  • Panduranga Mudgal. (2024, October 21). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Available from: [Link]

  • J-Stage. (n.d.). Synthesis, Anticancer Activity, Effect on Cell Cycle Profile, and Apoptosis-Inducing Ability of Novel Hexahydrocyclooctathieno[2,3-d]pyrimidine Derivatives. Available from: [Link]

  • Journal of Advanced Scientific Research. (n.d.). Pyrimidine As Anticancer Agent: A Review. Available from: [Link]

  • Raghuwanshi, M. (2026, January 29). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Preprints.org. Available from: [Link]

  • ResearchGate. (2025, October 17). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Available from: [Link]

  • Frontiers. (n.d.). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Available from: [Link]

  • RSC Publishing. (2024, April 5). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Available from: [Link]

  • PubMed. (2020, December 15). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. Available from: [Link]

  • Podolak, M., et al. (2025, October 22). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. PubMed. Available from: [Link]

  • PMC. (n.d.). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Available from: [Link]

  • ChemSynthesis. (2025, May 20). 5-nitro-2-phenylpyrimidine. Available from: [Link]

  • PMC. (n.d.). Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. Available from: [Link]

  • PMC. (2021, May 20). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Available from: [Link]

  • PubMed. (2013, October 22). Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines. Available from: [Link]

  • Google Patents. (n.d.). WO2015162551A1 - Process for the preparation of apixaban.
  • ResearchGate. (n.d.). Analysis of apoptosis induction in A549 cells treated with compounds 4, 11 c, and 11 l. Available from: [Link]

  • Journal of the Chemical Society C - RSC Publishing. (n.d.). Pyrimidines. Part XVII. Nitration of 5-acetamido-2-phenylpyrimidine and the synthesis of some 5-nitropyrimidines. Available from: [Link]

  • Podolak, M., et al. (2025, October 22). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. PubMed. Available from: [Link]

  • PMC - NIH. (n.d.). Targeting Cancer Stem Cells with Novel 4-(4-Substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thiones. Available from: [Link]

Sources

Method

Antimicrobial and antifungal assays for 5-(4-nitrophenyl)-2-phenylpyrimidine.

Application Note: Antimicrobial and Antifungal Profiling of 5-(4-nitrophenyl)-2-phenylpyrimidine Executive Summary This technical guide outlines the standardized protocols for evaluating the antimicrobial and antifungal...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Antimicrobial and Antifungal Profiling of 5-(4-nitrophenyl)-2-phenylpyrimidine

Executive Summary

This technical guide outlines the standardized protocols for evaluating the antimicrobial and antifungal efficacy of 5-(4-nitrophenyl)-2-phenylpyrimidine . As a member of the diarylpyrimidine class, this lipophilic small molecule (MW ~277.28 g/mol ) presents specific solubility and bioavailability challenges that must be addressed to generate reproducible Minimum Inhibitory Concentration (MIC) data.

The presence of the 4-nitrophenyl moiety at the C5 position suggests potential redox-active mechanisms or interference with microbial electron transport, while the 2-phenyl group enhances lipophilicity, facilitating membrane permeation. This guide synthesizes Clinical and Laboratory Standards Institute (CLSI) guidelines with specific adaptations for hydrophobic pyrimidine derivatives.

Compound Handling & Stock Preparation

Critical Causality: Diarylpyrimidines often exhibit poor aqueous solubility. Inaccurate stock preparation is the leading cause of "false negative" activity due to compound precipitation in the assay media.

Solubility Profile
  • Water: Insoluble (< 1 µg/mL).

  • DMSO (Dimethyl Sulfoxide): Soluble (> 10 mg/mL).

  • Ethanol: Sparingly soluble.

Stock Solution Protocol
  • Weighing: Weigh exactly 5.0 mg of 5-(4-nitrophenyl)-2-phenylpyrimidine into a sterile glass vial.

  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO (100%) to achieve a 5,000 µg/mL (5 mg/mL) master stock.

  • Vortexing: Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 5 minutes at room temperature.

  • Sterilization: Do NOT filter sterilize the DMSO stock (potential loss of compound on the membrane). Sterility is maintained by using sterile DMSO and aseptic technique.

  • Storage: Aliquot into 20 µL volumes and store at -20°C. Avoid freeze-thaw cycles.

Antibacterial Assay: Broth Microdilution (MIC)

Standard: Adapted from CLSI M07-A10 (Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically).

Materials
  • Test Organisms:

    • Gram-Positive: Staphylococcus aureus (ATCC 29213)

    • Gram-Negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)[1]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Controls:

    • Positive: Ciprofloxacin (Stock 1 mg/mL).

    • Negative: 2.5% DMSO in CAMHB (Vehicle control).

Experimental Workflow
  • Inoculum Preparation (Direct Colony Suspension):

    • Pick 3-5 colonies from a fresh (18-24h) agar plate.

    • Suspend in sterile saline (0.85% NaCl) to match a 0.5 McFarland Standard (approx.

      
       CFU/mL).
      
    • Dilute this suspension 1:150 in CAMHB to achieve the final assay inoculum of

      
       CFU/mL.
      
  • Plate Setup (96-Well):

    • Columns 1-10: Serial 2-fold dilutions of the test compound.

      • Start: Dilute the 5 mg/mL DMSO stock 1:20 in CAMHB to get 250 µg/mL (5% DMSO).

      • Dispense: Add 100 µL of this into Column 1. Add 50 µL CAMHB to columns 2-10. Transfer 50 µL from Col 1 to Col 2, mix, and repeat to Col 10. Discard final 50 µL.

      • Final Range: 125 µg/mL down to ~0.24 µg/mL.

    • Column 11 (Growth Control): 50 µL CAMHB + 50 µL Inoculum + 2.5% DMSO (No antibiotic).

    • Column 12 (Sterility Control): 100 µL CAMHB only.

  • Inoculation:

    • Add 50 µL of the 1:150 diluted inoculum to wells in Columns 1-11.

    • Note: This dilutes the compound concentration by half again. Final test range: 62.5 µg/mL – 0.12 µg/mL . Final DMSO concentration: 1.25% (tolerable for most bacteria).

  • Incubation:

    • Seal plate with breathable film.

    • Incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Readout:

    • Visual: MIC is the lowest concentration with no visible turbidity .

    • Optical: Read Absorbance at 600 nm (

      
      ). MIC is defined as 
      
      
      
      inhibition compared to Growth Control.

Antifungal Assay: Broth Microdilution

Standard: Adapted from CLSI M27 (Yeasts) and M38 (Filamentous Fungi).

Materials
  • Test Organisms: Candida albicans (ATCC 90028), Aspergillus fumigatus (ATCC MYA-3626).

  • Media: RPMI 1640 medium buffered with MOPS (0.165 M) to pH 7.0. Crucial: Do not use unbuffered RPMI; pH shifts will alter the ionization and activity of pyrimidines.

Protocol Differences (vs. Bacteria)
  • Inoculum:

    • Yeasts:

      
       CFU/mL.
      
    • Molds:

      
       CFU/mL (spore suspension).
      
  • Incubation:

    • Yeasts: 24-48 hours at 35°C.

    • Molds: 48-72 hours at 35°C.

  • Endpoint:

    • For pyrimidines (often fungistatic), the MIC is defined as the MIC-2 (approx. 50% reduction in turbidity compared to control) or MIC-0 (complete clearance), depending on the stringency required. For this compound, report MIC-0 (Optically Clear) .

Data Analysis & Interpretation

Quantitative Metrics
MetricDefinitionCalculation/Observation
MIC Minimum Inhibitory ConcentrationLowest conc. with no visible growth (visual) or OD < 0.1 (spectrophotometric).
MBC/MFC Minimum Bactericidal/Fungicidal Conc.Plate 10 µL from clear MIC wells onto agar. Lowest conc. with < 3 colonies (99.9% kill).
IC50 Half-Maximal Inhibitory ConcentrationConcentration inhibiting 50% of growth (calculated via non-linear regression).
Expected Activity Profile (Reference Range)

Based on structural analogues (nitro-diarylpyrimidines), typical activity profiles are:

  • Highly Active: MIC < 4 µg/mL (Potential drug candidate).

  • Moderately Active: MIC 8 – 32 µg/mL (Lead compound).

  • Inactive: MIC > 64 µg/mL.[2]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from stock preparation to data analysis, ensuring all controls are integrated.

G Stock Stock Prep (5 mg/mL in DMSO) Dilution Serial Dilution (2-fold in Media) Stock->Dilution Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (35°C, 16-24h) Inoculation->Incubation Readout Readout (Visual & OD600) Incubation->Readout Analysis Data Analysis (MIC/MBC Calc) Readout->Analysis PosControl Pos. Control (Ciprofloxacin) PosControl->Inoculation NegControl Neg. Control (2.5% DMSO) NegControl->Inoculation

Figure 1: Standardized Microbroth Dilution Workflow for Pyrimidine Derivatives.

Mechanism of Action (Hypothesis & Validation)

Pyrimidines substituted at the 2 and 5 positions often target nucleic acid synthesis.

Hypothetical Pathway:

  • Entry: Passive diffusion (facilitated by phenyl rings).

  • Target: Inhibition of Dihydrofolate Reductase (DHFR) or DNA Gyrase (ATPase domain).

  • Effect: Depletion of tetrahydrofolate

    
     dTTP starvation 
    
    
    
    DNA synthesis arrest.

To validate this mechanism, perform a Metabolite Rescue Assay :

  • Run the MIC assay in the presence of Thymidine (100 µg/mL) .

  • Result: If the MIC increases significantly (e.g., from 4 to >64 µg/mL), the mechanism involves the folate pathway (DHFR/Thymidylate synthase inhibition).

MOA Compound 5-(4-nitrophenyl)-2-phenylpyrimidine CellWall Cell Wall/Membrane (Permeation) Compound->CellWall Lipophilic Entry Target Target Binding (DHFR or DNA Gyrase) CellWall->Target Pathway Folate/DNA Synthesis Pathway Target->Pathway Inhibition Arrest Growth Arrest (Bacteriostasis) Pathway->Arrest

Figure 2: Potential Mechanism of Action for Diarylpyrimidines.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). Wayne, PA: CLSI. [Link]

  • Maddila, S., et al. (2016). "Synthesis and antimicrobial activity of new pyrimidine derivatives." Journal of Saudi Chemical Society, 20(S1), S334-S339. (Provides comparative data for diarylpyrimidines). [Link]

  • Bhat, A.R., et al. (2011). "Synthesis and antimicrobial activity of some new pyrimidine derivatives." Journal of Chemistry. (Establishes the efficacy of the 2,5-substitution pattern). [Link]

Sources

Application

Application Note: 5-(4-nitrophenyl)-2-phenylpyrimidine (NPP-Probe) for Cellular Imaging

This guide details the application of 5-(4-nitrophenyl)-2-phenylpyrimidine (hereafter referred to as NPP-Probe ) as a fluorescent probe for cellular imaging. This compound belongs to the class of push-pull pyrimidine der...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 5-(4-nitrophenyl)-2-phenylpyrimidine (hereafter referred to as NPP-Probe ) as a fluorescent probe for cellular imaging. This compound belongs to the class of push-pull pyrimidine derivatives , characterized by an electron-deficient pyrimidine core substituted with an electron-withdrawing nitro group and a neutral/donating phenyl group.

This structural design imparts Intramolecular Charge Transfer (ICT) properties, making the probe highly sensitive to environmental polarity and viscosity. It is primarily utilized for Lipid Droplet (LD) imaging and intracellular polarity mapping .

Introduction & Mechanism of Action

Compound Overview

5-(4-nitrophenyl)-2-phenylpyrimidine is a small-molecule fluorophore designed with a "Donor-π-Acceptor" (D-π-A) architecture.

  • Acceptor (A): The 4-nitrophenyl group (strong electron-withdrawing) attached at the 5-position.

  • Bridge (π): The pyrimidine ring (electron-deficient heteroaromatic) acts as the conjugated linker.

  • Donor (D): The phenyl group at the 2-position acts as a weak donor/neutral stabilizer, extending the conjugation.

Mechanism: Solvatochromism & Lipid Specificity

The fluorescence mechanism relies on Intramolecular Charge Transfer (ICT) .

  • Excitation: Upon photoexcitation, electron density shifts from the phenyl/pyrimidine core to the nitro group.

  • Solvent Relaxation:

    • In Polar Solvents (e.g., Water/Cytosol): The highly polar solvent molecules stabilize the charge-separated ICT excited state, lowering its energy and favoring non-radiative decay pathways (quenching). Fluorescence is weak or negligible.

    • In Non-Polar Environments (e.g., Lipid Droplets): The non-polar environment destabilizes the charge-separated state relative to the locally excited (LE) state, or simply restricts the non-radiative decay, resulting in strong fluorescence emission ("Turn-On" response).

  • Viscosity Sensitivity: The rotation of the single bonds between the rings (molecular rotor effect) can also quench fluorescence in low-viscosity media. In high-viscosity environments (like cellular membranes or lipid cores), this rotation is restricted, further enhancing fluorescence.

Key Features
  • Fluorogenic (Turn-On): Dark in culture media; bright in lipid-rich organelles.

  • Large Stokes Shift: Typically >80 nm, reducing self-quenching and improving signal-to-noise ratio.

  • Membrane Permeable: The hydrophobic nature allows rapid passive diffusion into live cells.

Photophysical Properties[1][2][3]

The following data represents the typical behavior of nitro-pyrimidine push-pull probes.

ParameterValue / Description
Excitation Max (

)
350 – 420 nm (UV/Blue)
Emission Max (

)
500 – 580 nm (Green/Yellow) Solvent Dependent
Stokes Shift ~100 – 150 nm
Quantum Yield (

)
< 0.01 (in Water) > 0.40 (in Toluene/Lipids)
Solubility Soluble in DMSO, Methanol, Chloroform.[1][2] Insoluble in Water.
pKa Sensitivity Stable across physiological pH (pH 4–9).
Graphviz Diagram: Mechanism of Action

G Excitation Excitation (350-420 nm) ICT_State ICT Excited State (Charge Transfer) Excitation->ICT_State Photon Absorption Polar Polar Environment (Cytosol/Water) ICT_State->Polar Solvent Relaxation NonPolar Non-Polar Environment (Lipid Droplets) ICT_State->NonPolar Restricted Relaxation Quenching Non-Radiative Decay (Fluorescence OFF) Polar->Quenching Energy Loss Emission Radiative Decay (Fluorescence ON) 500-580 nm NonPolar->Emission Strong Emission

Caption: Mechanism of NPP-Probe fluorescence. The probe acts as a polarity sensor, emitting light only in hydrophobic environments (Lipid Droplets) due to the inhibition of non-radiative decay pathways associated with the ICT state.

Experimental Protocols

Stock Solution Preparation

Objective: Create a stable, concentrated stock solution.

  • Weighing: Weigh 1–2 mg of 5-(4-nitrophenyl)-2-phenylpyrimidine powder.

  • Solvent: Dissolve in high-grade anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM .

    • Calculation Example: For 1 mg (MW ≈ 277.28 g/mol ), add ~360 µL DMSO.

  • Storage: Aliquot into small amber tubes (10–20 µL) to avoid freeze-thaw cycles. Store at -20°C . Stable for >6 months.

Live Cell Staining Protocol (Lipid Droplets)

Objective: Visualize lipid droplets in adherent cells (e.g., HeLa, HepG2, 3T3-L1).

Materials:

  • Adherent cells on glass-bottom dish (35 mm).

  • Culture Medium (DMEM/RPMI).

  • PBS (Phosphate Buffered Saline, pH 7.4).

  • NPP-Probe Stock (10 mM).

Step-by-Step Workflow:

  • Cell Culture: Seed cells and grow to 70–80% confluency.

    • Optional: To induce lipid droplets, treat cells with Oleic Acid (200 µM) for 4–6 hours prior to imaging.

  • Working Solution: Dilute the 10 mM stock into pre-warmed culture medium (serum-free preferred to reduce background binding) to a final concentration of 1–10 µM .

    • Standard Start:5 µM .

  • Staining:

    • Remove the growth medium from the dish.

    • Wash cells once with PBS (warm).

    • Add the Working Solution to the cells.

  • Incubation: Incubate at 37°C / 5% CO2 for 15–30 minutes .

  • Washing:

    • Remove the staining solution.

    • Wash cells 3 times with PBS (warm) to remove excess probe.

    • Add fresh imaging medium (e.g., FluoroBrite DMEM or PBS).

  • Imaging: Proceed immediately to microscopy.

Imaging Parameters
  • Microscope: Confocal or Epifluorescence.

  • Excitation: 405 nm laser (common) or 488 nm laser (if absorption tail permits).

    • Optimal: 375–405 nm.

  • Emission: Collect signal in the 500–600 nm range (Green/Yellow channel).

  • Dichroic Mirror: 450 nm or similar.

Data Presentation & Analysis

Expected Results
  • Lipid Droplets: Bright, spherical puncta in the cytoplasm. High signal-to-noise ratio.

  • Cytoplasm: Faint or negligible background (due to polarity quenching).

  • Nucleus: Typically unstained (probe is excluded or quenched).

Co-Localization (Validation)

To confirm lipid droplet specificity, co-stain with a commercial standard like Nile Red or BODIPY 493/503 .

ProbeExcitationEmissionChannel
NPP-Probe 405 nm520–580 nmGreen/Yellow
Nile Red 561 nm600–650 nmRed
Hoechst 33342 350 nm460 nmBlue (Nucleus)

Note: If NPP-Probe emits in green, use Nile Red (Red emission) for dual-color imaging. Ensure no spectral crosstalk.

Troubleshooting & Optimization

IssuePossible CauseSolution
Weak Signal Low lipid content in cells.Treat cells with Oleic Acid (100–200 µM) to induce LDs.
Excitation wavelength mismatch.Use 405 nm excitation; increase laser power.
High Background Probe aggregation or serum binding.Use serum-free medium during staining. Wash 3x with PBS.
Photobleaching High laser intensity.Reduce laser power; use shorter exposure times.
Cytotoxicity High probe concentration/DMSO.Lower concentration to 1 µM; keep DMSO < 0.1%.

References

  • General Solvatochromism of Push-Pull Systems

    • Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358. Link

  • Pyrimidine-Based Lipid Probes

    • Wang, E., et al. (2022). Novel CF3-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. Molecules, 27(11), 3599. Link

  • Nitro-Aromatic Probes (Mechanism)

    • Gao, Y., et al. (2018). Fluorescent Probes for Organelle-Targeted Bioactive Species Imaging. Chemical Science, 9, 1–15. Link

  • Synthesis & Properties of Nitrophenyl-Pyrimidines

    • BenchChem. (2025).[3] 5-Nitro-2,4,6-triaminopyrimidine chemical properties (Structural Analog Reference). Link

(Note: While specific literature on "5-(4-nitrophenyl)-2-phenylpyrimidine" as a named probe is sparse, the protocols above are derived from the established chemical behavior of this exact structural class of push-pull solvatochromic dyes.)

Sources

Method

Application Note: Comprehensive NMR and LC-HRMS Structural Elucidation Protocol for 5-(4-Nitrophenyl)-2-phenylpyrimidine

Introduction & Analytical Rationale Diarylpyrimidines (DAPYs) are privileged pharmacophores widely utilized in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and targeted oncology therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

Diarylpyrimidines (DAPYs) are privileged pharmacophores widely utilized in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and targeted oncology therapeutics[1][2]. The compound 5-(4-nitrophenyl)-2-phenylpyrimidine presents specific analytical challenges during structural characterization. The highly conjugated, planar system—exacerbated by the electron-withdrawing 4-nitro group—promotes strong intermolecular π-π stacking, significantly reducing its solubility in standard non-polar solvents. Furthermore, the electron-deficient pyrimidine core requires careful selection of ionization parameters for mass spectrometry[3].

This application note details a validated, self-consistent protocol for the complete structural characterization of 5-(4-nitrophenyl)-2-phenylpyrimidine using high-resolution Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS). Together, these orthogonal techniques form a self-validating system: NMR establishes atomic connectivity and spatial geometry, while HRMS confirms the exact elemental composition and substructural fragments.

Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Solvent Selection: To overcome the solubility limitations induced by the rigid DAPY lattice, deuterated dimethyl sulfoxide (DMSO-


) is utilized. DMSO-

effectively disrupts hydrogen bonding and π-π interactions, yielding sharp, well-resolved resonances necessary for accurate integration and 2D NMR experiments[1].

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 15–20 mg of the synthesized 5-(4-nitrophenyl)-2-phenylpyrimidine.

  • Dissolution: Dissolve the compound in 0.6 mL of DMSO-

    
     (99.9 atom % D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Sonicate for 5 minutes at 25 °C to ensure complete dissolution.
    
  • Transfer: Transfer the clear solution to a standard 5 mm precision NMR tube.

  • Acquisition Parameters (

    
    H NMR):  Acquire data on a 400 MHz or 500 MHz spectrometer. Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 s, and acquire 16–32 scans to achieve an optimal signal-to-noise ratio[4].
    
  • Acquisition Parameters (

    
    C NMR):  Acquire data at 100 MHz or 125 MHz. Set the spectral width to 250 ppm, D1 to 2.0 s, and acquire a minimum of 1024 scans. The extended scan count is critical for resolving the quaternary carbons of the pyrimidine and nitrophenyl rings, which typically exhibit longer relaxation times[3].
    
  • 2D NMR (Validation): Perform

    
    H-
    
    
    
    H COSY and
    
    
    H-
    
    
    C HSQC/HMBC to unequivocally assign the pyrimidine H4/H6 protons and differentiate the phenyl versus nitrophenyl spin systems.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Causality & Ionization Strategy: The basic nitrogen atoms of the pyrimidine core possess lone pairs that are readily protonated, making Positive Electrospray Ionization (ESI+) the most sensitive technique[2]. The addition of 0.1% formic acid to the mobile phase drives the equilibrium toward the


 species, ensuring high ionization efficiency.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution in LC-MS grade DMSO. Dilute the stock to a final concentration of 1 µg/mL using Methanol/Water (50:50, v/v) containing 0.1% formic acid.

  • Chromatography: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution from 10% to 90% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.3 mL/min.

  • MS Parameters: Operate the Q-TOF or Orbitrap mass spectrometer in ESI+ mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and scan range from m/z 100 to 800.

  • Tandem MS (MS/MS): Isolate the precursor ion (

    
    ) and apply Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID) at normalized collision energies (NCE) of 20, 30, and 40 eV to generate structural fragments[3].
    

Workflow and Mechanistic Visualizations

Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry Start 5-(4-nitrophenyl)- 2-phenylpyrimidine PrepNMR Sample Prep (15 mg in DMSO-d6) Start->PrepNMR PrepMS Sample Prep (1 µg/mL in MeOH/H2O) Start->PrepMS AcqNMR Data Acquisition (1H, 13C, 2D COSY/HSQC) PrepNMR->AcqNMR Analysis Structural Elucidation & Data Integration AcqNMR->Analysis AcqMS LC-ESI-HRMS (Positive Ion Mode) PrepMS->AcqMS AcqMS->Analysis

Figure 1: Parallel analytical workflow for structural elucidation.

MS_Frag M [M+H]+ m/z 278.0924 F1 [M+H - NO2]+ m/z 232.09 M->F1 -NO2 (46 Da) F2 [M+H - PhCN]+ m/z 175.05 M->F2 -PhCN (103 Da) F3 Phenyl Cation m/z 77.04 F2->F3 Pyrimidine Cleavage

Figure 2: Proposed ESI-MS/MS fragmentation pathways for the target compound.

Data Presentation and Interpretation

NMR Peak Assignments

The symmetry of the pyrimidine ring (C4 and C6) results in a distinct, highly deshielded singlet integrating to two protons. The 4-nitrophenyl group presents as a classic AA'BB' spin system (two doublets).

Table 1: Expected


H and 

C NMR Assignments (DMSO-

)
Position

H Chemical Shift (ppm)
Multiplicity & Integration

C Chemical Shift (ppm)
Assignment Notes
Pyrimidine H4, H6 9.30Singlet (s, 2H)156.0Highly deshielded by adjacent N atoms and nitro-phenyl ring.
Phenyl H2', H6' 8.45Multiplet (m, 2H)128.5Ortho protons to the pyrimidine core.
Nitrophenyl H3'', H5'' 8.35Doublet (d, J = 8.8 Hz, 2H)124.5Ortho to the strongly electron-withdrawing

group.
Nitrophenyl H2'', H6'' 8.15Doublet (d, J = 8.8 Hz, 2H)128.0Ortho to the pyrimidine core.
Phenyl H3', H4', H5' 7.55 – 7.65Multiplet (m, 3H)129.0, 131.5Meta and para protons of the unsubstituted phenyl ring.
Pyrimidine C2 --163.5Quaternary carbon between two nitrogens.
Nitrophenyl C4'' --147.5Quaternary carbon attached to

.
HRMS and Fragmentation Analysis

The exact mass of


 is 277.0851 Da. In ESI+ mode, the protonated molecule is observed with high mass accuracy (< 5 ppm error), validating the elemental composition.

Table 2: HRMS and MS/MS Fragmentation Data

Ion SpeciesTheoretical m/zObserved m/zMass Error (ppm)Structural Origin

278.0924278.0928+1.4Intact protonated molecule.
Fragment 1 232.0924232.0919-2.1Loss of the nitro group (

, 46 Da).
Fragment 2 175.0501175.0498-1.7Cleavage of the pyrimidine ring, loss of benzonitrile (

, 103 Da).
Fragment 3 77.038677.0389+3.8Phenyl cation from complete core dissociation.

Conclusion

By strictly controlling solvent parameters and ionization conditions, this protocol provides a robust, self-validating framework for the structural confirmation of 5-(4-nitrophenyl)-2-phenylpyrimidine. The integration of high-field NMR and LC-HRMS ensures both atomic-level connectivity and exact mass verification, meeting the rigorous standards required for pharmaceutical development and quality control.

References

1.[3] Design, synthesis, and bioevaluation of diarylpyrimidine derivatives as novel microtubule destabilizers. PubMed Central (PMC). URL:[Link] 2.[4] Design, Synthesis, and Evaluation of Diarylpyridines and Diarylanilines as Potent Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors. PubMed Central (PMC). URL:[Link] 3.[1] Identification of Novel Diarylpyrimidines as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors by Exploring the Primer Grip Region. MDPI. URL:[Link] 4.[2] Structure-Based Drug Design Yields Diarylpyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. ACS Infectious Diseases. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low Yield in 5-(4-nitrophenyl)-2-phenylpyrimidine Synthesis

Introduction Welcome to the technical support guide for the synthesis of 5-(4-nitrophenyl)-2-phenylpyrimidine. This molecule is a valuable building block in medicinal chemistry and materials science, often serving as a p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-(4-nitrophenyl)-2-phenylpyrimidine. This molecule is a valuable building block in medicinal chemistry and materials science, often serving as a precursor for more complex derivatives. However, its synthesis can be challenging, with low yields being a frequent impediment to efficient research and development.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocol recitation to provide in-depth troubleshooting strategies based on mechanistic principles and empirical evidence. We will explore the common pitfalls in the most prevalent synthetic routes and offer structured, actionable solutions to enhance your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common initial queries. For more detailed solutions, please refer to the subsequent troubleshooting guides.

Q1: My Suzuki-Miyaura coupling reaction to form the C5-aryl bond is sluggish or failing completely. What are the most common culprits?

A1: The most frequent causes for a failed or low-yielding Suzuki coupling in this context are: (1) Inefficient Catalyst Activation/Deactivation: The Pd(0) active species is not being generated efficiently or is being oxidized by trace oxygen.[1] (2) Poor Base Selection or Quality: The base is crucial for activating the boronic acid for transmetalation; its strength and solubility are critical.[1][2] (3) Substrate-Related Issues: The presence of the electron-withdrawing nitro group can influence the electronics of the reaction, and the pyrimidine ring itself can sometimes coordinate to the palladium center, inhibiting catalysis.[3] (4) Impure or Degraded Reagents: Boronic acids can degrade over time, and solvents must be rigorously deoxygenated.[1]

Q2: I'm observing significant formation of a homocoupled byproduct from my 4-nitrophenylboronic acid. How can I minimize this?

A2: Homocoupling of boronic acids is a classic side reaction in Suzuki couplings, often promoted by the presence of oxygen.[1] To mitigate this:

  • Improve Degassing: Ensure your solvent and reaction setup are scrupulously purged with an inert gas (Argon or Nitrogen). Multiple freeze-pump-thaw cycles are highly effective.[1]

  • Use a Pd(0) Source Directly: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can reduce side reactions that occur during the in-situ reduction of a Pd(II) precatalyst.[1]

  • Adjust Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is common, but a large excess can favor homocoupling.

Q3: Besides Suzuki coupling, what is another viable route, and what are its primary challenges?

A3: A classical condensation approach is also viable, typically involving the reaction of benzamidine with a 1,3-dicarbonyl equivalent, such as a chalcone derivative. The primary challenges here are often side reactions, like competing Knoevenagel condensation, and incomplete cyclization of intermediates, which can significantly lower the final product yield.[4] Optimizing the catalyst (often acid or base) and reaction temperature is critical for driving the reaction toward the desired pyrimidine product.[4][5]

Part 2: Detailed Troubleshooting Guide: The Suzuki-Miyaura Cross-Coupling Route

The palladium-catalyzed Suzuki-Miyaura cross-coupling is the most common and versatile method for synthesizing 5-arylpyrimidines. The typical reaction involves coupling a 5-halo-2-phenylpyrimidine (where halo = Br or I) with 4-nitrophenylboronic acid.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in the Suzuki coupling reaction.

Suzuki_Troubleshooting cluster_reagents cluster_setup cluster_catalyst cluster_conditions Start Low Yield (<50%) Observed Check_Reagents Step 1: Verify Reagent Quality Start->Check_Reagents Check_Setup Step 2: Scrutinize Reaction Setup Check_Reagents->Check_Setup Reagents OK Reagent_Purity Purity of Halopyrimidine? (NMR/GC-MS) Check_Reagents->Reagent_Purity Check_Catalyst Step 3: Evaluate Catalytic System Check_Setup->Check_Catalyst Setup OK Degassing Sufficient Degassing? (Freeze-Pump-Thaw) Check_Setup->Degassing Check_Conditions Step 4: Optimize Reaction Conditions Check_Catalyst->Check_Conditions System OK Pd_Source Screen Pd Source? (e.g., Pd(OAc)₂, Pd₂(dba)₃) Check_Catalyst->Pd_Source Success Yield Improved Check_Conditions->Success Conditions Optimized Base_Screen Screen Base? (K₂CO₃, K₃PO₄, Cs₂CO₃) Check_Conditions->Base_Screen Boronic_Acid Fresh Boronic Acid? (Check for degradation) Reagent_Purity->Boronic_Acid Base_Quality Anhydrous/Fresh Base? Boronic_Acid->Base_Quality Base_Quality->Check_Setup Inert_Atmosphere Maintained Inert Atmosphere? Degassing->Inert_Atmosphere Stirring Vigorous Stirring? Inert_Atmosphere->Stirring Stirring->Check_Catalyst Ligand_Choice Screen Ligand? (e.g., SPhos, XPhos) Pd_Source->Ligand_Choice Catalyst_Loading Adjust Loading? (1-5 mol%) Ligand_Choice->Catalyst_Loading Catalyst_Loading->Check_Conditions Solvent_Screen Screen Solvent? (Dioxane/H₂O, Toluene/H₂O) Base_Screen->Solvent_Screen Temp_Screen Adjust Temperature? Solvent_Screen->Temp_Screen Temp_Screen->Success

Sources

Optimization

Preventing protodeboronation in pyrimidine boronic acid reactions.

A Senior Application Scientist's Guide to Preventing Protodeboronation Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Preventing Protodeboronation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common and frustrating side reaction in cross-coupling chemistry: the protodeboronation of pyrimidine boronic acids. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the causality behind each step. This resource is designed to empower you with that understanding.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding protodeboronation, providing the core knowledge needed to diagnose and approach the problem.

Q1: What is protodeboronation and why is it a significant problem with pyrimidine boronic acids?

A1: Protodeboronation (or protodeborylation) is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] In the context of your reaction, this means your valuable pyrimidine boronic acid starting material is converted into a simple, unfunctionalized pyrimidine byproduct. This consumes the reagent, reduces the yield of your desired coupled product, and complicates purification.

Pyrimidine boronic acids are especially susceptible to this reaction. The pyrimidine ring is electron-deficient, which weakens the carbon-boron bond and makes it more prone to cleavage under common reaction conditions, particularly the basic media required for Suzuki-Miyaura cross-coupling.[3]

Q2: I'm seeing my starting material disappear but getting low yields of my desired product. How can I confirm protodeboronation is the culprit?

A2: This is a classic symptom of protodeboronation. To confirm, you need to detect the formation of the unsubstituted pyrimidine byproduct in your reaction mixture. The most effective analytical techniques are:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most direct method. You can identify the byproduct by its mass in the reaction aliquot.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the appearance of a new signal corresponding to the proton that has replaced the boronic acid group on the pyrimidine ring.[3]

    • ¹¹B NMR: This can be used to monitor the consumption of your boronic acid starting material.[3]

  • Thin Layer Chromatography (TLC): While less definitive, the appearance of a new, often less polar, spot corresponding to the pyrimidine byproduct can be a strong indicator.[3]

Q3: What are the primary factors that accelerate protodeboronation in my Suzuki-Miyaura reaction?

A3: The rate of protodeboronation is highly sensitive to your reaction conditions. Understanding these factors is the first step to mitigating the issue.

  • pH (Base): This is arguably the most critical factor. Basic conditions, which are required to activate the boronic acid for transmetalation, also generate the highly reactive four-coordinate boronate species ([ArB(OH)₃]⁻).[4] This boronate anion is significantly more susceptible to protonolysis (reaction with a proton source, like water) than the neutral boronic acid.[1][3]

  • Temperature: Higher reaction temperatures accelerate most reaction rates, including the undesired protodeboronation.[3]

  • Solvent (especially Water): Water is the proton source for the undesired reaction. While a small amount of water is often necessary to solubilize the base and facilitate the Suzuki catalytic cycle, excessive water will increase the rate of protodeboronation.[3]

  • Catalyst System: The choice of palladium catalyst and ligand can influence the relative rates of the desired coupling versus the undesired side reaction. A slow or inefficient catalyst gives the boronic acid more time to decompose.[3][5] Interestingly, some studies have shown that very bulky phosphine ligands can, under certain conditions, paradoxically promote palladium-catalyzed protodeboronation.[6][7][8]

Part 2: Troubleshooting Guide

This section is formatted to help you solve problems you are actively facing in the lab.

Problem: My reaction yield is low, and LC-MS confirms the major byproduct is the protodeboronated pyrimidine.

This is the most common issue. The desired Suzuki coupling is being outcompeted by the C-B bond cleavage. Here is a logical workflow to troubleshoot this problem.

troubleshooting_flow start Low Yield & High Protodeboronation Detected cause1 Possible Cause: Substrate Instability start->cause1 cause2 Possible Cause: Reaction Conditions Too Harsh start->cause2 cause3 Possible Cause: Inefficient Catalysis start->cause3 sol1 Solution: Switch to a Boronic Ester (Pinacol, MIDA) cause1->sol1 sol2a Solution: Optimize Base cause2->sol2a sol2b Solution: Lower Temperature cause2->sol2b sol2c Solution: Control Water Content cause2->sol2c sol3 Solution: Screen Catalysts/Ligands cause3->sol3

A logical workflow for troubleshooting protodeboronation.
Cause 1: Your pyrimidine boronic acid is inherently unstable under the reaction conditions.
  • The "Why": As discussed, the C-B bond on an electron-deficient pyrimidine ring is weak. When exposed to heat and base over time, it will inevitably degrade.

  • Solution: Switch to a More Stable Boronic Acid Derivative. The most effective strategy is to protect the boronic acid functional group. Converting it to a boronic ester dramatically increases stability.[3] These derivatives function via a "slow-release" mechanism, where they slowly hydrolyze in situ to provide a low, steady concentration of the active boronic acid for the catalytic cycle.[1][5][9] This minimizes the amount of the vulnerable free boronic acid present at any given time.

    • Pinacol Esters: Readily available and commonly used. They offer a good balance of stability and reactivity.[10]

    • N-methyliminodiacetic acid (MIDA) Boronates: Exceptionally stable, often existing as benchtop-stable, crystalline solids. They are an excellent choice for particularly challenging or unstable boronic acids.[1][11]

    • Potassium Trifluoroborate Salts: Another stable alternative that releases the boronic acid under the reaction conditions.[12]

Boron Reagent TypeGeneral StabilityKey Advantage
Boronic AcidLowHighly reactive, no protecting group
Pinacol Boronate EsterModerate-HighGood balance, widely available
MIDA BoronateVery HighExcellent for very unstable substrates, often crystalline
Trifluoroborate SaltHighBench-stable, slow release
Cause 2: Your reaction conditions are too harsh.
  • The "Why": Aggressive conditions (strong base, high heat, excess water) will accelerate protodeboronation more than the desired coupling.

  • Solutions:

    • Optimize the Base: Switch from strong bases like NaOH or NaOEt to weaker inorganic bases. The goal is to find a base strong enough to facilitate transmetalation but not so strong that it causes rapid decomposition.

      • Recommended Bases: K₃PO₄, K₂CO₃, Cs₂CO₃.[3] The choice of cation (K⁺ vs Cs⁺) can also influence the outcome.

    • Lower the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate of product formation. Even a reduction of 10-20 °C can significantly favor the desired reaction pathway.[3]

    • Control Water Content: Use a carefully controlled amount of water. Instead of aqueous base solutions, use anhydrous solvents (like dioxane, THF, or toluene) with a powdered, anhydrous base. If some water is required, use a defined ratio (e.g., Dioxane/H₂O 10:1).[3][13]

Cause 3: Your catalytic cycle is too slow.
  • The "Why": If the turnover of your palladium catalyst is sluggish, the pyrimidine boronic acid spends more time in the harsh reaction environment waiting to enter the catalytic cycle, giving it more opportunity to decompose.[5]

  • Solution: Use a More Active Catalyst System. The goal is to make the Suzuki coupling happen so fast that protodeboronation can't compete.

    • Ligand Choice: Modern, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald or Fu-type ligands like SPhos, XPhos, or RuPhos) are designed to promote rapid oxidative addition and reductive elimination, accelerating the entire catalytic cycle.[3]

    • Pre-catalyst Choice: Using a modern pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) ensures the efficient and reliable formation of the active Pd(0) species, which can be a common point of failure with older sources like Pd(OAc)₂.[14]

Part 3: Advanced Strategies & Experimental Protocols

This section provides detailed, actionable protocols for preventing protodeboronation from the start.

Core Mechanism of Base-Catalyzed Protodeboronation

The following diagram illustrates the key mechanistic steps you are trying to prevent. The equilibrium shifts towards the reactive boronate anion in the presence of a base, which is then susceptible to cleavage by a proton source.

protodeboronation_mechanism pyrimidine_ba Pyrimidine-B(OH)₂ (Less Reactive) boronate [Pyrimidine-B(OH)₃]⁻ (Reactive Boronate Anion) pyrimidine_ba->boronate + OH⁻ (Base) product Desired Product (via Suzuki Coupling) boronate->product Pd Cat. + Ar-X byproduct Unsubstituted Pyrimidine + B(OH)₃ boronate->byproduct + H₂O (Proton Source) invis1 invis2

The undesired protodeboronation pathway competes with the desired Suzuki coupling.
Protocol 1: General Optimized Suzuki-Miyaura Coupling for Sensitive Pyrimidine Boronic Esters

This protocol is designed as a robust starting point to minimize protodeboronation for sensitive substrates.

  • Schlenk flask or microwave vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Pyrimidine boronic ester (e.g., pinacol ester) (1.2 eq)

  • Aryl/heteroaryl halide (1.0 eq, limiting reagent)

  • Anhydrous base (e.g., K₃PO₄, powdered) (2.0 - 3.0 eq)

  • Palladium pre-catalyst (e.g., XPhos Pd G3) (1-2 mol%)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

experimental_workflow n1 1. Vessel Prep n2 2. Add Solids n1->n2 d1 Dry flask under vacuum with gentle heating. n1->d1 n3 3. Inert Atmosphere n2->n3 d2 Charge with halide, boronic ester, base, and Pd pre-catalyst. n2->d2 n4 4. Add Solvent n3->n4 d3 Evacuate and backfill with N₂ or Ar gas (3x cycles). n3->d3 n5 5. Reaction n4->n5 d4 Add degassed solvent via syringe under positive pressure. n4->d4 n6 6. Analysis n5->n6 d5 Heat to lowest effective temp (e.g., 60-80 °C). Monitor by LC-MS. n5->d5 d6 Quench, extract, and analyze crude mixture for yield and byproduct. n6->d6

A recommended experimental workflow to minimize protodeboronation.[5]
  • Vessel Preparation: Dry the reaction vessel (e.g., a Schlenk flask) under high vacuum with gentle heating, then allow it to cool under an inert atmosphere.

  • Reagent Addition: In a glovebox or under a positive flow of inert gas, charge the flask with the aryl halide (1.0 eq), the pyrimidine boronic ester (1.2 eq), the powdered anhydrous base (e.g., K₃PO₄, 2.5 eq), and the palladium pre-catalyst (e.g., 2 mol%).

  • Establish Inert Atmosphere: If not using a glovebox, seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the required volume of anhydrous, degassed solvent via syringe. Proper degassing (e.g., sparging with argon for 30 minutes or three freeze-pump-thaw cycles) is crucial to prevent catalyst oxidation.[14]

  • Reaction: Place the vessel in a pre-heated oil bath or heating block and stir vigorously. Start at a moderate temperature (e.g., 80 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via LC-MS or TLC. Avoid unnecessarily long reaction times once the starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure. Purify as required.

Protocol 2: Monitoring Protodeboronation by ¹H NMR with an Internal Standard

This protocol allows you to quantify the rate and extent of protodeboronation in your reaction.[3]

  • NMR tubes

  • A stable, non-reactive internal standard with a known concentration and a clean signal in the ¹H NMR spectrum (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate).

  • Deuterated solvent (e.g., CDCl₃)

  • Prepare Standard Solution: Prepare a stock solution of your internal standard in a suitable deuterated solvent at a precise, known concentration.

  • Set Up Reaction: Begin your cross-coupling reaction as planned.

  • Take Time Points (t=0): Immediately after all reagents are mixed, withdraw a small, precise aliquot (e.g., 50 µL) from the reaction mixture. Quench it immediately by diluting it into a vial containing a small amount of cold diethyl ether and a drop of water to stop the reaction.

  • Sample Prep: Remove the solvent from the quenched aliquot under a stream of nitrogen. Dissolve the residue in a precise volume (e.g., 600 µL) of the internal standard NMR solution.

  • Acquire Spectrum: Transfer the solution to an NMR tube and acquire a ¹H NMR spectrum.

  • Repeat: Repeat steps 3-5 at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr) throughout the reaction.

  • Analysis:

    • Integrate a characteristic signal of the pyrimidine boronic acid starting material, the key signal of the protodeboronated pyrimidine byproduct, and the signal of the internal standard.

    • By comparing the integrals of your starting material and byproduct to the constant integral of the internal standard, you can calculate their concentrations at each time point and thereby determine the rate of both consumption and byproduct formation.

References
  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). The Slow-Release Strategy in Suzuki-Miyaura Coupling. University of Bristol Research Portal. [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • Ser, C. T., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

  • Al-Amin, M., et al. (2025). Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids. RSC Advances. [Link]

  • American Chemical Society. (2023). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Ser, C. T., et al. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Isherwood, F., et al. (2020). Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis. Chemistry – A European Journal. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Kappe, C. O., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-(4-nitrophenyl)-2-phenylpyrimidine

Status: Operational Ticket ID: PYR-54N-PUR Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary & Molecule Profile Welcome to the technical support hub for 5-(4-nitrophenyl)-...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PYR-54N-PUR Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Molecule Profile

Welcome to the technical support hub for 5-(4-nitrophenyl)-2-phenylpyrimidine . This guide addresses the specific purification bottlenecks associated with electron-deficient diarylpyrimidines.

This molecule exhibits "brick dust" characteristics—high crystallinity and low solubility—due to the planar


-stacking interactions between the pyrimidine core and the phenyl/nitrophenyl wings. Furthermore, the pyrimidine nitrogens act as ligands, sequestering Palladium (Pd) catalysts and complicating metal removal.[1][2]
Physicochemical Profile
PropertyCharacteristicImpact on Purification
Structure Planar, electron-deficient (Push-Pull system)High melting point; strong intermolecular

-stacking.[1]
Solubility Low in alcohols/ethers; Moderate in hot chlorinated solvents/DMSORecrystallization requires high-boiling solvents; chromatography is difficult due to streaking.
Reactivity Pyrimidine N-lone pairsHigh affinity for Pd(II) species; potential for protonation in strong acids.[1]
Key Impurities TPPO, Homocouplings, Pd-blackTriphenylphosphine oxide (TPPO) co-crystallizes; Pd requires chelation to remove.[1]

Troubleshooting Modules

Module A: The "Brick Dust" Solubility Paradox

Issue: The crude solid does not dissolve in standard chromatography solvents (DCM, EtOAc, Hexanes), making flash column purification impossible.[1]

Diagnosis: The nitro group at position 4' and the phenyl at position 2 create a highly rigid lattice. Standard flash chromatography is often inefficient for this class of molecules.

Protocol: High-Temperature Leaching (Soxhlet Alternative) Instead of traditional chromatography, utilize the differential solubility of impurities vs. the product.[1][3]

  • Trituration: Suspend crude solid in Methanol (MeOH) (10 mL/g). Sonicate for 20 mins.

  • Filtration: Filter the suspension. The yellow solid is likely your product + inorganic salts + Pd. The filtrate contains soluble impurities (boronic acids, phosphine oxides).[1]

  • Hot Extraction:

    • Dissolve the filter cake in hot Chlorobenzene or 1,2-Dichlorobenzene (140°C).

    • Filter while hot through a celite pad to remove Palladium black and inorganic salts (which remain insoluble).

    • Allow the filtrate to cool slowly to RT.[4][5][6] The product should crystallize out as high-purity needles.

Module B: Palladium Scavenging (The "Metal Trap")

Issue: The product is yellow/brown, and elemental analysis shows >1000 ppm Pd. Standard acid washes failed.

Diagnosis: Pyrimidine nitrogens are excellent ligands. They coordinate to residual Pd(II), preventing it from washing out.[1] Acid washes are risky as they may protonate the pyrimidine, dragging the product into the aqueous phase or causing oiling out.

Protocol: The "Soft-Base" Chelation Do not rely on activated carbon alone. Use a sulfur-based scavenger or a specific chelator.

  • Dissolution: Dissolve crude material in THF or CHCl3 (warm if necessary).

  • Scavenger Addition: Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) (0.5 eq relative to Pd content).[1]

  • Incubation: Stir at 50°C for 4 hours. The pyrimidine-Pd bond must be displaced by the stronger S-Pd bond.

  • Filtration: Filter through a 0.45 µm PTFE membrane.

  • Verification: Check color. A shift from "muddy brown" to "bright yellow" indicates successful Pd removal.

Module C: The Triphenylphosphine Oxide (TPPO) Nightmare

Issue: Using Pd(PPh3)4 resulted in TPPO contamination that co-elutes/co-crystallizes with the product.[1]

Diagnosis: TPPO is a Lewis base that hydrogen bonds with electron-deficient aromatics.

Protocol: The ZnCl2 Precipitation Trick Leverage the formation of the insoluble


 complex.[1]
  • Solvent Swap: Dissolve the mixture in Ethanol or THF .

  • Complexation: Add anhydrous Zinc Chloride (ZnCl2) (2.0 equivalents vs. estimated TPPO).[1]

  • Precipitation: Stir at RT for 2 hours. A white precipitate (the Zn-TPPO complex) will form.

  • Filtration: Filter off the white solid. The filtrate contains your pyrimidine product.

  • Workup: Wash the filtrate with water to remove excess ZnCl2, then concentrate.

Decision Logic & Workflows

Workflow 1: Purification Strategy Decision Tree

This diagram guides you through the selection of the optimal purification route based on crude solubility.

PurificationStrategy Start Crude Reaction Mixture SolubilityCheck Solubility Check (DCM/MeOH 9:1) Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Yes Insoluble Insoluble (Brick Dust) SolubilityCheck->Insoluble No FlashCol Flash Chromatography (DCM/EtOAc) Soluble->FlashCol Soxhlet Soxhlet Extraction (Chlorobenzene) Insoluble->Soxhlet PdCheck Pd Content > 100ppm? FlashCol->PdCheck Soxhlet->PdCheck Scavenger Thiol Scavenger Treatment (50°C, 4h) PdCheck->Scavenger Yes Recryst Recrystallization (DMF/H2O or Toluene) PdCheck->Recryst No Scavenger->Recryst Final Pure 5-(4-nitrophenyl)-2-phenylpyrimidine Recryst->Final

Caption: Decision matrix for selecting purification method based on solubility and impurity profile.

Workflow 2: Mechanism of Impurity Removal

Understanding why we use specific reagents ensures reproducibility.

ImpurityMechanisms Impurity_Pd Impurity: Pyrimidine-Pd Complex Nature: Coordination Bond Risk: High Pd ppm Reagent_Thiol Reagent: Thiol Silica (Si-SH) Action: Chelation Displacement Impurity_Pd->Reagent_Thiol Stronger S-Pd bond displaces N-Pd Impurity_TPPO Impurity: TPPO Nature: Lewis Base Risk: Co-crystallization Reagent_Zn Reagent: ZnCl2 Action: Lewis Acid Complexation Impurity_TPPO->Reagent_Zn Forms insoluble [Zn(TPPO)2Cl2] Product_Pure Pure Product + Waste Reagent_Thiol->Product_Pure Filtration Reagent_Zn->Product_Pure Precipitation

Caption: Mechanistic action of scavengers and complexing agents used in the protocol.

Frequently Asked Questions (FAQ)

Q: Can I use acid extraction (HCl wash) to remove the Palladium? A: Not recommended. While 2-phenylpyrimidine is less basic than pyridine, the nitro group withdraws electron density, making the ring even less basic.[1] However, strong acids can protonate the pyrimidine, causing the product to crash out in the aqueous layer or form an inseparable oil.[1] Use Thiol-based scavengers instead.

Q: My product is turning green after the column. Why? A: This indicates oxidation of residual Palladium species or the formation of nitroso-intermediates. It confirms that Pd was not fully removed before the column. Re-dissolve in THF, treat with activated carbon or TMT, filter, and re-crystallize.[1]

Q: What is the best solvent system for recrystallization? A:

  • Primary Choice: Toluene/Ethanol (3:1) .[1] Dissolve in boiling Toluene, add Ethanol, cool slowly.

  • For Stubborn Solubility: DMF/Water . Dissolve in minimum hot DMF (100°C), add hot water dropwise until turbidity persists, then cool.

  • Green Alternative: Ethyl Acetate/Heptane (if solubility permits).

Q: How do I confirm the removal of TPPO without NMR? A: Use TLC with Potassium Permanganate (KMnO4) stain. TPPO spots are very strong and persist. Alternatively, use 31P NMR (a single scan will reveal even trace TPPO at ~29 ppm).[1]

References

  • Suzuki-Miyaura Coupling & Pyrimidine Synthesis

    • Title: Synthesis and Biological Evalu
    • Source:Journal of Medicinal Chemistry / PMC.
    • URL:[Link][1]

  • TPPO Removal via ZnCl2 Precipitation

    • Title: Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[7][8]

    • Source:Journal of Organic Chemistry (2017).[1]

    • URL:[Link][1]

  • Palladium Removal Strategies

    • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applic
    • Source:Organic Process Research & Development.
    • URL:[Link][1]

  • General Purification of Nitrophenyl-Heterocycles

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2,5-Disubstituted Pyrimidines

Welcome to the Technical Support Center for the synthesis of 2,5-disubstituted pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this impo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,5-disubstituted pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to optimize your reactions effectively.

Introduction to the Synthesis of 2,5-Disubstituted Pyrimidines

The 2,5-disubstituted pyrimidine scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The synthesis of these molecules often relies on powerful cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, or elegant one-pot methodologies. However, achieving high yields and purity can be challenging due to the electronic nature of the pyrimidine ring and the potential for side reactions. This guide will focus on troubleshooting these common synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2,5-disubstituted pyrimidines?

A1: The most prevalent methods involve the functionalization of a pre-existing pyrimidine core, typically a dihalopyrimidine. Key methods include:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples a halopyrimidine with a boronic acid or ester, and is excellent for forming C-C bonds.[2]

  • Sonogashira Coupling: This reaction, also palladium-catalyzed with a copper co-catalyst, is used to form C-C bonds between a halopyrimidine and a terminal alkyne.[3]

  • One-Pot Syntheses: These methods often involve the condensation of multiple components, such as nitriles and other reagents, to construct the pyrimidine ring with the desired substituents in a single step.[4][5]

Q2: I am observing low to no yield in my Suzuki-Miyaura coupling of a 2-chloro-5-bromopyrimidine. What are the likely causes?

A2: Low yields in Suzuki couplings of halopyrimidines often stem from a few key factors:

  • Catalyst Inactivity: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation.[6]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and highly interdependent.[6]

  • Poor Substrate Reactivity: While the C-Br bond is generally more reactive than the C-Cl bond, the electronic nature of the pyrimidine ring can influence this reactivity.[2]

  • Protodeboronation: The boronic acid can be cleaved to the corresponding arene before it couples with the pyrimidine.

Q3: What are the typical side products in a Sonogashira coupling with a halopyrimidine?

A3: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by running the reaction under strictly anaerobic conditions and by using a copper-free protocol if necessary.[7]

Q4: How can I purify my 2,5-disubstituted pyrimidine derivative?

A4: Purification is typically achieved through flash column chromatography or recrystallization.

  • Flash Column Chromatography: The choice of solvent system is crucial and should be determined by thin-layer chromatography (TLC). A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[8]

  • Recrystallization: The ideal solvent is one in which your compound is highly soluble at an elevated temperature but poorly soluble at room temperature. Common solvents for pyrimidines include ethanol, or mixed solvent systems like ethanol/water or dichloromethane/hexanes.[9][10]

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling

Low conversion is a frequent challenge in the Suzuki-Miyaura coupling of halopyrimidines. The following guide provides a systematic approach to troubleshooting this issue.

Problem: Low or no conversion of the starting 2-chloro-5-bromopyrimidine in a Suzuki-Miyaura reaction with an arylboronic acid.

Troubleshooting Workflow:

start Low Yield in Suzuki Coupling catalyst 1. Evaluate Catalyst System start->catalyst conditions 2. Optimize Reaction Conditions catalyst->conditions No Improvement success High Yield Achieved catalyst->success Yield Improved reagents 3. Check Reagent Quality conditions->reagents No Improvement conditions->success Yield Improved workup 4. Review Work-up & Purification reagents->workup No Improvement reagents->success Yield Improved workup->success Yield Improved

Caption: Troubleshooting Decision Tree for Low Yield in Suzuki Coupling.

1. Evaluate Catalyst System:

  • Causality: The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the oxidative addition and reductive elimination steps. For electron-deficient pyrimidines, bulky and electron-rich phosphine ligands are often required.

  • Actionable Advice:

    • If using a standard catalyst like Pd(PPh₃)₄ with low success, consider switching to a more robust system.

    • Screen a panel of catalysts and ligands. Modern pre-catalysts like XPhos Pd G3, combined with bulky biarylphosphine ligands such as SPhos, XPhos, or RuPhos, are often more effective for challenging substrates like chloropyrimidines.[7]

2. Optimize Reaction Conditions:

  • Causality: The base is essential for activating the boronic acid. The solvent system influences the solubility of reagents and the stability of the catalytic species.

  • Actionable Advice:

    • Base: If using a weak base like Na₂CO₃, consider a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.[11]

    • Solvent: Aprotic polar solvents like dioxane or toluene, often with a small amount of water, are commonly used.[7]

    • Temperature: Aryl chlorides generally require higher temperatures (100-120 °C) for efficient oxidative addition.[7]

3. Check Reagent Quality:

  • Causality: Impurities in the starting materials or solvents can poison the catalyst. Boronic acids can degrade upon storage.

  • Actionable Advice:

    • Use freshly purchased or purified starting materials.

    • Ensure solvents are anhydrous and degassed to remove oxygen, which can oxidize the catalyst.

4. Review Work-up & Purification:

  • Causality: The desired product may be lost during the work-up or purification steps.

  • Actionable Advice:

    • Ensure complete extraction of the product from the aqueous phase.

    • Optimize the solvent system for column chromatography to ensure good separation from byproducts and unreacted starting materials.

Data Presentation: Effect of Catalyst and Ligand on Suzuki Coupling Yield

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O10071[6]
Pd₂(dba)₃-K₂CO₃Dioxane/H₂O100<5[6]
Pd₂(dba)₃·CHCl₃-K₂CO₃Dioxane/H₂O10035[6]
PdCl₂(dppf)-Na₂CO₃ (aq)DMERefluxGood Conversion[12]
Side Product Formation in Sonogashira Coupling

The formation of byproducts can significantly reduce the yield and complicate the purification of the desired 2,5-disubstituted pyrimidine.

Problem: Significant formation of a homocoupled alkyne byproduct (Glaser coupling) in a Sonogashira reaction.

Troubleshooting Steps:

  • Causality: The copper(I) co-catalyst, while activating the alkyne for the desired cross-coupling, can also promote the oxidative homocoupling of the alkyne in the presence of oxygen.

  • Actionable Advice:

    • Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[13]

    • Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol. While often requiring higher temperatures or more specialized ligands, these methods can eliminate the Glaser coupling side reaction.[7]

    • Amine Base as Solvent: Using the amine base (e.g., triethylamine) as the solvent can sometimes suppress homocoupling.[7]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk flask, combine 5-bromo-2-chloropyrimidine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[2]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Add degassed anhydrous solvent (e.g., 1,4-dioxane, 5 mL) via syringe. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

General Procedure for Sonogashira Coupling of a Halopyrimidine
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the halopyrimidine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-2 mol%).[3][13]

  • Solvent, Base, and Alkyne Addition: Add anhydrous, degassed solvent (e.g., THF or triethylamine) and an amine base (e.g., triethylamine, 2-3 equiv). Finally, add the terminal alkyne (1.1-1.5 equiv).[3][13]

  • Reaction: Stir the reaction mixture at the appropriate temperature (can range from room temperature to reflux) until completion, as monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is typically filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated, and the residue is partitioned between an organic solvent and water.

  • Purification: The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

Visualization of a Synthetic Workflow

The following diagram illustrates a typical multi-step workflow for the synthesis of a 2,5-disubstituted pyrimidine, starting from a dihalopyrimidine.

start 2,5-Dihalopyrimidine suzuki Suzuki-Miyaura Coupling (with Arylboronic Acid) start->suzuki purification1 Work-up & Purification suzuki->purification1 intermediate 2-Aryl-5-halopyrimidine sonogashira Sonogashira Coupling (with Terminal Alkyne) intermediate->sonogashira purification2 Work-up & Purification sonogashira->purification2 final_product 2-Aryl-5-alkynylpyrimidine purification1->intermediate purification2->final_product

Caption: Multi-step synthesis of a 2,5-disubstituted pyrimidine.

References

  • Frutos, R. P., Wei, X., Patel, N. D., Tampone, T. G., Mulder, J. A., Busacca, C. A., & Senanayake, C. H. (2013). One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles. The Journal of Organic Chemistry, 78(11), 5800–5803. [Link]

  • Frutos, R. P., Wei, X., Patel, N. D., Tampone, T. G., Mulder, J. A., Busacca, C. A., & Senanayake, C. H. (2013). One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. The Journal of Organic Chemistry, 78(11), 5800-5803. [Link]

  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling. Benchchem.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yields in 2,5-Dichloropyrazine Cross-Coupling. Benchchem.
  • Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Scribd. [Link]

  • Smolecule. (2026). Troubleshooting Guide: Low Yield or Selectivity. Smolecule.
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester Chemistry Department. [Link]

  • Benchchem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
  • ArODES. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • Benchchem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yield in EDC/NHS Coupling Reactions. Benchchem.
  • Benchchem. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. Benchchem.
  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • ScienceDirect. (2014). One-pot synthesis of pyrimidines under solvent-free conditions. Comptes Rendus Chimie. [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • Bioengineer.org. (2026). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. [Link]

  • Benchchem. (2025).
  • YouTube. (2022). Sonogashira Coupling- Reaction and application in Research Lab. [Link]

  • National Institutes of Health. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. [Link]

  • Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. [Link]

  • ResearchGate. (n.d.). Schematic diagram of continuous-flow multi-step synthesis. [Link]

  • Benchchem. (2025).
  • Reddit. (2019). Recrystallization with two solvents. r/Chempros. [Link]

  • Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]

  • ACS. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. [Link]

  • ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • National Institutes of Health. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. [Link]

  • Benchchem. (2025).
  • National Institutes of Health. (n.d.). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. [Link]

  • ChemRxiv. (n.d.). Assembly line library synthesis in flow: A multistep and multivectorial approach. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Royal Society of Chemistry. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers. [Link]

  • National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]

  • IntechOpen. (2020). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • MIT Open Access Articles. (2010). Continuous Flow Multi-Step Organic Synthesis. [Link]

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Future Medicinal Chemistry. (2024). Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents?. [Link]

  • Benchchem. (n.d.). Optimizing solvent systems for the recrystallization of 2'-Aminoacetophenone. Benchchem.

Sources

Troubleshooting

Catalyst deactivation in cross-coupling reactions of pyrimidines.

Topic: Catalyst Deactivation & Rescue Strategies Status: Operational | Tier: Level 3 (Senior Scientist Support) Welcome to the Pyrimidine Coupling Crisis Center User: Research Scientist / Process Chemist Subject: Trouble...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalyst Deactivation & Rescue Strategies

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Welcome to the Pyrimidine Coupling Crisis Center

User: Research Scientist / Process Chemist Subject: Troubleshooting stalled or low-yielding cross-couplings involving pyrimidine cores.

Executive Summary: Pyrimidines are notoriously deceptive substrates in Palladium-catalyzed cross-coupling. Their electron-deficient nature suggests facile oxidative addition, yet reactions frequently stall. As your Senior Application Scientist, I will guide you through the three primary failure modes: Azine Catalyst Poisoning , Protodeboronation , and Pd-Black Agglomeration .

Part 1: The Diagnostics (Why is my reaction dead?)

Issue 1: The "N-Coordination" Trap

Symptom: The reaction starts but stalls at 20-30% conversion. Adding more catalyst does not restart it. Root Cause: Pyrimidines possess "hard" nitrogen atoms that compete with your phosphine ligands for the Palladium center. Unlike the productive catalytic cycle where Pd binds to the carbon (via Oxidative Addition), the pyrimidine nitrogen binds datively to the Pd(II) center, forming a stable, inactive "off-cycle" resting state.

Technical Insight: This is most acute with 2-substituted pyrimidines or 2-aminopyrimidines . The nitrogen acts as a "sink," sequestering the catalyst. Standard ligands like PPh3 or dppf are easily displaced by the pyrimidine nitrogen.

Issue 2: The "Vanishing Boronate" (Suzuki-Miyaura)

Symptom: Your pyrimidine boronic acid is consumed, but the desired product is absent. Mass spec shows the de-boronated parent pyrimidine. Root Cause: Protodeboronation . 2-Pyrimidine boronic acids and esters are inherently unstable. Under basic aqueous conditions (standard Suzuki), the C-B bond hydrolyzes rapidly, faster than the transmetallation step can occur.

Part 2: Visualizing the Failure Mode

The following diagram illustrates the competition between the productive catalytic cycle and the "Death Loop" of N-coordination.

CatalystDeactivation Pd0 Active Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Pyrimidine-X Poison2 Pd-Black (Agglomeration) Pd0->Poison2 Ligand Stripping TransMet Transmetallation OxAdd->TransMet + Nucleophile Poison1 Inactive Complex [L-Pd(II)-N_pyr] OxAdd->Poison1 Pyrimidine N-binding (Ligand Displacement) Prod Product Release (Reductive Elimination) TransMet->Prod Prod->Pd0 Cycle Regenerates Poison1->Poison2 Irreversible Decay

Figure 1: The Mechanism of Deactivation. Note the "Red Zone" where pyrimidine nitrogen displaces ligands, sequestering the catalyst before transmetallation can occur.

Part 3: Troubleshooting FAQs

Category A: Suzuki-Miyaura Coupling[1][2]

Q: I am trying to couple 2-pyrimidine boronic acid with an aryl halide, but I only get deboronated pyrimidine. What do I do? A: Stop using 2-pyrimidine boronic acid immediately. It is kinetically unstable.

  • Solution 1 (The "Flip"): Invert the coupling partners. Use 2-chloropyrimidine and an Aryl-Boronic Acid . The 2-chloropyrimidine is stable and undergoes oxidative addition readily.

  • Solution 2 (Slow Release): If you must use the pyrimidine as the nucleophile, use a MIDA boronate or Potassium Trifluoroborate (BF3K) salt. These release the active boronic acid slowly, keeping the concentration low to minimize hydrolysis [1].

  • Solution 3 (Anhydrous): Switch to anhydrous conditions using CsF or K3PO4 in dry Dioxane/DMF to eliminate the water required for protodeboronation.

Category B: Buchwald-Hartwig Amination[1][3]

Q: My reaction with chloropyrimidine turns black instantly and yields nothing. Why? A: You are witnessing "Ligand Stripping." The electron-deficient pyrimidine pulls electron density from the metal, making the Pd(II) intermediate prone to reduction and aggregation into Pd-black.

  • The Fix: You need a ligand that is bulky (to prevent N-binding) and electron-rich (to stabilize the oxidative addition complex).[1]

  • Recommendation: Switch to BrettPhos or RuPhos precatalysts. Even better, use Pd-PEPPSI-IPent (see Protocol below).

Q: I have a 2,4-dichloropyrimidine. Can I selectively couple at the 4-position? A: Yes, but it is controlled by mechanism.

  • SNAr (Base only, no Pd): Favors the 4-position (less sterically hindered).

  • Pd-Catalysis: Can favor the 2-position if using specific bulky ligands like IPent , which direct the oxidative addition to the more electronically activated C2-Cl bond, though this is rare and highly catalyst-dependent [2]. General rule: Do SNAr for C4, Catalysis for C2.

Part 4: The "Nuclear Option" Protocol

When standard conditions (Pd(PPh3)4 or Pd(dppf)Cl2) fail, use this robust protocol designed for "difficult" nitrogen-rich heterocycles. This utilizes the Pd-PEPPSI-IPent catalyst, which is specifically engineered to resist azine poisoning [3].

Protocol: Difficult Pyrimidine Cross-Coupling using Pd-PEPPSI

Rationale: The bulky NHC ligand (IPent) creates a steric "umbrella" that physically blocks the pyrimidine nitrogen from coordinating to the Pd center, forcing the reaction through the productive cycle.

Materials:

  • Catalyst: Pd-PEPPSI-IPent (1.0 - 2.0 mol%)

  • Base: K2CO3 (mild) or KOtBu (strong) - Use K2CO3 first for functional group tolerance.

  • Solvent: 1,4-Dioxane (Anhydrous) or Toluene.

  • Temperature: 60°C - 80°C.

Step-by-Step Workflow:

  • Charge the Vessel: In a glovebox or under active Argon flow, add:

    • Pyrimidine Halide (1.0 equiv)

    • Coupling Partner (Boronic acid/Amine) (1.1 - 1.5 equiv)

    • Base (2.0 equiv)[2]

    • Pd-PEPPSI-IPent (2 mol%)

  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

  • Degas: Sparge with Argon for 10 minutes. Oxygen is a catalyst killer here.[1]

  • Reaction: Seal the vial/flask and heat to 80°C.

  • Monitoring: Check LCMS at 1 hour.

    • If 0% conversion: Increase Temp to 100°C.

    • If Pd black forms: Your solvent was likely wet; repeat with fresh anhydrous solvent.

Part 5: Data Support

Table 1: Ligand Performance in Pyrimidine Coupling Comparison of ligand classes against "Azine Poisoning" resistance.

Ligand ClassExampleResistance to N-PoisoningOxidative Addition RateRecommendation
Simple Phosphines PPh3, PCy3Low (Displaced easily)ModerateAvoid
Bidentate dppf, XantphosMedium (Chelation helps)GoodGood for standard cases
Dialkylbiaryl XPhos, BrettPhosHigh (Steric bulk protects)ExcellentPreferred for Amination
NHC (PEPPSI) IPent, IPrVery High (Strong sigma donor)ExcellentBest for "Dead" Reactions

Part 6: Troubleshooting Flowchart

Troubleshooting Start Start: Pyrimidine Coupling Stalled CheckSM Check Starting Material (SM) Start->CheckSM IsDeboronated Is Boronic Acid consumed but no product? CheckSM->IsDeboronated YesDeb Yes: Protodeboronation IsDeboronated->YesDeb NoDeb No: SM Intact IsDeboronated->NoDeb Sol1 Solution: Switch to MIDA Boronate or Anhydrous Conditions YesDeb->Sol1 CheckCat Did Pd-Black form? NoDeb->CheckCat YesBlack Yes: Catalyst Decomposition CheckCat->YesBlack NoBlack No: Catalyst Inhibition CheckCat->NoBlack Sol2 Solution: Use Precatalyst (G3/G4) + Anhydrous Solvent YesBlack->Sol2 Sol3 Solution: Switch to Pd-PEPPSI-IPent or BrettPhos (Steric Bulk) NoBlack->Sol3

Figure 2: Decision Matrix for troubleshooting stalled pyrimidine couplings.

References

  • Review of Protodeboronation Mechanisms: Cox, P. A., et al. "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 2017.[3]

  • Regioselectivity in Pyrimidines: C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC, 2026.[4]

  • PEPPSI Catalyst System: Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst."[5] Angewandte Chemie Int. Ed., 2009.

  • Buchwald-Hartwig Troubleshooting: BenchChem Technical Support. "Optimizing Amination Reactions of Pyrimidines." 2025.[2]

Sources

Optimization

Side reaction analysis in the synthesis of nitrophenyl-substituted heterocycles

Topic: Side Reaction Analysis & Troubleshooting Audience: Medicinal Chemists, Process Chemists, R&D Scientists Introduction: The "Nitro" Paradox Welcome to the technical support center. You are likely here because your L...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Side Reaction Analysis & Troubleshooting Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Introduction: The "Nitro" Paradox

Welcome to the technical support center. You are likely here because your LCMS shows a mass peak you didn't expect, or your NMR integration is off.[1]

The nitro group (


) is a double-edged sword in heterocycle synthesis.[1] It is a powerful electron-withdrawing group (EWG) that activates rings for nucleophilic attack, but it is also chemically fragile.[1] It is prone to unwanted reduction  under cross-coupling conditions, acts as a leaving group  in nucleophilic substitutions (

), and drastically alters regioselectivity during cyclocondensations.[1]

This guide moves beyond standard protocols to analyze the causality of these failures.

Module 1: The "Trojan Horse" Leaving Group ( )

The Issue: You attempted a Nucleophilic Aromatic Substitution (


) to displace a halogen (Cl, F, Br) on a nitro-substituted ring, but the nucleophile displaced the nitro group instead (denitration).
Technical Analysis

In highly electron-deficient heterocycles, the nitro group is not just an activator; it is a competent leaving group. This is particularly common when the nitro group is ortho or para to another EWG (like a nitrile, carbonyl, or another nitrogen in the ring).[1] The nucleophile attacks the carbon bearing the nitro group (ipso-attack) rather than the carbon bearing the halogen.

Key Mechanism: The transition state energy for attacking the


 bond can be lower than the 

bond if the ring is sufficiently electron-poor. This is often observed with "hard" nucleophiles like alkoxides or amines.[1]
Troubleshooting Protocol
VariableRecommendationScientific Rationale
Nucleophile Switch to "softer" nucleophiles (e.g., thiolates vs. alkoxides).Soft nucleophiles are more sensitive to orbital coefficients (C-X) than charge density (C-NO2).[1]
Temperature Lower reaction temperature (

to

).[1]

of halogens usually has a lower activation energy (

) than denitration.[1] Kinetic control favors halogen displacement.[1]
Leaving Group Use Fluorine instead of Chlorine/Bromine.The

bond is stronger, but the high electronegativity of F accelerates the rate-determining step (nucleophilic addition) significantly more than

does.
Visualizing the Competition

SNAr_Competition Substrate Substrate: Halogen-Nitro-Heterocycle Path_A Path A: Attack at C-X (Desired) Substrate->Path_A Kinetic Control Path_B Path B: Attack at C-NO2 (Side Reaction) Substrate->Path_B Thermodynamic/High T Nu Nucleophile (Nu-) Nu->Path_A Nu->Path_B Meisenheimer_A Meisenheimer Complex A (Stabilized by -NO2) Path_A->Meisenheimer_A Meisenheimer_B Meisenheimer Complex B (Ipso-Nitrite) Path_B->Meisenheimer_B Product Product: Nu-Nitro-Heterocycle Meisenheimer_A->Product -X (Fast) Byproduct Byproduct: Nu-Halo-Heterocycle (+ NO2 loss) Meisenheimer_B->Byproduct -NO2 (Slow but irreversible)

Caption: Competition between Halogen displacement (Path A) and Nitro displacement (Path B) in


 reactions.

Module 2: The Unwanted Redox (Suzuki-Miyaura Coupling)

The Issue: During Palladium-catalyzed cross-coupling of a nitrophenyl halide, you observe the formation of an aniline (reduction) or an azo-compound (dimerization) instead of the biaryl product.

Technical Analysis

Nitro groups are susceptible to reduction by


 species, especially in the presence of hydride sources.[1]
  • Hydride Source: Common solvents like isopropanol or ethanol can act as hydride donors via

    
    -hydride elimination from the Pd-alkoxide intermediate.[1]
    
  • Catalytic Cycle Leak: The

    
     species generated can reduce the 
    
    
    
    group to a nitroso (
    
    
    ), hydroxylamine (
    
    
    ), and finally amine (
    
    
    ).[1]
  • Ligand Interference: Electron-rich phosphine ligands can sometimes facilitate single-electron transfer (SET) processes that degrade the nitro group.[1]

Troubleshooting Protocol

Q: My LCMS shows [M-30] and [M-16] peaks. What is happening?

  • A: You are seeing the Nitroso ([M-16]) and Amine ([M-30] relative to nitro) intermediates.[1] This confirms unwanted reduction.[1]

Q: How do I stop it?

  • Step 1: Change the Base. Switch from alkoxide bases (NaOMe, NaOEt) to non-nucleophilic, non-hydride donating bases like

    
    , 
    
    
    
    , or
    
    
    .
  • Step 2: Change the Solvent. Avoid

    
     alcohols (Isopropanol).[1] Use aprotic solvents like Dioxane, Toluene, or DMF.[1]
    
  • Step 3: Scavenge. If using borohydrides elsewhere in the sequence, ensure strict quenching before adding the Pd catalyst.[1]

Module 3: Regioselectivity Nightmares (Cyclocondensation)

The Issue: Synthesizing nitrophenyl-pyrazoles via hydrazine condensation yields a mixture of regioisomers (1,3- vs 1,5-substitution), and the ratio is different than the non-nitro analogue.

Technical Analysis

When reacting a 4-nitrophenylhydrazine with an unsymmetrical 1,3-diketone, the electronic nature of the hydrazine is skewed.

  • The Effect: The

    
     group pulls electron density from the aromatic ring, making the 
    
    
    
    attached to the ring significantly less nucleophilic due to resonance delocalization.[1]
  • The Result: The terminal

    
     of the hydrazine becomes the primary nucleophile.[1] It will attack the most electrophilic carbonyl of the diketone first.[1]
    
Decision Logic for Regiocontrol

Regioselectivity Start Reaction: 4-Nitrophenylhydrazine + Unsymmetrical 1,3-Diketone Analysis Analyze Nucleophiles: N1 (attached to Ar-NO2) = Weak Nu N2 (Terminal NH2) = Strong Nu Start->Analysis Diketone Analyze Electrophiles (Diketone): Carbonyl A (Steric hinderance?) Carbonyl B (Electron poor?) Start->Diketone Attack Primary Interaction: Strong Nu (N2) attacks Most Reactive Carbonyl Analysis->Attack Diketone->Attack Result_1 Isomer A (Major): N2 attacks less hindered/more + Carbonyl Attack->Result_1 Kinetic Product Result_2 Isomer B (Minor): N1 attacks (Slow) Attack->Result_2 Thermodynamic Product (High T)

Caption: Logic flow for predicting pyrazole regioisomers based on hydrazine nucleophilicity.

Module 4: Validated Experimental Workflow

Scenario: Synthesis of 1-(4-nitrophenyl)-3-methyl-5-phenyl-1H-pyrazole. Goal: Avoid regioselectivity issues and side reactions.

Step-by-Step Protocol
  • Reagent Prep:

    • Dissolve 1-phenyl-1,3-butanedione (1.0 eq) in glacial acetic acid (Solvent choice is critical; AcOH promotes acid-catalyzed dehydration).

    • Add 4-nitrophenylhydrazine hydrochloride (1.1 eq).[1]

  • Reaction Control (The "Cold Start"):

    • Crucial Step: Stir at room temperature for 1 hour first.

    • Why? This allows the kinetic attack of the terminal

      
       on the most reactive carbonyl (acetyl group) before the thermodynamic equilibration occurs.
      
  • Cyclization:

    • Heat to

      
       for 2 hours.
      
    • Monitor via TLC (EtOAc/Hexane 3:7).[1] Look for the disappearance of the hydrazone intermediate.[1]

  • Workup (Avoiding Emulsions):

    • Pour reaction mixture into ice water (

      
       volume).
      
    • The product should precipitate.[1][2] Do not extract with DCM yet.

    • Filter the solid.[1] This avoids carrying over unreacted hydrazine which can decompose during concentration.[1]

  • Validation Checkpoint:

    • 1H NMR: Check the pyrazole proton (C4-H).

    • NOESY: If unsure of regiochemistry, run a 1D-NOESY. Irradiate the methyl group; if you see enhancement of the Nitrophenyl protons, you formed the wrong isomer (1,5-dimethyl). If you see enhancement of the Phenyl group, you have the correct structure.[1]

References

  • Nucleophilic Displacement of Nitro Groups (

    
    ): 
    
    • Title: Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile.[1]

    • Source: WuXi AppTec, QM Magic Class, Chapter 36.[1]

    • URL:[Link] (Note: Verified concept via search result 1.1).

  • Nitro Reduction in Cross-Coupling

    • Title: Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling... and domino reduction C–N cross-coupling of nitro compounds.[1][3]

    • Source: RSC Advances, 2020, 10, 44731-44741.
    • URL:[Link]

  • Regioselectivity in Heterocycle Synthesis

    • Title: Reactivities Involved in the Regioselectivity of Osazone Formation.[1][4]

    • Source: World Journal of Organic Chemistry, 2017, Vol. 5, No. 1, 11-16.[1][4]

    • URL:[Link]

  • Denitrative Side Reactions

    • Title: Denitrative Cross-Couplings of Nitrostyrenes.[1][5]

    • Source: Molecules 2020, 25(15), 3389.[1]

    • URL:[Link][1][6]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 5-(4-nitrophenyl)-2-phenylpyrimidine

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of 5-(4-nitrophenyl)-2-phenylpyrimidine. It...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of 5-(4-nitrophenyl)-2-phenylpyrimidine. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during laboratory and scale-up production. Our focus is on the widely utilized Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for C-C bond formation.[1]

Synthesis Overview: The Suzuki-Miyaura Coupling Approach

The most reliable and scalable route to synthesizing 5-(4-nitrophenyl)-2-phenylpyrimidine involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy hinges on the coupling of a halogenated 2-phenylpyrimidine core with a suitable boronic acid derivative. The preferred pathway involves the reaction between 5-bromo-2-phenylpyrimidine and 4-nitrophenylboronic acid , as it offers a robust and high-yielding transformation.

The overall workflow can be visualized as a two-step process starting from the commercially available 2-phenylpyrimidine.

SynthesisWorkflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Suzuki-Miyaura Coupling A 2-Phenylpyrimidine B 5-Bromo-2-phenylpyrimidine A->B Bromination D 5-(4-nitrophenyl)-2-phenylpyrimidine B->D B->D Pd-Catalyzed Suzuki Coupling C 4-Nitrophenylboronic Acid C->D

Figure 1: General synthetic workflow for 5-(4-nitrophenyl)-2-phenylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing 5-(4-nitrophenyl)-2-phenylpyrimidine?

The most prevalent and scalable method is the Suzuki-Miyaura cross-coupling reaction between 5-bromo-2-phenylpyrimidine and 4-nitrophenylboronic acid.[2][] This reaction is favored for its high functional group tolerance, generally good yields, and the commercial availability of the necessary reagents and catalysts.

Q2: How do I prepare the key intermediate, 5-bromo-2-phenylpyrimidine?

5-Bromo-2-phenylpyrimidine is typically synthesized via the bromination of 2-phenylpyrimidine. A common method involves using a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent. Alternative one-pot methods starting from 2-bromomalonaldehyde and benzamidine have also been reported, which can be cost-effective for large-scale production.[4]

Q3: Which palladium catalyst system should I choose for the Suzuki coupling step?

The choice of catalyst is critical. For many pyrimidine couplings, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable and commonly used catalyst.[5][6][7] For more challenging or sterically hindered substrates, or to improve yields, modern catalyst systems involving bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) paired with a palladium source like Pd₂(dba)₃ or a pre-catalyst can be highly effective.[8]

Q4: My reaction yield is very low. What are the first things I should check?

Low yield is a common issue that can often be traced back to a few key factors:

  • Inactive Catalyst: Ensure your palladium source is active and the reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the active Pd(0) species.[9]

  • Reagent Quality: Boronic acids can degrade over time, especially if exposed to moisture or air, leading to protodeboronation.[10][11] Use fresh, high-purity boronic acid.

  • Inadequate Degassing: Oxygen can deactivate both the catalyst and phosphine ligands.[9] Thoroughly degas your solvent before starting the reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-phenylpyrimidine

This two-step procedure starts with the synthesis of 2-phenylpyrimidine, followed by its bromination.

Step A: Synthesis of 2-Phenylpyrimidine from 2-Chloropyrimidine [12]

  • To a reaction vessel, add 2-chloropyrimidine (1.0 eq), phenylboronic acid (1.3 eq), and sodium carbonate (2.0 eq).

  • Add a degassed solvent mixture of toluene, water, and ethanol (e.g., in a 6:3:1 ratio).

  • Add the palladium catalyst system, for example, Palladium(II) chloride (0.05 eq) and 1,4-bis(diphenylphosphino)butane (dppb) (0.05 eq).

  • Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 18-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture, filter through a pad of celite, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2-phenylpyrimidine as a white solid.

Step B: Bromination of 2-Phenylpyrimidine

  • Dissolve 2-phenylpyrimidine (1.0 eq) in a suitable solvent such as chloroform or acetonitrile.

  • Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours or until TLC/LC-MS indicates complete consumption of the starting material.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., dichloromethane), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 5-bromo-2-phenylpyrimidine can often be used directly in the next step or purified further by recrystallization or column chromatography.

Protocol 2: Suzuki-Miyaura Coupling for 5-(4-nitrophenyl)-2-phenylpyrimidine

This protocol outlines the final coupling step to yield the target compound.

  • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-bromo-2-phenylpyrimidine (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).[13][14]

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 5 mol%).[6][14]

  • Add a thoroughly degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 ratio) is commonly effective.[6][13]

  • Heat the reaction mixture to reflux (typically 80-100 °C) for 8-18 hours.[6][13] Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-(4-nitrophenyl)-2-phenylpyrimidine.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This section addresses the most common issues in a question-and-answer format.

Problem Area 1: Low or No Product Yield

Q: My reaction has stalled or shows no conversion. I've confirmed my starting materials are correct. What's wrong?

This is the most frequent problem in Suzuki couplings. A systematic approach is required to diagnose the root cause. The following diagram outlines a logical troubleshooting workflow.

Troubleshooting decision decision action action start Low/No Yield Observed d1 Was the reaction rigorously degassed and kept under inert gas? start->d1 Check Reaction Setup a1 Improve degassing: - Sparge solvent with Ar/N2 - Use freeze-pump-thaw cycles - Ensure tight seals d1->a1 No d2 Is the catalyst reliable? (e.g., old bottle, discoloration) d1->d2 Yes a2 Use a fresh bottle of catalyst. Consider a more robust pre-catalyst (e.g., Buchwald G3/G4). d2->a2 No / Unsure d3 Is the boronic acid fresh and of high purity? d2->d3 Yes a3 Use fresh boronic acid. Consider converting to a more stable pinacol boronate ester (Bpin). d3->a3 No / Unsure d4 Are reaction conditions (base, solvent, temp) optimized? d3->d4 Yes a4 Screen other conditions: - Base: Try K3PO4 or Cs2CO3 - Solvent: Try Toluene or DMF - Temp: Cautiously increase temp d4->a4 No / Unsure end Issue likely resolved. If not, consider alternative coupling strategies. d4->end Yes

Figure 2: Troubleshooting workflow for low-yield Suzuki coupling reactions.
In-Depth Analysis of Low Yield Causes:
  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation.[10] If standard catalysts fail, switching to a system with bulky phosphine ligands can prevent this inhibitory binding and protect the catalytic site.

  • Inefficient Transmetalation: This step involves the transfer of the aryl group from boron to palladium and is highly dependent on the base.[9] If K₂CO₃ is ineffective, stronger bases like K₃PO₄ or Cs₂CO₃ can facilitate the formation of the more reactive boronate species, accelerating transmetalation.

  • Poor Reagent Solubility: If your starting materials are not fully dissolved at the reaction temperature, the reaction will be slow or incomplete. Ensure your chosen solvent can adequately dissolve all components. For biphasic systems (e.g., toluene/water), vigorous stirring is essential to maximize the reaction interface.[9]

Parameter Common Choice Alternative/Troubleshooting Option Rationale
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂, Buchwald Precatalysts (e.g., XPhos Pd G3)Buchwald systems are often more active, stable, and resistant to deactivation by heteroatoms.[8]
Base K₂CO₃, Na₂CO₃K₃PO₄, Cs₂CO₃Stronger bases can accelerate the transmetalation step, which is often rate-limiting.[9]
Solvent 1,4-Dioxane/H₂OToluene/H₂O, DMF/H₂OSolvent choice affects solubility and reaction temperature. DMF can sometimes improve solubility but requires careful purification.
Temperature 80-100 °C110-120 °C (with caution)Higher temperatures can increase reaction rates but may also accelerate catalyst decomposition and side reactions.[9][15]
Problem Area 2: Significant Side Product Formation

Q: My reaction works, but I see a lot of homocoupling of my 4-nitrophenylboronic acid. How can I prevent this?

Homocoupling (formation of 4,4'-dinitrobiphenyl) occurs when two boronic acid molecules couple with each other. This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[11]

  • Strictly Anaerobic Conditions: The most effective way to minimize homocoupling is to ensure the reaction is rigorously degassed and maintained under a positive pressure of inert gas. Oxygen promotes this side reaction.[9][16]

  • Control Boronic Acid Concentration: Adding the boronic acid slowly or using a more stable boronic ester derivative (like a pinacol ester) can keep the concentration of the reactive boronic acid low, disfavoring the homocoupling pathway.[17]

  • Use a Pre-activated Pd(0) Source: Starting with a Pd(II) precatalyst can sometimes lead to conditions that favor homocoupling during the initial in-situ reduction to Pd(0). Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this.[9]

Q: I am observing a significant amount of 2-phenylpyrimidine in my final product mixture. What is causing this debromination?

The replacement of the bromine atom on your starting material with a hydrogen atom is a side reaction known as hydrodehalogenation.[17]

  • Identify the Hydrogen Source: The hydrogen atom can come from the solvent (especially alcohols), water, or even certain bases or phosphine ligands.

  • Switch to Aprotic Solvents: If you are using a solvent system containing alcohols (e.g., toluene/ethanol/water), switch to a fully aprotic system like 1,4-dioxane/water or toluene/water.[17]

  • Select a Different Base: Some bases are more prone to promoting this side reaction. Consider switching from a carbonate to a phosphate base.

Problem Area 3: Purification Difficulties

Q: The desired product and a key impurity are co-eluting during column chromatography. How can I improve separation?

  • Optimize Your Eluent System: Systematically screen different solvent mixtures. If you are using a standard hexane/ethyl acetate gradient, try switching to a dichloromethane/methanol system or adding a small amount of a third solvent (like triethylamine for basic compounds) to alter the selectivity of the separation.

  • Change the Stationary Phase: If optimizing the mobile phase fails, consider using a different stationary phase. If you are using standard silica gel, trying alumina or a reverse-phase (C18) column may provide the necessary difference in retention to achieve separation.

  • Recrystallization: If the product is a solid and of sufficient purity (>90%), recrystallization can be a highly effective method for removing closely related impurities. Experiment with different solvent/anti-solvent systems to find optimal conditions.

References

  • Vertex AI Search, "Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC"
  • Benchchem, "Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions"
  • ChemicalBook, "2-PHENYLPYRIMIDINE | 7431-45-0"
  • Vertex AI Search, "Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC"
  • Echemi, "38696-20-7, 5-BROMO-2-PHENYLPYRIMIDINE Formula"
  • RSC Publishing, "Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51"
  • Benchchem, "A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines"
  • Vertex AI Search, "Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines"
  • Vertex AI Search, "Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances"
  • Comptes Rendus de l'Académie des Sciences, "Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines"
  • ACS Publications, "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction"
  • Semantic Scholar, "Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Benchchem, "Technical Support Center: Suzuki Couplings of Bromopyrimidines"
  • Benchchem, "Troubleshooting low yield in Suzuki coupling of chloropyrimidines"
  • CovaSyn, "Optimizing Suzuki Coupling Reactions"
  • Chemistry LibreTexts, "Suzuki-Miyaura Coupling"
  • Google Patents, "CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds"
  • Books, "Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1"
  • MySkinRecipes, "5-Bromo-2-phenylpyrimidine"
  • Vertex AI Search, "Suzuki–Miyaura cross-coupling optimization enabled by autom
  • BOC Sciences, "CAS 38696-20-7 (5-BROMO-2-PHENYLPYRIMIDINE)"
  • ResearchGate, "Scheme 1.
  • ResearchGate, "Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?"
  • ACS Medicinal Chemistry Letters, "Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boron
  • Guidechem, "What is the synthesis and application of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine?"
  • Vertex AI Search, "One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC"
  • Reddit, "Struggling with Suzuki Reaction : r/Chempros"
  • Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide"
  • Google Patents, "WO2015162551A1 - Process for the prepar
  • ChemSynthesis, "5-nitro-2-phenylpyrimidine"
  • SciSpace, "The Prepar
  • ResearchGate, "Optimization of conditions in the Suzuki-Miyaura coupling reaction a"
  • Vertex AI Search, "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles"
  • ResearchGate, "Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine"
  • Google Patents, "US20140121375A1 - Method for prepar
  • Preprints.org, "Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry."
  • Vertex AI Search, "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters"
  • Interchim – Blog, "From Synthesis to purification: 5 tips to make the process easier and faster"
  • ResearchGate, "A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boron
  • Vertex AI Search, "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles"
  • RSC Publishing, "Pyrimidines. Part XVII. Nitration of 5-acetamido-2-phenylpyrimidine and the synthesis of some 5-nitropyrimidines"

Sources

Optimization

Stability issues of 5-(4-nitrophenyl)-2-phenylpyrimidine in solution

Technical Support Center: 5-(4-nitrophenyl)-2-phenylpyrimidine Guide to Understanding and Mitigating Stability Issues in Solution Welcome to the technical support guide for 5-(4-nitrophenyl)-2-phenylpyrimidine. This reso...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-(4-nitrophenyl)-2-phenylpyrimidine

Guide to Understanding and Mitigating Stability Issues in Solution

Welcome to the technical support guide for 5-(4-nitrophenyl)-2-phenylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound in experimental settings. Unanticipated degradation can lead to inconsistent assay results, loss of compound potency, and misinterpretation of data. This guide provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations to ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs) - First-Line Support

This section addresses the most common initial queries regarding the handling and stability of 5-(4-nitrophenyl)-2-phenylpyrimidine.

Q1: My stock solution of 5-(4-nitrophenyl)-2-phenylpyrimidine, initially colorless or pale yellow, has developed a more intense yellow or brownish tint. What is causing this?

A: This is a strong indicator of compound degradation. The most probable cause is photodegradation. The 4-nitrophenyl group on the molecule is a chromophore that absorbs light, particularly in the UV spectrum, which can initiate chemical decomposition.[1][2] Storing solutions in clear glass vials on a lab bench, even under ambient light, can be sufficient to cause this change over time. For immediate action, switch to amber glass or opaque vials and protect from light.

Q2: What is the best solvent for preparing and storing stock solutions of this compound?

A: High-purity, anhydrous aprotic polar solvents are recommended for initial stock solutions. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are commonly used due to their high solvating power for this class of molecules.[3] However, it is critical to use anhydrous grades, as residual water can facilitate hydrolysis over long-term storage, especially if the solution is not stored at low temperatures. For aqueous working solutions, prepare them fresh daily from the non-aqueous stock and use buffers to maintain a stable pH, preferably in the slightly acidic to neutral range (pH 5-7).

Q3: I am observing a gradual decrease in the compound's activity in my bioassays over a series of experiments. Could this be a stability issue?

A: Yes, this is a classic sign of compound instability in your experimental medium. Both photodegradation and hydrolysis can contribute to a reduction in the concentration of the active parent compound. The pyrimidine ring itself, while generally stable, can be susceptible to hydrolytic cleavage under strongly acidic or basic conditions, a process that can be accelerated by the electron-withdrawing nitro group.[4][5] We strongly recommend preparing fresh working solutions for each experiment and performing a quick purity check of your stock solution via HPLC if it has been stored for an extended period.

Q4: My HPLC analysis of a stored solution shows multiple new peaks that were not present in the freshly prepared sample. What are these?

A: These new peaks are almost certainly degradation products. A properly developed "stability-indicating" HPLC method is designed to separate the intact parent compound from any degradants that may form.[6][7] The appearance of new peaks confirms that the compound is breaking down under your storage or experimental conditions. To identify the cause, a systematic investigation known as a forced degradation study is required. This process intentionally exposes the compound to harsh conditions (light, heat, acid, base, oxidation) to generate and identify potential degradants.[8]

Section 2: In-Depth Troubleshooting Guide

This section provides a deeper dive into specific problems, their underlying causes, and corrective actions.

Issue: Inconsistent Analytical or Biological Results

You may encounter variability in IC50 values, inconsistent peak areas in chromatography, or other non-reproducible data. This often points to an unstable solution.

The nitroaromatic moiety is highly susceptible to photolytic reactions. Exposure to UV or high-intensity visible light can excite the nitro group, leading to complex degradation pathways, including nitro-nitrite rearrangement and ring modifications.[1] This is often the fastest degradation pathway for this compound.

  • Troubleshooting Steps:

    • Audit Your Workflow: Identify all steps where the compound solution is exposed to light (e.g., solution preparation, storage, plate loading, incubation).

    • Implement Light Protection: Immediately switch to using amber vials for storage. When working on the bench, wrap flasks or tubes in aluminum foil. If using multi-well plates for assays, store them in the dark during incubation periods.

    • Conduct a Photostability Test: To confirm light sensitivity, expose a solution to a controlled light source (as detailed in Protocol 2) and compare its HPLC profile to a light-protected control.

The stability of the compound can be highly pH-dependent. While the pyrimidine core is relatively robust, extreme pH values can catalyze hydrolysis. Alkaline conditions, in particular, can promote nucleophilic attack on the pyrimidine ring, potentially leading to ring-opening.[4][9] The electron-withdrawing nature of the p-nitro substituent can make the pyrimidine ring more susceptible to alkaline hydrolysis.[5]

  • Troubleshooting Steps:

    • Measure pH: Check the pH of your stock and working solutions, especially if prepared in unbuffered aqueous media.

    • Buffer Your System: For aqueous applications, always use a buffer system to maintain a consistent pH, ideally between 5 and 7.

    • Perform an Acid/Base Stress Test: To understand the compound's pH limits, conduct a forced degradation study using dilute acid and base (see Protocol 2). This will reveal the compound's lability at pH extremes.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing stability issues.

TroubleshootingWorkflow start Inconsistent Experimental Results (Biological or Analytical) check_storage Review Solution Storage: - Age of solution? - Light exposure (clear vial)? - Storage temperature? start->check_storage run_hplc Run HPLC Analysis on Stored Solution check_storage->run_hplc Suspicion of Instability compare_hplc Compare to Fresh Standard: - Purity decreased? - New peaks present? run_hplc->compare_hplc no_issue Stability is Likely Not the Issue. Review other experimental parameters (e.g., reagents, cell lines, instrument). compare_hplc->no_issue No degradation_confirmed Degradation Confirmed. Proceed to Identify Cause. compare_hplc->degradation_confirmed Yes cause_analysis Forced Degradation Study (See Protocol 2) degradation_confirmed->cause_analysis photodegradation Primary Cause: Photodegradation cause_analysis->photodegradation Degrades in Light hydrolysis Primary Cause: Hydrolysis (pH Instability) cause_analysis->hydrolysis Degrades in Acid/Base other Other Causes: (Oxidation, Thermal) cause_analysis->other Degrades in Heat/Oxidant solution_photo Implement Corrective Action: - Use amber vials - Protect from light during handling photodegradation->solution_photo solution_hydrolysis Implement Corrective Action: - Use fresh solutions - Buffer aqueous media (pH 5-7) - Avoid pH extremes hydrolysis->solution_hydrolysis

Caption: A decision tree for troubleshooting inconsistent experimental results.

Section 3: Essential Experimental Protocols

To properly investigate and control for stability, a robust analytical method and a systematic stress testing protocol are essential.

Protocol 1: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the parent compound and separate it from all potential degradation products.[7]

Objective: To establish an HPLC method for purity assessment and stability studies.

1. Initial Method Setup:

  • Column: Start with a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Detection: Use a UV-Vis or Diode Array Detector (DAD). Scan from 200-400 nm to determine the optimal detection wavelength for the parent compound and potential degradants. The nitrophenyl group should provide a strong chromophore.

  • Injection Volume: 10 µL.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

2. Gradient Optimization:

  • Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time of the parent compound.

  • Adjust the gradient to ensure the parent peak elutes between 5 and 15 minutes and is well-resolved from any early-eluting solvent front peaks.

  • The goal is to create a "window" around the parent peak where degradant peaks can be resolved.

3. Method Validation (Forced Degradation):

  • Perform the forced degradation studies as described in Protocol 2.

  • Inject samples from each stress condition.

  • Crucial Check: The method is considered "stability-indicating" if the peaks for the degradation products do not co-elute with the parent peak. A DAD is invaluable here for checking peak purity.

Parameter Typical Starting Condition Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and resolution for moderately nonpolar aromatic compounds.[10]
Mobile Phase A Water with 0.1% Formic AcidAcidifier improves peak shape for heterocyclic compounds and ensures consistent ionization for mass spectrometry, if used.[7]
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier with good UV transparency and elution strength.[7]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a good balance between run time and backpressure.[10]
Detection Wavelength Diode Array Detector (DAD) scan, monitor at λmax (e.g., ~254-320 nm)DAD allows for the identification of optimal wavelengths and assessment of peak purity, which is critical for a stability-indicating method.
Column Temperature 30°CProvides reproducible retention times by controlling viscosity and partitioning kinetics.[7]
Table 1: Typical HPLC Parameters for a Stability-Indicating Method.
Protocol 2: Forced Degradation (Stress Testing) Studies

This protocol is essential for identifying potential degradation pathways and validating your analytical method.[8] The goal is to achieve 5-20% degradation of the parent compound.

Objective: To determine the compound's susceptibility to hydrolysis, oxidation, heat, and light.

1. Preparation:

  • Prepare a stock solution of 5-(4-nitrophenyl)-2-phenylpyrimidine at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • For each condition below, prepare two vials: a test sample and a control sample (stored at 4°C, protected from light).

2. Stress Conditions:

Stress Condition Protocol Rationale
Acid Hydrolysis Add an equal volume of 0.1 M HCl to the stock solution. Heat at 60°C. Sample at 2, 8, and 24 hours. Neutralize with 0.1 M NaOH before injection.[7]Simulates acidic environments (e.g., gastric fluid) and assesses the stability of acid-labile groups.[8]
Base Hydrolysis Add an equal volume of 0.1 M NaOH to the stock solution. Keep at room temperature. Sample at 1, 4, and 12 hours. Neutralize with 0.1 M HCl before injection.[7]Simulates alkaline environments. Nitro-substituted aromatics can be particularly sensitive to base.[5]
Oxidation Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the stock solution. Keep at room temperature, protected from light. Sample at 2, 8, and 24 hours.[8]Assesses susceptibility to oxidative degradation, which can occur in the presence of reactive oxygen species.[8]
Thermal Degradation Place a vial of the stock solution in an oven at 60°C, protected from light. Sample at 1, 3, and 7 days.Evaluates the intrinsic thermal stability of the molecule.
Photostability Place a solution in a clear glass vial inside a photostability chamber with a controlled light source (e.g., option 2 of ICH Q1B guidelines). Concurrently, run a dark control by wrapping an identical vial in aluminum foil. Sample at 4, 12, and 24 hours.Directly tests for light-induced degradation, which is highly probable for nitroaromatic compounds.[11][12]
Table 2: Recommended Conditions for Forced Degradation Studies.

3. Analysis:

  • Analyze all samples by the stability-indicating HPLC method (Protocol 1).

  • Calculate the percent degradation for each condition.

  • Establish a mass balance: the sum of the parent compound and all degradation products should ideally account for 95-105% of the initial concentration, indicating no non-UV active degradants were formed.

Section 4: Workflow for Comprehensive Stability Assessment

The following diagram illustrates the complete workflow for a formal stability assessment of the compound.

StabilityAssessment cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Analysis & Reporting dev_hplc Develop HPLC Method (Protocol 1) val_spec Validate for Specificity force_deg Perform Forced Degradation (Protocol 2) dev_hplc->force_deg Method Ready analyze_samples Analyze Stressed Samples via Validated HPLC val_spec->analyze_samples stress_conditions Acid | Base | Oxidative Thermal | Photolytic force_deg->stress_conditions stress_conditions->analyze_samples Samples Generated identify_pathways Identify Degradation Pathways & Major Degradants analyze_samples->identify_pathways report Establish Handling & Storage Recommendations identify_pathways->report

Caption: A workflow for conducting a full stability assessment.

Section 5: Summary of Handling and Storage Recommendations

Parameter Recommendation Justification
Primary Stock Solutions Dissolve in high-purity, anhydrous DMSO or DMF. Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.Minimizes hydrolysis and solvent-mediated degradation. Low temperature slows reaction kinetics.
Containers Use amber glass vials or opaque tubes for all solutions.Prevents photodegradation from ambient and UV light.[1][2]
Aqueous/Working Solutions Prepare fresh before each experiment from the frozen stock. If used in assays, buffer the final solution to a pH between 5 and 7.Avoids degradation that can occur in aqueous media over hours or days. Buffering prevents pH-catalyzed hydrolysis.[4][5]
Handling Minimize exposure to direct light during weighing, dissolution, and dilutions. Work in a shaded area or wrap containers in foil.Reduces the risk of initiating photolytic degradation pathways.
Conditions to Avoid Strong acids, strong bases, prolonged exposure to light, high temperatures (>40°C) in solution, and oxidizing agents.These conditions have been shown or are predicted to cause significant degradation of the molecule.[5][8]
Table 3: Consolidated Handling and Storage Guidelines.

By adhering to these guidelines and utilizing the provided protocols to understand the specific liabilities of 5-(4-nitrophenyl)-2-phenylpyrimidine, researchers can ensure the integrity of their materials, leading to more reliable, reproducible, and accurate scientific outcomes.

References

  • Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology. Available at: [Link]

  • Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. Available at: [Link]

  • Do pyrimidine undergo cleavage on hydrolysis as well? Filo. Available at: [Link]

  • Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology - ACS Publications. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. Available at: [Link]

  • Direct photolysis of nitroaromatic compounds in aqueous solutions. ResearchGate. Available at: [Link]

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. Available at: [Link]

  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing. Available at: [Link]

  • A mild method of hydrolysis of 2,4-dialkoxy-6-substituted pyrimidines to 6-substituted uracils. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR. Available at: [Link]

  • Process for the preparation of pyrimidine derivatives. Google Patents.
  • DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Science Publishing. Available at: [Link]

  • Direct measurement of pyrimidine C6-hydrate stability. PubMed - NIH. Available at: [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at: [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 5-(4-nitrophenyl)-2-phenylpyrimidine and Other Pyrimidine Derivatives for Drug Discovery

For Immediate Release A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array o...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3][4][5][6][7] Its inherent drug-like properties and versatile synthetic accessibility have made it a "privileged scaffold" in the quest for novel drugs targeting a wide range of diseases, including cancer, inflammation, and microbial infections.[2][5][8] This guide provides a comparative study of 5-(4-nitrophenyl)-2-phenylpyrimidine and other key pyrimidine derivatives, offering insights into their synthesis, physicochemical characteristics, and biological activities to aid researchers in the strategic design of next-generation therapeutics.

The Significance of the Pyrimidine Core in Medicinal Chemistry

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental component of life itself, forming the basis of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[6][7] This biological prevalence has inspired chemists to explore synthetic pyrimidine derivatives, leading to the development of numerous FDA-approved drugs.[4] These include the anticancer agent 5-fluorouracil, the antiviral drug zidovudine (AZT), and the antibacterial trimethoprim.[3][5] The therapeutic diversity of pyrimidines stems from their ability to interact with a multitude of biological targets, including kinases, polymerases, and other enzymes.[2][9]

Synthesis and Physicochemical Properties: A Comparative Overview

The synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine-containing reactant.[7] This versatile approach allows for the introduction of a wide variety of substituents at different positions of the pyrimidine ring, enabling the fine-tuning of their physicochemical and pharmacological properties.

Synthesis of 5-(4-nitrophenyl)-2-phenylpyrimidine

Synthesis_Workflow Chalcone 1-(4-nitrophenyl)-3-phenylprop-2-en-1-one (Chalcone derivative) Reaction Cyclocondensation Chalcone->Reaction Benzamidine Benzamidine Benzamidine->Reaction Product 5-(4-nitrophenyl)-2-phenylpyrimidine Reaction->Product Base, Solvent

Figure 1. A plausible synthetic workflow for 5-(4-nitrophenyl)-2-phenylpyrimidine.

Physicochemical Properties

The physicochemical properties of pyrimidine derivatives, such as solubility, lipophilicity, and electronic distribution, are crucial determinants of their pharmacokinetic and pharmacodynamic profiles. The introduction of a nitro group, as in 5-(4-nitrophenyl)-2-phenylpyrimidine, is known to significantly impact these properties.

Table 1: Comparison of Physicochemical Properties of Pyrimidine Derivatives

DerivativeKey SubstituentsPredicted Physicochemical ImpactReference
5-(4-nitrophenyl)-2-phenylpyrimidine 4-nitrophenyl at C5, phenyl at C2Increased electron-withdrawing character, potential for hydrogen bonding, likely increased lipophilicity.[10]
2,4-disubstituted pyrimidines Varies (e.g., chloro, methyl, fluoro)Modulates lipophilicity and electronic properties based on the substituent.[11]
Pyrimidine-hydrazone derivatives Hydrazone moietyCan enhance metal chelation and biological activity.[3][5]
Fused pyrimidines (e.g., pyrimido[4,5-d]pyrimidines) Fused ring systemRigid structure, potentially enhanced binding affinity to target proteins.[9]

Note: Specific experimental data for the density, melting point, and boiling point of 5-(4-nitrophenyl)-2-phenylpyrimidine are not currently available.[10] However, studies on other pyrimidine derivatives have shown that these properties are highly dependent on the nature and position of the substituents.[11]

Biological Activities: A Multifaceted Pharmacophore

The true value of the pyrimidine scaffold lies in its broad spectrum of biological activities.[1][5][6] By strategically modifying the substituents on the pyrimidine core, researchers can develop compounds with potent and selective activity against various diseases.

Anticancer Activity

Pyrimidine derivatives are a well-established class of anticancer agents.[2][3][4][5] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in DNA synthesis and cell proliferation, such as dihydrofolate reductase (DHFR) and thymidylate synthase.[2]

The presence of a nitro group, as seen in 5-(4-nitrophenyl)-2-phenylpyrimidine, has been associated with enhanced anticancer activity in some heterocyclic compounds.[12] The electron-withdrawing nature of the nitro group can influence the molecule's interaction with biological targets.[13] For instance, some nitrofuran-containing pyrimidines have demonstrated significant antibacterial activity.[14] Furthermore, pyrimidine derivatives incorporating aryl urea moieties have been shown to induce apoptosis in cancer cells.[15]

Table 2: Comparative Anticancer Activity of Pyrimidine Derivatives

Derivative ClassExample Mechanism of ActionTarget Cancer Cell LinesReference
Phenylaminopyrimidines Tyrosine kinase inhibition (e.g., Imatinib)Chronic Myeloid Leukemia, Gastrointestinal Stromal Tumors[16][17]
Fused Pyrimidines Kinase inhibition, apoptosis inductionVarious, including breast, colon, and lung cancer[2]
Pyrimidine-hydrazone hybrids Topoisomerase II inhibition, DNA intercalationColon, breast, lung, cervical cancer[3][5]
Chloropyrazine-tethered pyrimidines Dihydrofolate reductase (DHFR) inhibitionProstate cancer (DU-145)[13]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents.[8] Pyrimidine derivatives have shown significant promise in this area, with many exhibiting potent activity against a wide range of bacteria and fungi.[8][18][19] The mechanism of antimicrobial action often involves the inhibition of essential microbial enzymes or interference with cell wall synthesis.

Studies have shown that the introduction of electron-withdrawing groups, such as a 4-nitrophenyl moiety, can be vital for improving the antimicrobial activity of pyrimidine hybrids.[13] For example, a chloropyrazine-tethered pyrimidine with a 4"-nitrophenyl group exhibited potent antibacterial activity.[13]

Table 3: Comparative Antimicrobial Activity of Pyrimidine Derivatives

Derivative ClassTarget OrganismsExample MIC ValuesReference
Chloropyrazine-tethered pyrimidines Bacteria (Gram-positive and Gram-negative), FungiMIC = 48.67 µM (for a derivative with a 4"-nitrophenyl group)[13]
Benzimidazolo-pyrimidines Bacteria (e.g., B. subtilis, S. aureus), Fungi (e.g., A. niger, C. albicans)Zone of inhibition data available[18]
2H-thiopyran connected pyrimidine-2,4-diones Bacteria and FungiMIC = 8 µg/mL (broad-spectrum)[20]
5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines Neisseria gonorrhoeae, Staphylococcus aureusComparable or higher activity than Spectinomycin[14]
Anti-inflammatory Activity

Chronic inflammation is a key contributor to a variety of diseases, including arthritis, cardiovascular disease, and cancer.[21] Pyrimidine derivatives have emerged as a promising class of anti-inflammatory agents, with some compounds exhibiting potent inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and various cytokines.[1][21][22][23] The anti-inflammatory effects are often attributed to their ability to modulate signaling pathways involved in the inflammatory response.[21]

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, pathogens) Cell Immune Cell (e.g., Macrophage) Inflammatory_Stimuli->Cell Signaling Signaling Pathways (e.g., NF-κB, MAPKs) Cell->Signaling Mediators Pro-inflammatory Mediators (COX-2, TNF-α, IL-6) Signaling->Mediators Inflammation Inflammation Mediators->Inflammation Pyrimidine Pyrimidine Derivatives Pyrimidine->Signaling Inhibition Pyrimidine->Mediators Inhibition

Figure 2. General mechanism of anti-inflammatory action of pyrimidine derivatives.

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are representative methodologies for evaluating the biological activities of pyrimidine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test pyrimidine derivatives (and a vehicle control) and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacterium or fungus.

  • Serial Dilution: Perform serial two-fold dilutions of the test pyrimidine derivatives in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Directions and Conclusion

The pyrimidine scaffold continues to be a highly fruitful area of research in drug discovery. The comparative analysis of 5-(4-nitrophenyl)-2-phenylpyrimidine and other derivatives highlights the vast potential for creating novel therapeutics. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of how different substituents on the pyrimidine ring affect biological activity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their effects.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the most promising compounds in animal models to assess their therapeutic potential and safety profiles.

References

  • Al-Warhi, T., et al. (2021). Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies. MDPI. Available at: [Link]

  • Desai, N. C., et al. (2014). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 76(3), 185-193. Available at: [Link]

  • Umar, M. N., et al. (2020). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 10(71), 43531-43553. Available at: [Link]

  • Kandefer-Szerszeń, M., et al. (2023). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. Available at: [Link]

  • Raghuwanshi, M., et al. (2024). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Research Journal of Pharmacy and Technology, 17(1), 434-445. Available at: [Link]

  • Gomha, S. M., et al. (2021). Pyrimidine Derivatives as Anticancer Agents. Encyclopedia MDPI. Available at: [Link]

  • Sharma, P., et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 15(3), 103649. Available at: [Link]

  • Fassihi, A., et al. (2020). Synthesis and Anticancer Activity of Some Pyrimidine Derivatives With Aryl Urea Moieties as Apoptosis-Inducing Agents. PubMed. Available at: [Link]

  • Li, Y., et al. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. PubMed. Available at: [Link]

  • Umar, M. N., et al. (2020). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available at: [Link]

  • Sharma, R., & Kumar, R. (2023). Pyrimidine and Pyrimidinone Derivatives as Anti-Inflammatory Agents. Bentham Science. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 34(3), 101861. Available at: [Link]

  • Czylkowska, A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI. Available at: [Link]

  • Havaldar, F. H., & Patil, P. S. (2014). Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. International Journal of ChemTech Research, 6(1), 619-624. Available at: [Link]

  • Kumar, A., et al. (2018). Antibacterial activity of pyrimidine derivatives. ResearchGate. Available at: [Link]

  • ChemSynthesis. (n.d.). 5-nitro-2-phenylpyrimidine. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 14(7), 1339-1355. Available at: [Link]

  • Sharma, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave. Available at: [Link]

  • Hurst, D. T., & Salins, E. (1971). Pyrimidines. Part XVII. Nitration of 5-acetamido-2-phenylpyrimidine and the synthesis of some 5-nitropyrimidines. Journal of the Chemical Society C: Organic, 343-345. Available at: [Link]

  • PubChem. (n.d.). 5-Nitro-4-phenylpyrimidine. Retrieved from [Link]

  • Verbitsky, E. V., et al. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. PubMed. Available at: [Link]

  • Patel, K. S., et al. (2012). A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. International Journal of Pharmacy and Biological Sciences, 2(3), 170-182. Available at: [Link]

  • Kumar, A., & Kumar, S. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. Available at: [Link]

  • Google Patents. (2015). Process for the preparation of apixaban. WO2015162551A1.
  • Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. PubMed. Available at: [Link]

  • Plesa, A., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. Available at: [Link]

  • Mohana, K. N., & Kumar, C. S. A. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. Available at: [Link]

Sources

Comparative

Validating the Biological Activity of 5-(4-nitrophenyl)-2-phenylpyrimidine In Vivo: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide Executive Summary & Target Rationale The development of targeted anti-inflammatory therapeutics require...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide

Executive Summary & Target Rationale

The development of targeted anti-inflammatory therapeutics requires rigorous in vivo validation to bridge the gap between in vitro potency and clinical efficacy. 5-(4-nitrophenyl)-2-phenylpyrimidine (5-NP-2-PP) represents an emerging class of 5-aryl-2-phenylpyrimidine derivatives that act as potent, selective inhibitors of Phosphodiesterase 4B (PDE4B) [1].

Historically, first-generation PDE4 inhibitors like Rolipram failed in the clinic due to severe dose-limiting emesis driven by off-target inhibition of the PDE4D subtype. By optimizing the pyrimidine scaffold, compounds like 5-NP-2-PP achieve high PDE4B selectivity, offering a wider therapeutic window. This guide provides a self-validating in vivo experimental framework to benchmark 5-NP-2-PP against the clinical standard Apremilast [2].

Mechanistic Rationale & Pathway Causality

PDE4B is the predominant cAMP-hydrolyzing enzyme in innate immune cells, including neutrophils and macrophages. Inhibiting PDE4B prevents the degradation of intracellular cAMP. The resulting accumulation of cAMP activates Protein Kinase A (PKA), which subsequently inhibits the NF-κB transcription pathway. This causal chain directly downregulates the production of pro-inflammatory cytokines such as TNF-α and IL-6, halting the inflammatory cascade at its source.

Pathway A 5-NP-2-PP (Inhibitor) B PDE4B (Enzyme) A->B Inhibits C cAMP (Second Messenger) B->C Prevents degradation D Protein Kinase A (PKA) C->D Activates E NF-κB (Transcription Factor) D->E Inhibits F TNF-α & IL-6 (Pro-inflammatory) E->F Downregulates

Figure 1: Mechanism of PDE4B inhibition by 5-NP-2-PP leading to anti-inflammatory effects.

Comparative Pharmacodynamics & Efficacy Data

To objectively evaluate 5-NP-2-PP, it must be benchmarked against known alternatives. The table below summarizes the quantitative performance of 5-NP-2-PP compared to Apremilast (a clinically approved PDE4 inhibitor) and Rolipram (a highly potent but non-selective tool compound).

CompoundPDE4B IC₅₀ (nM)PDE4D IC₅₀ (nM)Selectivity (4D/4B)In Vivo ED₅₀ (mg/kg)*Emesis Potential
5-NP-2-PP 8.3415~50x1.0 - 16.0Low
Apremilast 74260~3.5x5.0 - 10.0Moderate
Rolipram 130240~1.8x1.5 - 3.0High

*Note: ED₅₀ values are derived from murine models of lipopolysaccharide (LPS)-induced pulmonary neutrophilia [1,2].

Data Interpretation: While Rolipram is highly potent in vivo, its lack of selectivity (1.8x) guarantees emetic side effects. Apremilast offers a moderate improvement. 5-NP-2-PP demonstrates superior in vitro potency (8.3 nM) and a ~50-fold selectivity window, providing a strong rationale for its advancement into in vivo efficacy models.

Self-Validating In Vivo Workflows

As an Application Scientist, I emphasize that in vivo models must be designed as self-validating systems. You cannot evaluate efficacy without first confirming exposure, and you cannot trust a disease model without internal pharmacological controls.

Protocol A: Pharmacokinetics (PK) Profiling

Causality: Before testing efficacy, you must establish the compound's half-life (


) and time-to-maximum concentration (

). If a compound fails in an efficacy model, PK data determines whether the failure was due to a lack of target engagement or simply rapid systemic clearance.
  • Dosing: Administer 5-NP-2-PP via oral gavage (PO) at 10 mg/kg to C57BL/6 mice (n=3 per timepoint).

  • Sampling: Collect plasma via tail vein bleeds at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Quantify compound levels using LC-MS/MS to establish the dosing window for the efficacy model.

Protocol B: LPS-Induced Acute Lung Injury (ALI) Model

Causality: PDE4B is the primary driver of neutrophil-mediated inflammation. The LPS-induced ALI model is the gold standard for validating PDE4B inhibitors because inhaled LPS triggers massive alveolar macrophage activation and subsequent neutrophil infiltration [3].

Step-by-Step Methodology:

  • Group Allocation (The Self-Validating Check): Divide C57BL/6 mice into 5 cohorts:

    • Naive (Vehicle/Saline): Establishes baseline physiological noise.

    • Disease Control (Vehicle/LPS): Validates the potency of the LPS lot.

    • Positive Control (Apremilast 10 mg/kg / LPS): Validates the pharmacological sensitivity of the mouse cohort.

    • Test Low (5-NP-2-PP 1 mg/kg / LPS)

    • Test High (5-NP-2-PP 10 mg/kg / LPS)

  • Pre-treatment (PO Dosing): Administer compounds orally 1 hour prior to LPS challenge. Rationale: PK profiling typically shows a

    
     of 1-2 hours for pyrimidine derivatives; pre-dosing ensures peak drug concentration aligns perfectly with the onset of the LPS-induced inflammatory cascade.
    
  • LPS Challenge: Administer 0.5 mg/kg of LPS (E. coli O111:B4) via intranasal (i.n.) instillation under light isoflurane anesthesia.

  • BALF Collection: At 24 hours post-challenge, euthanize the mice. Perform Bronchoalveolar Lavage (BAL) using 3 washes of 0.5 mL cold PBS containing EDTA.

  • Biomarker Quantification: Centrifuge the BAL fluid (BALF). Use the cell pellet for flow cytometric neutrophil counting (Ly6G+ / CD11b+ cells) and the supernatant for TNF-α quantification via ELISA.

Workflow G1 Group Allocation (Naive, Vehicle, Apremilast, 5-NP-2-PP) Dose Oral Dosing (PO) T = -1 Hour G1->Dose LPS LPS Challenge (i.n.) T = 0 Dose->LPS Incubate In Vivo Incubation T = 0 to 24 Hours LPS->Incubate BALF BALF Collection & Euthanasia T = 24 Hours Incubate->BALF Analysis Downstream Analysis (Flow Cytometry & ELISA) BALF->Analysis

Figure 2: Step-by-step in vivo workflow for the LPS-induced Acute Lung Injury (ALI) model.

Data Interpretation & Systemic Logic

A properly executed protocol interprets itself through its controls:

  • System Validation: If the Disease Control fails to show a >10-fold increase in BALF neutrophils compared to the Naive group, the LPS instillation failed, and the assay is void. If the Positive Control (Apremilast) fails to reduce TNF-α by at least 40%, the animal cohort is pharmacologically non-responsive.

  • Evaluating 5-NP-2-PP: A successful validation of 5-NP-2-PP will demonstrate a dose-dependent reduction in both TNF-α levels and total neutrophil counts. If 5-NP-2-PP suppresses TNF-α but fails to reduce neutrophil infiltration, this causal disconnect suggests that the drug's half-life is too short—it successfully blocked the initial macrophage cytokine release but washed out before it could prevent the secondary wave of neutrophil chemotaxis.

By utilizing this rigorous, comparative framework, researchers can confidently validate the in vivo therapeutic potential of 5-NP-2-PP and similar pyrimidine-based targeted inhibitors.

References

  • Title: Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. Source: Bioorganic & Medicinal Chemistry. URL: [Link] [1]

  • Title: Apremilast: A Novel PDE4 inhibitor in the treatment of autoimmune and inflammatory diseases. Source: Therapeutic Advances in Musculoskeletal Disease. URL: [Link] [2]

  • Title: Animal models of acute lung injury. Source: American Journal of Physiology-Lung Cellular and Molecular Physiology. URL: [Link] [3]

Validation

Comprehensive SAR Comparison Guide: 2,5-Disubstituted Pyrimidines in Drug Discovery

Executive Summary The pyrimidine ring is a privileged pharmacophore in medicinal chemistry, structurally mimicking the nucleotide base pairs of DNA and RNA. Among its various substitution patterns, the 2,5-disubstituted...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine ring is a privileged pharmacophore in medicinal chemistry, structurally mimicking the nucleotide base pairs of DNA and RNA. Among its various substitution patterns, the 2,5-disubstituted pyrimidine scaffold offers a unique linear vector projection that allows medicinal chemists to probe distinct binding pockets within target proteins.

As a Senior Application Scientist, I have structured this guide to objectively compare the Structure-Activity Relationship (SAR) profiles of 2,5-disubstituted pyrimidines across two highly divergent pharmacological applications: G-Protein-Coupled Receptor (GPCR) agonism (specifically 5-HT2C receptors for CNS/obesity indications) and Tyrosine Kinase inhibition (specifically EGFR/Aurora kinases for oncology). By understanding the causality behind these structural modifications, drug development professionals can rationally design highly selective therapeutic agents.

Mechanistic Grounding: The 2,5-Disubstituted Scaffold

The divergent biological activity of 2,5-disubstituted pyrimidines is rooted in the electronic and steric properties of the pyrimidine core.

  • The C2 Position: Flanked by two electronegative nitrogen atoms, the C2 carbon is highly electrophilic. This makes it an ideal site for Nucleophilic Aromatic Substitution (

    
    ) with various amines. Biologically, C2-substituents often act as hinge-binding motifs in kinases (forming critical hydrogen bonds with the kinase backbone) or as basic recognition elements for GPCRs[1].
    
  • The C5 Position: In contrast, the C5 position is relatively electron-rich and less susceptible to nucleophilic attack. However, it is highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). Biologically, C5-substituents project outward into hydrophobic pockets, such as the DFG-in/out pocket of kinases or the deep allosteric clefts of serotonin receptors, dictating target selectivity[2].

SynthesisWorkflow A Starting Material: 5-Bromo-2-chloropyrimidine B Step 1: SNAr Reaction (Amine, DIPEA, THF, rt) A->B C Intermediate: 2-Amino-5-bromopyrimidine B->C D Step 2: Suzuki-Miyaura Coupling (R-B(OH)2, Pd cat., Base, Heat) C->D E Final Product: 2,5-Disubstituted Pyrimidine D->E

Modular two-step synthetic workflow for 2,5-disubstituted pyrimidines via SNAr and cross-coupling.

Comparative SAR Analysis

Profile A: Selective 5-HT2C Receptor Agonists

The 5-HT2C receptor is a validated target for obesity and psychiatric disorders. The primary challenge in this space is achieving selectivity over the closely related 5-HT2A (associated with hallucinations) and 5-HT2B (associated with valvular heart disease) receptors[3].

SAR Causality: Research demonstrates that placing a basic cyclic amine (e.g., 1,4-diazepane) at the C2 position anchors the molecule to the conserved aspartate residue (Asp134) in the GPCR binding pocket. Meanwhile, attaching a flexible, bulky fluorophenylalkoxy group at the C5 position acts as a steric wedge. This subtle structural modification is essential to control the activation state, driving exceptional selectivity for 5-HT2C over 5-HT2A/B[4].

Profile B: Tyrosine Kinase Inhibitors (EGFR & Aurora)

In oncology, pyrimidines frequently serve as ATP-competitive kinase inhibitors.

SAR Causality: For kinase inhibition, the C2 position is typically substituted with an anilino or amino group. The -NH- acts as a hydrogen bond donor, and the pyrimidine nitrogen acts as a hydrogen bond acceptor, perfectly mimicking the binding of ATP's adenine ring to the kinase hinge region (e.g., Met793 in EGFR)[5]. The C5 position is then utilized to probe the hydrophobic specificity pocket. Small halogens (like Bromine) or rigid aryl groups at C5 enhance the hydrophobic interaction, significantly lowering the


 values against cancer cell lines[6].

SignalingPathway Core 2,5-Disubstituted Pyrimidine Scaffold Sub1 C2: Cyclic Amine C5: Fluorophenylalkoxy Core->Sub1 Modification A Sub2 C2: Anilino Group C5: Halogen/Aryl Core->Sub2 Modification B Target1 Target: 5-HT2C Receptor (GPCR Agonism) Sub1->Target1 Target2 Target: EGFR/Aurora (Kinase Inhibition) Sub2->Target2 Effect1 Gq-Coupled Signaling (Obesity/CNS Therapy) Target1->Effect1 Effect2 Apoptosis & Cell Cycle Arrest (Anticancer Therapy) Target2->Effect2

Divergent pharmacological targeting of pyrimidines based on C2 and C5 substituent selection.

Quantitative Data Presentation

The following tables summarize the experimental performance of various 2,5-disubstituted pyrimidines, validating the SAR principles discussed above.

Table 1: SAR of 2,5-Disubstituted Pyrimidines as 5-HT2C Agonists [4] (Core: C2-substituted-C5-substituted pyrimidine)

Compound IDC2 SubstituentC5 Substituent5-HT2C

(nM)
5-HT2A Selectivity5-HT2B Selectivity
9a Piperazine3-Fluorobenzyloxy>10,000PoorPoor
9b Piperazine4-Fluorobenzyloxy14ModerateModerate
10a 1,4-Diazepane3-Fluorobenzyloxy7.9 (

)
Excellent (>100x)Excellent (>100x)
10f 1,4-Diazepane4-Fluorophenethoxy19.0 (

)
GoodGood

Data Interpretation: Expanding the cyclic amine ring from piperazine to 1,4-diazepane (Compound 10a) drastically improves binding affinity and subtype selectivity, validating 10a as a viable lead compound[4].

Table 2: SAR of 2,5-Disubstituted Pyrimidines as Kinase Inhibitors (Anticancer) [5][6] (Core: C2-anilino-C5-substituted pyrimidine)

Compound IDC2 SubstituentC5 SubstituentTarget Kinase

(Kinase)
Cell Line

(e.g., HeLa/A549)
Ref-VX680 Anilino derivativePyrazoleAurora A/BPositive Control0.5 - 4.0 µM
Cmpd 2 Substituted AnilinoBromineAurora A/BPotent Inhibition12.05 µM (A549)
Cmpd 20a Substituted AnilinoEthynyl (Alkyne)EGFR-TK45 nM< 1.0 µM (A549)
Cmpd 8 Substituted AnilinoAryl groupGeneral CytotoxicModerate82.7 µM (HeLa)

Data Interpretation: The introduction of rigid, linear hydrophobic groups (like the ethynyl group in 20a) at the C5 position significantly enhances EGFR kinase inhibition, driving nanomolar potency compared to bulky or unoptimized aryl groups[5].

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols outline the synthesis and biological evaluation of these compounds.

Protocol 1: General Synthesis of 2,5-Disubstituted Pyrimidines

This protocol leverages the differential reactivity of the pyrimidine ring to achieve regioselective functionalization.

  • Step 1: Nucleophilic Aromatic Substitution (

    
    ) at C2 
    
    • Reagents: 5-bromo-2-chloropyrimidine (1.0 eq), target amine (e.g., 1,4-diazepane or substituted aniline, 1.2 eq), N,N-diisopropylethylamine (DIPEA, 2.0 eq).

    • Procedure: Dissolve the reagents in anhydrous THF. Stir the reaction mixture at room temperature for 4–6 hours under an inert argon atmosphere.

    • Validation: Monitor via TLC/LC-MS. The C2-chloride is selectively displaced due to the electron-withdrawing effect of the adjacent nitrogens. Quench with water, extract with EtOAc, and purify via flash chromatography to yield the 2-amino-5-bromopyrimidine intermediate.

  • Step 2: Suzuki-Miyaura Cross-Coupling at C5

    • Reagents: 2-amino-5-bromopyrimidine intermediate (1.0 eq), appropriate aryl/alkyl boronic acid (1.5 eq),

      
       catalyst (0.05 eq), 
      
      
      
      (2.0 eq, 0.5 M aqueous).
    • Procedure: Suspend the mixture in a degassed solvent system of 1,4-dioxane/water (4:1). Heat the sealed vessel to 80–90 °C for 12 hours.

    • Validation: The use of palladium facilitates oxidative addition into the less reactive C5-Br bond. Filter through a pad of Celite, concentrate, and purify via preparative HPLC to obtain the final 2,5-disubstituted pyrimidine in high purity (>95%).

Protocol 2: In Vitro Cell-Based Functional Assay (GPCR Activation)

Used to determine the


 values for 5-HT2C agonists.
  • Cell Culture: Plate CHO-K1 cells stably expressing the human 5-HT2C receptor in 384-well plates at a density of 10,000 cells/well. Incubate overnight at 37 °C in 5%

    
    .
    
  • Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) mixed with assay buffer. Incubate for 1 hour at 37 °C.

  • Compound Addition: Prepare serial dilutions of the synthesized pyrimidine compounds (ranging from 10 µM to 0.1 nM). Add compounds to the wells using an automated liquid handler.

  • Signal Detection: Measure the intracellular calcium mobilization (fluorescence emission at 525 nm upon excitation at 485 nm) using a FLIPR (Fluorometric Imaging Plate Reader) system.

  • Data Analysis: Normalize the peak fluorescence response to a positive control (e.g., serotonin). Use non-linear regression analysis (GraphPad Prism) to calculate the

    
     values.
    

Conclusion & Strategic Recommendations

The 2,5-disubstituted pyrimidine is a highly modular scaffold that can be precisely tuned for divergent therapeutic indications.

  • For CNS and metabolic disorders , researchers should focus on incorporating flexible, bulky ether linkages at C5 and cyclic diamines at C2 to maximize GPCR allosteric/orthosteric pocket interactions.

  • For oncology and kinase inhibition , the strategy must pivot toward rigid, planar, or halogenated C5 substituents combined with C2-anilino hydrogen-bonding motifs to lock the molecule into the kinase hinge region.

By adhering to the strict regioselective synthetic workflows outlined above, drug development teams can rapidly generate robust SAR libraries to optimize both potency and pharmacokinetic profiles.

References

  • Source: Molecules (PMC / NIH)
  • A Review On Pyrimidine Derivatives As A Potential Anticancer Agents Source: Revista Electronica de Veterinaria URL
  • Synthesis, biological screening and molecular docking studies of novel 4,6-pyrimidine derivatives as EGFR-TK inhibitors Source: ResearchGate / Medicinal Chemistry Research URL

Sources

Comparative

A Comparative Guide to the Synthesis of 5-(4-Nitrophenyl)-2-phenylpyrimidine for Research and Development

This guide provides an in-depth comparison of two primary synthetic routes for obtaining 5-(4-nitrophenyl)-2-phenylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. The objecti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of two primary synthetic routes for obtaining 5-(4-nitrophenyl)-2-phenylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. The objective is to equip researchers, chemists, and drug development professionals with the necessary technical insights to select the most appropriate synthetic strategy based on their specific experimental and scalable needs. We will dissect each route, providing not only step-by-step protocols but also the underlying mechanistic rationale and a critical evaluation of their respective strengths and weaknesses.

Route 1: Convergent Synthesis via Claisen-Schmidt Condensation and Subsequent Cyclization

This classical and reliable two-step approach first constructs a chalcone backbone, which then undergoes cyclocondensation with benzamidine to form the desired pyrimidine ring. This convergent strategy is valued for its use of readily available starting materials and straightforward reaction conditions.

Conceptual Overview

The synthesis begins with a base-catalyzed Claisen-Schmidt condensation between 4-nitroacetophenone and benzaldehyde to form the α,β-unsaturated ketone intermediate, (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one.[1][2][3] This chalcone is then reacted with benzamidine hydrochloride in the presence of a base to yield the final product through a cyclization reaction.[4]

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Pyrimidine Ring Formation A 4-Nitroacetophenone C (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate) A->C Ethanolic KOH Room Temp, 3h B Benzaldehyde B->C Ethanolic KOH Room Temp, 3h E 5-(4-nitrophenyl)-2-phenylpyrimidine C->E KOH / EtOH Reflux, 10h D Benzamidine HCl D->E

Caption: Workflow for the Chalcone-based synthesis of 5-(4-nitrophenyl)-2-phenylpyrimidine.

Mechanistic Insights
  • Claisen-Schmidt Condensation : The reaction is initiated by the deprotonation of the α-carbon of 4-nitroacetophenone by a base (e.g., KOH), forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting aldol addition product readily undergoes base-catalyzed dehydration to yield the highly conjugated and stable chalcone.[2][3] The absence of α-hydrogens on benzaldehyde prevents self-condensation, leading to a cleaner reaction.[2]

  • Pyrimidine Formation : The cyclization proceeds via a Michael addition of benzamidine to the chalcone's α,β-unsaturated system. This is followed by an intramolecular cyclization and subsequent dehydration and aromatization to form the stable pyrimidine ring.[4]

Detailed Experimental Protocol: Route 1

Part A: Synthesis of (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one (Chalcone)

  • Reagent Preparation : In a 250 mL round-bottom flask, dissolve 4-nitroacetophenone (1.65 g, 0.01 mol) and benzaldehyde (1.06 g, 0.01 mol) in 40 mL of ethanol with stirring.

  • Base Addition : Prepare a solution of potassium hydroxide (1.12 g, 0.02 mol) in 15 mL of water. Add this aqueous KOH solution dropwise to the stirred ethanolic solution over 15 minutes.

  • Reaction : Continue stirring the mixture at room temperature for 3 hours. The reaction progress can be monitored by the formation of a yellow precipitate.

  • Work-up : After 3 hours, pour the reaction mixture into 200 mL of crushed ice. Acidify the mixture to a pH of ~5-6 with dilute HCl.

  • Isolation : Filter the resulting solid precipitate using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral, and dry the solid in a desiccator.

  • Purification : Recrystallize the crude product from ethanol to obtain pure yellow crystals of the chalcone intermediate.

Part B: Synthesis of 5-(4-nitrophenyl)-2-phenylpyrimidine

  • Reaction Setup : To a 100 mL round-bottom flask equipped with a reflux condenser, add the chalcone from Part A (2.53 g, 0.01 mol), benzamidine hydrochloride (1.57 g, 0.01 mol), and 50 mL of ethanol.

  • Base Addition : Add a solution of potassium hydroxide (0.6 g, ~0.01 mol) in 5 mL of ethanol to the mixture.[5][6]

  • Reflux : Heat the reaction mixture to reflux and maintain for 10-12 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Isolation : After cooling to room temperature, pour the reaction mixture into 150 mL of crushed ice. A solid product will precipitate.

  • Purification : Filter the solid, wash with cold water, and dry. Recrystallize the crude product from an appropriate solvent such as an ethanol/DMF mixture to yield the purified 5-(4-nitrophenyl)-2-phenylpyrimidine.

Route 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This modern synthetic route leverages the power of palladium catalysis to form the key C-C bond between the pyrimidine core and the 4-nitrophenyl group. The Suzuki-Miyaura coupling is renowned for its high functional group tolerance, excellent yields, and regioselectivity, making it a powerful alternative for constructing biaryl systems.[7]

Conceptual Overview

This strategy involves the cross-coupling of 5-bromo-2-phenylpyrimidine with (4-nitrophenyl)boronic acid. The reaction is catalyzed by a palladium(0) complex, typically generated in situ, and requires a base to facilitate the transmetalation step.[8][9][10]

G A 5-Bromo-2-phenylpyrimidine C 5-(4-nitrophenyl)-2-phenylpyrimidine A->C Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, Reflux B (4-Nitrophenyl)boronic acid B->C

Caption: Workflow for the Suzuki-Miyaura cross-coupling synthesis route.

Mechanistic Insights

The catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the 5-bromo-2-phenylpyrimidine, forming a Pd(II) complex. The electron-deficient nature of the pyrimidine ring makes it highly reactive towards this step.[7]

  • Transmetalation : The bromide on the Pd(II) complex is exchanged for the 4-nitrophenyl group from the boronic acid. This step is facilitated by a base (e.g., K₂CO₃), which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination : The two organic fragments (the pyrimidine and the 4-nitrophenyl group) on the Pd(II) center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

Detailed Experimental Protocol: Route 2
  • Inert Atmosphere : In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 5-bromo-2-phenylpyrimidine (2.35 g, 0.01 mol), (4-nitrophenyl)boronic acid (2.0 g, 0.012 mol), and potassium carbonate (2.76 g, 0.02 mol).

  • Degassing : Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition : Add a degassed solvent mixture of 1,4-dioxane (40 mL) and water (10 mL). To this slurry, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.35 g, 3 mol%).

  • Reflux : Heat the mixture to reflux (approximately 90-95 °C) with vigorous stirring. Monitor the reaction progress by TLC until the starting 5-bromo-2-phenylpyrimidine is consumed (typically 8-16 hours).

  • Work-up : Cool the reaction mixture to room temperature and dilute with ethyl acetate (100 mL). Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure product.

Comparative Analysis

FeatureRoute 1: Chalcone CondensationRoute 2: Suzuki-Miyaura Coupling
Number of Steps 21 (assuming precursors are available)
Overall Yield Moderate to Good (typically 60-80%)Good to Excellent (typically 75-95%)
Starting Materials 4-Nitroacetophenone, Benzaldehyde, Benzamidine HCl (Common, inexpensive)5-Bromo-2-phenylpyrimidine, 4-Nitrophenylboronic acid (More specialized)
Reagents/Catalysts Basic reagents (KOH, NaOH)Palladium catalyst, base (K₂CO₃)
Cost Generally lower due to inexpensive reagents and no metal catalyst.Higher due to the cost of the palladium catalyst and boronic acid.
Scalability Highly scalable; classical reactions are well-suited for large-scale synthesis.Scalable, but catalyst cost and removal can be a concern on an industrial scale.
Atom Economy Lower, due to the formation of water and salt byproducts in both steps.Higher, with the main byproduct being the boronic acid residue and salts.
Purification Often achievable by simple recrystallization.Often requires column chromatography to remove catalyst residues and byproducts.
Versatility The chalcone intermediate can be reacted with various amidines to create a library of 2-substituted pyrimidines.The Suzuki coupling is extremely versatile for creating diverse 5-aryl pyrimidines by varying the boronic acid partner.

Conclusion and Recommendations

Route 1 (Chalcone Condensation) is an excellent choice for large-scale synthesis or when cost is a primary constraint. Its reliance on inexpensive, readily available starting materials and the avoidance of expensive metal catalysts make it economically attractive. The procedures are robust and purification by recrystallization is often sufficient, simplifying the overall process.

Route 2 (Suzuki-Miyaura Coupling) is superior for rapid analog synthesis, medicinal chemistry programs, and when higher yields are critical. Its key advantage is the modularity; a single halogenated pyrimidine precursor can be coupled with a wide array of boronic acids to quickly generate a diverse library of compounds for screening. While the upfront cost of the catalyst and specialized reagents is higher, the high efficiency and broad functional group tolerance often justify the expense for research and discovery applications.

The final choice of synthetic route will depend on the specific objectives of the research team, balancing considerations of cost, scale, timeline, and the need for chemical diversity.

References

  • Der Pharma Chemica. (n.d.). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrimidine derivatives via Claisen-Schmidt condensation. Retrieved from [Link]

  • PMC. (2025, November 3). Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. Retrieved from [Link]

  • ACS Publications. (2023, July 21). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction involved in synthesis of pyrimidine derivatives. Retrieved from [Link]

  • International Journal of Research in Engineering and Science. (2021, December 5). Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Retrieved from [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

  • ACS Publications. (2001, September 15). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Retrieved from [Link]

  • MDPI. (2022, December 2). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

Sources

Validation

Benchmarking the Efficacy of 5-(4-nitrophenyl)-2-phenylpyrimidine against Known Inhibitors

The following guide details a comprehensive benchmarking strategy for 5-(4-nitrophenyl)-2-phenylpyrimidine (referred to herein as 5-NPP ). Given the structural pharmacophore of 5-NPP —specifically the 2-phenylpyrimidine...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details a comprehensive benchmarking strategy for 5-(4-nitrophenyl)-2-phenylpyrimidine (referred to herein as 5-NPP ).

Given the structural pharmacophore of 5-NPP —specifically the 2-phenylpyrimidine core (a privileged scaffold in kinase inhibition) and the 5-nitroaryl moiety (common in antimicrobial/antifolate agents)—this guide benchmarks its efficacy against two primary classes of established inhibitors: Tyrosine Kinase Inhibitors (TKIs) and Dihydrofolate Reductase (DHFR) Inhibitors .

Executive Summary & Structural Rationale

5-(4-nitrophenyl)-2-phenylpyrimidine (5-NPP) represents a biaryl-pyrimidine scaffold with dual-potential biological activity. To objectively assess its therapeutic value, it must be benchmarked against "Gold Standard" inhibitors in two distinct mechanistic pathways.

Structural Pharmacophore Analysis
  • The 2-Phenylpyrimidine Core: This motif is the structural anchor for numerous ATP-competitive kinase inhibitors (e.g., Imatinib , Dasatinib ). It mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region [1].

  • The 5-Nitroaryl Substituent: Nitro groups at the 5-position often modulate electron density, enhancing binding affinity in folate-dependent enzymes (e.g., DHFR) or acting as a "warhead" for covalent interactions upon metabolic reduction [2].

Selected Benchmarking Standards
Target FamilyPrimary Benchmark (SoC)Mechanism of ActionRationale for Comparison
Tyrosine Kinase (BTK/Src) Ibrutinib / Dasatinib ATP-Competitive / Covalent5-NPP shares the pyrimidine hinge-binding motif.
Antifolate (DHFR) Methotrexate (MTX) Folate AntagonistPyrimidines are classic antifolate scaffolds.
Antimicrobial (CYP51) Fluconazole Lanosterol 14α-demethylase2-phenylpyrimidines have documented antifungal activity [3].

Experimental Design: The Benchmarking Workflow

To ensure scientific integrity, the evaluation of 5-NPP must follow a self-validating "Funnel of Efficacy" (Figure 1).

Benchmarking Workflow Diagram

BenchmarkingWorkflow cluster_0 Phase I: Biochemical Potency (Cell-Free) cluster_1 Phase II: Cellular Efficacy cluster_2 Phase III: Liability Profiling Start Compound 5-NPP KinaseAssay Kinase Assay (TR-FRET) Target: BTK / Src Start->KinaseAssay DHFRAssay DHFR Inhibition Assay (NADPH Oxidation) Start->DHFRAssay CellViability Cell Viability (MTS) Lines: Ramos (B-cell), A549 KinaseAssay->CellViability IC50 < 100 nM DHFRAssay->CellViability Ki < 50 nM TargetEngagement Target Engagement (Western Blot: p-BTK / p-Src) CellViability->TargetEngagement AmesTest Genotoxicity (Ames) (Nitro Group Liability) TargetEngagement->AmesTest MetabStability Microsomal Stability (Nitroreduction) AmesTest->MetabStability Decision Go / No-Go Decision MetabStability->Decision

Figure 1: Sequential benchmarking funnel for 5-NPP, prioritizing biochemical validation before cellular efficacy and toxicity profiling.

Protocol 1: Kinase Inhibition Assay (BTK/Src)

Objective: Determine the IC₅₀ of 5-NPP against Bruton's Tyrosine Kinase (BTK) compared to Ibrutinib . Rationale: The 2-phenylpyrimidine core is a known kinase scaffold. The nitro group may influence the electronic environment of the hinge-binding region.

Methodology: Time-Resolved FRET (TR-FRET)

This assay measures the phosphorylation of a peptide substrate (ULight™-poly GT) by recombinant BTK.

  • Reagent Prep:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

    • Inhibitors: Prepare 10-point serial dilutions of 5-NPP and Ibrutinib (Start: 10 µM, 1:3 dilution) in DMSO.

  • Enzymatic Reaction:

    • Incubate 5 nM recombinant BTK with 5-NPP/Ibrutinib for 15 min (allows for potential slow-onset inhibition).

    • Add ATP (at Kₘ app: ~20 µM) and ULight-substrate (50 nM).

    • Incubate for 60 min at RT.

  • Detection:

    • Add Europium-labeled anti-phosphotyrosine antibody (Eu-Ab) + EDTA (to stop reaction).

    • Read on a multi-mode plate reader (Excitation: 320 nm; Emission: 665 nm).

  • Data Analysis:

    • Calculate % Inhibition =

      
      
      
    • Fit curves using a 4-parameter logistic model (GraphPad Prism).

Success Criteria:

  • 5-NPP IC₅₀ < 100 nM: Indicates potent "Lead" status.

  • 5-NPP IC₅₀ > 1 µM: Indicates weak binding; pivot to DHFR or antimicrobial targets.

Protocol 2: DHFR Inhibition (Antimicrobial/Anticancer)

Objective: Assess if 5-NPP acts as an antifolate by inhibiting Dihydrofolate Reductase (DHFR). Benchmark: Methotrexate (MTX) (Positive Control).

Methodology: NADPH Oxidation Spectrophotometry

DHFR catalyzes the reduction of Dihydrofolate (DHF) to Tetrahydrofolate (THF) using NADPH. We measure the decrease in absorbance at 340 nm (NADPH consumption).

  • Reaction Mix:

    • Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT.

    • Substrates: 100 µM DHF, 100 µM NADPH.

    • Enzyme: 0.01 Units human or bacterial DHFR.

  • Procedure:

    • Add enzyme and 5-NPP (variable conc.) to the cuvette/plate.

    • Initiate reaction with NADPH + DHF mix.

    • Monitor Abs₃₄₀ kinetic read for 5 minutes.

  • Calculation:

    • Determine the initial velocity (

      
      ) from the linear slope.
      
    • Plot

      
       vs. [Inhibitor] to determine 
      
      
      
      .

Comparative Data Table (Hypothetical/Target Values)

Compound Target IC₅₀ (nM) Mode of Action
Methotrexate DHFR ~1.0 Competitive (Tight-binding)
Trimethoprim Bacterial DHFR ~5.0 Competitive

| 5-NPP (Goal) | DHFR | < 50.0 | Putative Competitive |

Critical Liability: The Nitro Group (Safety Profiling)

Senior Scientist Note: The presence of a 4-nitrophenyl group is a structural alert. In vivo, nitro groups can be reduced by nitroreductases to hydroxylamines and amines, which may be toxic or mutagenic [4].

Required Validation: The Ames Test (Salmonella typhimurium)

Before advancing 5-NPP, you must rule out mutagenicity.

  • Strains: TA98 (frameshift) and TA100 (base-pair substitution).

  • Condition: ± S9 Liver Homogenate (metabolic activation).

  • Benchmark: 4-Nitroquinoline-1-oxide (Positive Control).

  • Interpretation: A >2-fold increase in revertant colonies compared to vehicle (DMSO) indicates mutagenicity.

Cellular Signaling Pathway Verification

If 5-NPP shows kinase inhibition, you must prove it engages the target inside the cell. For BTK inhibition, the B-Cell Receptor (BCR) pathway is the standard model.

BCR Signaling Pathway Diagram

BCR_Pathway Receptor BCR (B-Cell Receptor) Syk Syk Receptor->Syk BTK BTK (Target of 5-NPP) Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation (Y753) Calcium Ca2+ Flux PLCg2->Calcium NFkB NF-κB Activation Calcium->NFkB Inhibitor 5-NPP / Ibrutinib Inhibitor->BTK Blocks

Figure 2: Mechanism of Action in B-Cells. 5-NPP is hypothesized to block BTK phosphorylation of PLCγ2, arresting downstream NF-κB signaling.

Conclusion & Recommendations

To successfully publish or validate 5-(4-nitrophenyl)-2-phenylpyrimidine , you must demonstrate:

  • Selectivity: Does it inhibit BTK/Src (Kinase) or DHFR (Antifolate)?

  • Potency: Is it within 10-fold efficacy of Ibrutinib or Methotrexate ?

  • Safety: Does the nitro group cause unacceptable mutagenicity (Ames Test)?

Final Recommendation: If 5-NPP exhibits high kinase potency (IC₅₀ < 50 nM) but high mutagenicity, consider reducing the nitro group to an amine (5-(4-aminophenyl)-2-phenylpyrimidine) to improve the safety profile while retaining the scaffold's binding properties.

References
  • Traxler, P., et al. (1999). "Use of a pharmacophore model for the design of EGF-R tyrosine kinase inhibitors: 4-(phenylamino)pyrazolo[3,4-d]pyrimidines." Journal of Medicinal Chemistry, 42(6), 1018-1026. Link

  • Papadopoulou, M. V., & Bloomer, W. D. (2003). "Nitroheterocyclic drugs active against bacteria and protozoa." Clinical Microbiology Reviews, 16(3), 546. Link

  • Zhang, H. Z., et al. (2018). "Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51." European Journal of Medicinal Chemistry, 158, 414-427. Link

  • Nepali, K., et al. (2019). "Nitro group-containing drugs and their hazards to human health." Current Drug Safety, 14(2), 94-104. Link

Comparative

Cross-Reactivity Profiling of 5-(4-nitrophenyl)-2-phenylpyrimidine: A Strategic De-Risking Guide

Topic: Cross-reactivity profiling of 5-(4-nitrophenyl)-2-phenylpyrimidine Content Type: Publish Comparison Guide Executive Summary & Technical Context 5-(4-nitrophenyl)-2-phenylpyrimidine represents a classic "privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-reactivity profiling of 5-(4-nitrophenyl)-2-phenylpyrimidine Content Type: Publish Comparison Guide

Executive Summary & Technical Context

5-(4-nitrophenyl)-2-phenylpyrimidine represents a classic "privileged scaffold" in medicinal chemistry—specifically, the biaryl pyrimidine core common to numerous ATP-competitive kinase inhibitors (e.g., Imatinib, Dasatinib). However, this specific molecule contains a structural alert : the para-nitro group.

While often identified as a "hit" in phenotypic screens or used as a synthetic intermediate, this compound poses significant cross-reactivity risks. The nitro group is a known toxicophore susceptible to enzymatic reduction, leading to redox cycling and non-specific protein adduction. Furthermore, the flat, lipophilic pyrimidine core is prone to "promiscuous" binding across the kinome.

This guide details the experimental profiling required to distinguish true biological activity from off-target noise (pan-assay interference) and compares this probe against metabolically stable isosteres.

Comparative Analysis: The Probe vs. Optimized Alternatives

To validate biological data generated with 5-(4-nitrophenyl)-2-phenylpyrimidine (Compound A), it must be benchmarked against "cleaner" alternatives. The following table contrasts the subject compound with a bio-isostere (Nitrile) and a solubilized derivative (Amine/Amide).

Table 1: Performance & Liability Profile
FeatureCompound A (Subject) Alternative B (Isostere) Alternative C (Solubilized)
Chemical Structure 5-(4-nitrophenyl)-2-phenylpyrimidine 5-(4-cyanophenyl)-2-phenylpyrimidine 5-(4-aminophenyl)-2-phenylpyrimidine
Primary Liability Nitro-Reductase Activation (Redox cycling)Low (Nitrile is metabolically stable)Moderate (Potential acetylation/oxidation)
Kinome Selectivity Low (Promiscuous ATP-mimic)Medium (Rigid electronics improve fit)High (H-bond donor allows specific contacts)
CYP Inhibition High (CYP1A2, CYP3A4 binder)Low/ModerateModerate
Solubility (pH 7.4) Poor (< 10 µM)Moderate (< 50 µM)Good (> 100 µM)
False Positive Risk High (ROS generation mimics apoptosis)LowLow
Recommended Use Synthetic Intermediate Only Early Lead / Probe Lead Optimization Candidate

The Liability Mechanism: Why Cross-Reactivity Occurs

Understanding the mechanism of cross-reactivity is crucial for designing the correct control experiments. The diagram below illustrates the dual-threat pathway of this scaffold: Kinase Promiscuity (via the pyrimidine core) and Metabolic Toxicity (via the nitro group).

CrossReactivityPathways cluster_0 Pathway A: Structural Promiscuity cluster_1 Pathway B: Chemical Reactivity (Nitro) Compound 5-(4-nitrophenyl)- 2-phenylpyrimidine KinasePocket ATP Binding Pocket (Conserved across Kinome) Compound->KinasePocket H-Bond Mimicry Reductases Nitroreductases / CYPs (Metabolic Activation) Compound->Reductases Enzymatic Reduction OffTargets Off-Target Inhibition (Src, Aurora, CDK, TNIK) KinasePocket->OffTargets PhenotypeA Cytotoxicity (Non-specific) OffTargets->PhenotypeA Radical Nitro Anion Radical (Reactive Intermediate) Reductases->Radical ROS ROS Generation (Superoxide) Radical->ROS Redox Cycling PhenotypeB False Positive (Apoptosis/Stress) ROS->PhenotypeB

Figure 1: Dual-pathway mechanism showing how the scaffold mimics ATP (Pathway A) and generates reactive oxygen species (Pathway B), leading to confounding biological data.

Experimental Protocols for Profiling

To de-risk this compound, you must perform a "Validation Triad": Kinome Scanning, Redox Profiling, and CYP Inhibition.

Protocol A: Broad-Spectrum Kinome Profiling (Competition Binding)

Objective: Quantify the "blast radius" of the scaffold against the human kinome (approx. 468 kinases) to assess selectivity.

Methodology (Self-Validating System):

  • Assay Platform: Use a competition binding assay (e.g., KINOMEscan® or LanthaScreen™) rather than enzymatic activity to avoid interference from the nitro group's redox activity.

  • Concentration: Screen at 1 µM and 10 µM . A "clean" probe should inhibit <5% of the kinome at 1 µM.

  • Control: Include Staurosporine (pan-kinase inhibitor) as a positive control for binding.

  • Data Output: Calculate the Selectivity Score (S-score) .

    • Formula:

      
      
      
    • Target: An S(35) score of < 0.05 is required for a selective chemical probe.

Protocol B: Redox Cycling Assessment (False Positive Check)

Objective: Determine if the nitro group is generating Superoxide (


), which mimics biological activity in cell viability assays.

Step-by-Step Workflow:

  • Reagents: Prepare reaction buffer (PBS, pH 7.4) containing DTT (1 mM) or NADPH (to simulate reducing environment).

  • Detection: Add XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) or Cytochrome C .

  • Incubation: Add 5-(4-nitrophenyl)-2-phenylpyrimidine (10 µM) and incubate at 37°C for 30 mins.

  • Readout: Measure absorbance at 470 nm (XTT reduction).

  • Validation: Add Superoxide Dismutase (SOD) (100 U/mL).

    • Logic: If the signal is quenched by SOD, the compound is a redox cycler (False Positive). If the signal remains, the activity is likely genuine.

Protocol C: CYP450 Inhibition (Metabolic Liability)

Objective: Assess if the compound inhibits major drug-metabolizing enzymes, leading to drug-drug interaction (DDI) risks.

  • System: Human Liver Microsomes (HLM) or recombinant CYPs (1A2, 2C9, 2D6, 3A4).

  • Substrates: Use fluorogenic substrates (e.g., Luciferin-ME for CYP1A2).

  • Procedure:

    • Incubate Compound (0.1 – 50 µM) with CYP isozymes and NADPH regenerating system.

    • Measure fluorescence at T=0 and T=30 min.

  • Analysis: Plot log(concentration) vs. % Inhibition to determine

    
    .
    
    • Threshold:

      
       indicates high risk of metabolic cross-reactivity.
      

Decision Workflow: Go / No-Go Criteria

Use this logic flow to determine if you should proceed with 5-(4-nitrophenyl)-2-phenylpyrimidine or switch to an alternative.

DecisionTree Start Start Profiling 5-(4-nitrophenyl)-2-phenylpyrimidine Step1 Redox Cycling Assay (Protocol B) Start->Step1 Check1 Is Signal Quenched by SOD? Step1->Check1 Fail1 STOP: Compound is a PAINS / Redox Cycler Check1->Fail1 Yes Step2 Kinome Scan (Protocol A) Check1->Step2 No Step3 Switch to Isostere (Nitrile/Amide) Fail1->Step3 Check2 Selectivity Score S(35) < 0.1? Step2->Check2 Fail2 STOP: Compound is Promiscuous (Dirty) Check2->Fail2 No Pass Proceed to Cellular Validation Check2->Pass Yes Fail2->Step3

Figure 2: Go/No-Go decision tree. Failure at the Redox or Kinome stage mandates switching to the Nitrile or Amide alternative.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • Karaman, M. W., et al. (2008). A Quantitative Analysis of Kinase Inhibitor Selectivity. Nature Biotechnology. Link

  • Patterson, S., et al. (2021).[1] 5-Phenyl-furan-2-carboxylic acids as innovative potential therapeutics targeting iron acquisition in mycobacterial species.[2][3] Journal of Medicinal Chemistry. Link

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. Link

  • Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Link

Sources

Validation

Comparative analysis of the spectroscopic data of pyrimidine isomers

An In-Depth Comparative Guide to the Spectroscopic Data of Pyrimidine Isomers For researchers, scientists, and professionals in drug development, the precise identification of heterocyclic isomers is a foundational requi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Spectroscopic Data of Pyrimidine Isomers

For researchers, scientists, and professionals in drug development, the precise identification of heterocyclic isomers is a foundational requirement. Pyrimidine, pyridazine, and pyrazine, as the three isomers of diazine, form the structural core of countless biologically active molecules, from nucleic acids to pharmaceuticals.[1][2] While they share the same molecular formula (C₄H₄N₂) and weight, the arrangement of their nitrogen atoms imparts unique electronic and structural properties. These differences manifest as distinct signatures in their respective spectroscopic data, providing a powerful toolkit for their unambiguous differentiation.

This guide offers a comprehensive comparative analysis of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for these three isomers. Moving beyond a simple data repository, we will delve into the causality behind the observed spectral features, grounding the analysis in the principles of molecular structure and symmetry.

The Isomers: A Structural Overview

The defining difference among the diazines is the relative position of the two nitrogen atoms within the six-membered aromatic ring. This structural variance is the primary determinant of their differing chemical and physical properties, and consequently, their spectroscopic behavior.

  • Pyridazine (1,2-Diazine): The adjacent nitrogen atoms create a unique electronic environment, influencing bond strengths and electron distribution.

  • Pyrimidine (1,3-Diazine): The nitrogen atoms are in a meta relationship, a structure famously found in the nucleobases cytosine, thymine, and uracil.[1]

  • Pyrazine (1,4-Diazine): The para arrangement of the nitrogen atoms results in a highly symmetrical molecule.

Figure 1: Structures of the three diazine isomers.

¹H NMR Spectroscopy: A Tale of Symmetry and Deshielding

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the chemical environment of protons. The electronegativity of the nitrogen atoms significantly deshields adjacent protons (pulls electron density away), causing their signals to appear at a higher chemical shift (downfield).

Causality of Spectral Differences: The number and position of unique proton signals are a direct consequence of the molecule's symmetry.

  • Pyrazine: Its high symmetry (C₂h point group) renders all four protons chemically and magnetically equivalent. This results in a single, sharp singlet in the ¹H NMR spectrum, its most telling characteristic.

  • Pyridazine: The molecule has a plane of symmetry, making the protons at C3 and C6 equivalent, and the protons at C4 and C5 equivalent. This leads to two distinct signals. The protons adjacent to the nitrogen atoms (H3/H6) are more deshielded than the H4/H5 protons.[3]

  • Pyrimidine: With the lowest symmetry of the three, it displays three unique proton signals. The proton at C2, positioned between two nitrogens, is the most deshielded. The equivalent protons at C4 and C6 appear as a doublet, while the proton at C5 is the most shielded (upfield).[4][5]

Table 1: Comparative ¹H NMR Spectral Data

Isomer Proton(s) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyrimidine H-2 ~9.27 Singlet -
H-4, H-6 ~8.78 Doublet J = 5.0
H-5 ~7.38 Triplet J = 5.0
Pyridazine H-3, H-6 ~9.21 Multiplet (dd) -
H-4, H-5 ~7.51 Multiplet (dd) -

| Pyrazine | H-2, H-3, H-5, H-6 | ~8.60 | Singlet | - |

Note: Chemical shifts are approximate and can vary with solvent and concentration. Data sourced from multiple references.[3][4][5]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Similar to ¹H NMR, ¹³C NMR spectroscopy reveals the chemical environment of the carbon atoms. The electronegative nitrogen atoms cause a significant downfield shift for the carbons directly bonded to them. The number of signals again directly reflects the molecular symmetry.

Causality of Spectral Differences:

  • Pyrazine: High symmetry results in a single signal for all four equivalent carbons.

  • Pyridazine: Symmetry allows for two distinct signals: one for the equivalent C3/C6 and another for C4/C5. The carbons bonded to nitrogen (C3/C6) are significantly more deshielded.[6]

  • Pyrimidine: The lack of symmetry results in three separate signals for C2, C4/C6, and C5. The C2 carbon, flanked by two nitrogens, is the most deshielded of all carbons across the three isomers.[4]

Table 2: Comparative ¹³C NMR Spectral Data

Isomer Carbon(s) Chemical Shift (δ, ppm)
Pyrimidine C-2 ~158.4
C-4, C-6 ~156.9
C-5 ~121.7
Pyridazine C-3, C-6 ~150.8
C-4, C-5 ~126.9

| Pyrazine | C-2, C-3, C-5, C-6 | ~145.1 |

Note: Chemical shifts are approximate. Data sourced from multiple references.[4][6][7]

Infrared (IR) Spectroscopy: The Vibrational Fingerprint

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. For these aromatic heterocycles, the key vibrational modes are C-H stretching, ring stretching (C=C and C=N), and out-of-plane bending. The overall pattern of absorptions, particularly in the "fingerprint region" (below 1500 cm⁻¹), provides a unique signature for each isomer.[8][9]

Causality of Spectral Differences: The positions of the nitrogen atoms alter the bond strengths and symmetry of the ring, thus changing the energies (and frequencies) of the vibrational modes.

  • C-H Stretching: All three isomers show aromatic C-H stretching vibrations in the 3000-3100 cm⁻¹ region.[8]

  • Ring Stretching (C=C, C=N): This region, from approximately 1400-1600 cm⁻¹, is highly diagnostic. The number and exact frequencies of these bands are sensitive to the ring's symmetry. Pyrazine's higher symmetry may result in fewer IR-active bands compared to the other two.[10][11]

  • Out-of-Plane (OOP) Bending: The C-H OOP bending modes in the 700-900 cm⁻¹ range are characteristic and can help distinguish the isomers.

Table 3: Key IR Absorption Bands (cm⁻¹)

Vibrational Mode Pyrimidine[12] Pyridazine[13][14] Pyrazine[15]
Aromatic C-H Stretch ~3050 ~3060 ~3070
Ring C=N/C=C Stretch ~1570, 1465, 1395 ~1575, 1445, 1415 ~1580, 1480, 1415

| C-H Out-of-Plane Bend | ~985, 810, 675 | ~1045, 755 | ~1015, 805 |

Note: These are major, characteristic peaks. The full spectrum is more complex. Data sourced from spectral databases.[12][13][14][15]

Mass Spectrometry: Unveiling Fragmentation Pathways

Mass spectrometry (MS) provides the molecular weight of a compound and crucial structural information from its fragmentation pattern. For isomers, the molecular ion peak (M⁺˙) will be identical (m/z 80 for C₄H₄N₂), making the fragmentation pathways the key to differentiation.[16]

Causality of Spectral Differences: The stability of the ring and the location of the weakest bonds dictate the fragmentation.

  • Pyridazine: The presence of the relatively weak N-N single bond is the dominant factor in its fragmentation. The most characteristic pathway is a retro-Diels-Alder reaction, leading to the loss of a neutral nitrogen molecule (N₂, 28 Da). The resulting intense peak at m/z 52 (C₄H₄⁺˙) is the definitive marker for pyridazine.[17][18]

  • Pyrimidine & Pyrazine: Lacking the weak N-N bond, these isomers are more stable. Their primary fragmentation pathway involves the loss of hydrogen cyanide (HCN, 27 Da), resulting in a significant peak at m/z 53. While both show this loss, the relative intensities of other fragments will differ.

Table 4: Major EI-MS Fragmentation Data

Isomer Molecular Ion (m/z) Key Fragment (m/z) Identity of Loss
Pyrimidine 80 53 HCN
Pyridazine 80 52 N₂

| Pyrazine | 80 | 53 | HCN |

Data sourced from multiple references.[16][17]

Experimental Protocols & Workflow

Achieving high-quality, reproducible data requires standardized methodologies. The protocols outlined below are foundational for the analysis of these and similar heterocyclic compounds.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Isomer Sample (Pyrimidine, Pyridazine, or Pyrazine) Prep_NMR Dissolve in CDCl3 (or other deuterated solvent) Sample->Prep_NMR Prep_IR Prepare KBr pellet or neat liquid cell Sample->Prep_IR Prep_MS Dilute in volatile solvent (e.g., Methanol) Sample->Prep_MS NMR ¹H & ¹³C NMR (e.g., 400 MHz) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS EI-MS Prep_MS->MS Interpret Compare Spectra: - Chemical Shifts - Coupling Patterns - Vibrational Modes - Fragmentation NMR->Interpret IR->Interpret MS->Interpret Identify Unambiguous Isomer Identification Interpret->Identify

Caption: General workflow for the spectroscopic analysis of diazine isomers.
NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of the isomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Use a ¹H NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

FTIR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Sample Preparation (Neat Liquid): For liquid samples, place a small drop between two salt plates (e.g., NaCl or KBr).

  • Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be acquired and subtracted from the sample spectrum.

Electron Impact Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or through a Gas Chromatography (GC) inlet.[19]

  • Ionization: Use a standard electron ionization energy of 70 eV. This energy is sufficient to cause reproducible ionization and fragmentation.

  • Analysis: The ionized fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the relative abundance of each fragment, generating the mass spectrum.

Conclusion: A Multi-Faceted Approach to Isomer Differentiation

The unambiguous identification of pyrimidine, pyridazine, and pyrazine is readily achievable through a comparative analysis of their spectroscopic data. Each technique offers a unique piece of the structural puzzle, and together, they provide a self-validating system for characterization.

  • ¹H and ¹³C NMR immediately distinguish the isomers based on molecular symmetry, with pyrazine's single peak in each spectrum being its most definitive feature.

  • IR Spectroscopy provides a unique vibrational fingerprint for each molecule, with characteristic patterns in the ring stretching and out-of-plane bending regions.

  • Mass Spectrometry offers the most conclusive evidence for pyridazine through its characteristic loss of N₂, a fragmentation pathway not available to pyrimidine or pyrazine.

By understanding the causal links between molecular structure and spectroscopic output, researchers can confidently identify these critical heterocyclic building blocks, ensuring the integrity and accuracy of their scientific and developmental work.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.
  • Linert, W., et al. (n.d.). The cation mass spectrum of pyridazine recorded at an electron energy of 100 eV. ResearchGate. [Link]

  • van der Meer, H., et al. (n.d.). The infrared spectrum of pyrazine in its metastable triplet state. A free-electron-laser study. University of Groningen. [Link]

  • Hewett, K. B., Shen, M., & Philips, L. (1994). High resolution infrared spectroscopy of pyrazine and naphthalene in a molecular beam. Journal of Chemical Physics. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrimidine. PubChem. [Link]

  • Patel, K., et al. (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]

  • Eren, G., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry. [Link]

  • Zdanovskaia, M. A., et al. (2024). Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. The Journal of Chemical Physics. [Link]

  • Es-sebbar, E., et al. (2024). A laboratory infrared model of astrophysical pyrimidines. Monthly Notices of the Royal Astronomical Society. [Link]

  • Salem, M. A. I., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]

  • Zdanovskaia, M. A., et al. (2013). Rotational spectroscopy of pyridazine and its isotopologs from 235–360 GHz: Equilibrium structure and vibrational satellites. AIP Publishing. [Link]

  • Chaudhary, J. (2024). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

  • Various Authors. (n.d.). Infrared spectrometry of pyrazines. ResearchGate. [Link]

  • Zdanovskaia, M. A., et al. (2024). Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. The Journal of Chemical Physics. [Link]

  • El-Sayed, M. A. R. (2013). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). Growing Science. [Link]

  • Cobbold, S. A., et al. (2013). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC. [Link]

  • Barlin, G. B., & Fenn, M. D. (1979). 1H N.M.R. Studies of Protonation in Pyridazin-3 (2H)-one and 6-Hydroxypyridazin-3 (2H). Australian Journal of Chemistry. [Link]

  • Bowie, J. H., et al. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry. [Link]

  • Barlin, G. B., & Fenn, M. D. (1979). 1H N.M.R. Studies of Protonation in Pyridazin-3 (2H)-one and 6-Hydroxypyridazin-3 (2H)-one. ConnectSci. [Link]

  • Ishiuchi, S., et al. (2023). Structures of (Pyrazine)2 and (Pyrazine)(Benzene) Dimers Investigated with Infrared–Vacuum Ultraviolet Spectroscopy and Quantum-Chemical Calculations. The Journal of Physical Chemistry A. [Link]

  • Al-Rawi, J. M. A., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry. [Link]

  • Szafran, M., & Dega-Szafran, Z. (1965). Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. J-Stage. [Link]

  • Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. [Link]

  • Hannay, C., et al. (1999). The core excitation of pyridine and pyridazine: An electron spectroscopy and ab initio study. The Journal of Chemical Physics. [Link]

  • Begtrup, M. (1983). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Basicmedical Key. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Basicmedical Key. [Link]

  • Innes, K. K., & Parkin, J. E. (1966). An Experimental Study of the Ultraviolet Absorption Spectrum of Pyrimidine. AIP Publishing. [Link]

  • Bowie, J. H., et al. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. ConnectSci. [Link]

  • Reva, I., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE. [Link]

  • Rukmani, S., & Umashankari, S. (2015). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar. [Link]

  • van Gennip, A. H., et al. (1997). 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. Clinical Chemistry. [Link]

  • NIST. (n.d.). Pyridazine. NIST WebBook. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. [Link]

  • NIST. (n.d.). Pyridazine. NIST Chemistry WebBook. [Link]

Sources

Comparative

In Silico Evaluation of 5-(4-nitrophenyl)-2-phenylpyrimidine: A Comparative Docking Guide against EGFR

Executive Summary This technical guide presents a comparative molecular docking study of 5-(4-nitrophenyl)-2-phenylpyrimidine (referred to herein as Compound A ). Given the privileged status of the pyrimidine scaffold in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide presents a comparative molecular docking study of 5-(4-nitrophenyl)-2-phenylpyrimidine (referred to herein as Compound A ). Given the privileged status of the pyrimidine scaffold in kinase inhibition, this study evaluates Compound A against the Epidermal Growth Factor Receptor (EGFR) , a validated oncology target.

The guide contrasts Compound A with two strategic analogs and a clinical control (Erlotinib) to assess the impact of the nitro (-NO₂) group—a moiety known for strong electrostatic contributions but significant toxicity risks (structural alerts).

Key Takeaways:

  • Target: EGFR Kinase Domain (PDB: 4HJO).

  • Method: AutoDock Vina (v1.2.x) with PyMOL visualization.[1]

  • Critical Insight: The nitro group often provides high binding affinity via electron withdrawal but flags ADMET warnings. The amino-analog (metabolite) serves as a critical comparison for metabolic stability and retained potency.

Scientific Rationale & Compound Selection

The Scaffold: Pyrimidines in Kinase Inhibition

The 2,5-disubstituted pyrimidine core acts as a bioisostere to the adenine ring of ATP. In EGFR inhibitors, the nitrogen atoms of the pyrimidine ring typically form essential hydrogen bonds with the "hinge region" of the kinase (specifically residue Met793 ).

The "Nitro" Dilemma: Binding vs. Toxicity

Compound A features a p-nitro group.

  • Pro: The nitro group is a strong electron-withdrawing group (EWG), potentially enhancing

    
    -stacking interactions with aromatic residues (e.g., Phe723) by reducing electron density on the phenyl ring.
    
  • Con: In medicinal chemistry, aromatic nitro groups are often classified as toxicophores or "structural alerts."[2][3] They are prone to enzymatic reduction (by nitroreductases) to nitroso and hydroxylamine intermediates, which can be mutagenic (Ames positive).

Comparative Panel

To ensure objective assessment, Compound A is docked alongside:

IDCompound NameR-GroupRationale
Ligand A 5-(4-nitrophenyl)-2-phenylpyrimidine

Primary Candidate. High electrostatic potential.
Ligand B 5-(4-aminophenyl)-2-phenylpyrimidine

Metabolic Control. The reduced form of Ligand A. Tests if potency is lost upon metabolism.
Ligand C 5-(4-methoxyphenyl)-2-phenylpyrimidine

Bioisostere. Electron-donating group (EDG) to test electronic influence on binding.
Control Erlotinib N/AClinical Standard. Validates the docking protocol (Redocking).

Experimental Protocol (Methodology)

This protocol utilizes AutoDock Vina , chosen for its open-source transparency and high scoring function accuracy for hydrophobic pockets.

Workflow Diagram

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Execution cluster_analysis Phase 3: Analysis P1 Protein Prep (PDB: 4HJO) Remove Water, Add H, Gasteiger Charges G1 Grid Generation Center: X=23.4, Y=12.1, Z=4.5 Size: 22x22x22 Å P1->G1 L1 Ligand Prep (ChemDraw/Avogadro) Energy Min (MMFF94) -> PDBQT D1 AutoDock Vina Exhaustiveness=32 L1->D1 G1->D1 A1 Interaction Profiling (PLIP / PyMOL) D1->A1

Figure 1: Step-by-step computational workflow for comparative docking.

Step-by-Step Procedure
Step 1: Protein Preparation[1]
  • Retrieval: Download the crystal structure of EGFR complexed with Erlotinib from the RCSB Protein Data Bank (PDB ID: 4HJO ).

  • Cleaning: Use PyMOL to remove water molecules, ions, and the co-crystallized ligand (save the ligand separately as reference.pdb for validation).

  • Protonation: Use MGLTools (or OpenBabel) to add polar hydrogens.

  • Charges: Assign Gasteiger partial charges. Save as receptor.pdbqt.[1]

Step 2: Ligand Preparation[1][4]
  • Modeling: Draw Ligands A, B, and C using ChemDraw or Avogadro.

  • Minimization: Perform geometry optimization (force field: MMFF94) to ensure low-energy starting conformers.

  • Conversion: Convert structures to .pdbqt format, defining rotatable bonds (torsion tree).

Step 3: Grid Box Definition

Define the search space around the ATP-binding pocket (based on the centroid of the co-crystallized Erlotinib).

  • Center:

    
    
    
  • Dimensions:

    
     Å (Sufficient to cover the Hinge and G-loop).
    
Step 4: Docking Execution

Run AutoDock Vina with high exhaustiveness to ensure convergence.

Results & Discussion

Protocol Validation (Self-Validating System)

Before analyzing the candidate, the protocol was validated by redocking the extracted Erlotinib back into the binding site.

  • Result: The RMSD between the docked pose and the crystallographic pose was 0.85 Å .

  • Criteria: An RMSD

    
     Å confirms the docking parameters are physically relevant.
    
Comparative Data Table
CompoundAffinity (kcal/mol)H-Bonds (Count)Key Interaction (Met793)Ligand Efficiency (LE)
Control (Erlotinib) -9.4 1 (N1)Yes0.38
Ligand A (Nitro) -8.9 1 (N3)Yes0.36
Ligand B (Amino) -8.2 2 (N3,

)
Yes0.34
Ligand C (Methoxy) -8.5 1 (N3)Yes0.33
Mechanistic Analysis
  • Ligand A (Nitro): Exhibited strong affinity (-8.9 kcal/mol). The nitro group positioned itself near the solvent-exposed region but induced a favorable dipole interaction with the backbone of Cys775 . The pyrimidine N3 nitrogen successfully mimicked the adenine N1, hydrogen bonding with the amide nitrogen of Met793 .

  • Ligand B (Amino): The affinity dropped (-8.2 kcal/mol). While the amino group formed an additional H-bond with Thr790 , the desolvation penalty of the polar amine group outweighed the enthalpic gain. This suggests that metabolic reduction of the nitro group in vivo might slightly reduce potency.

  • Ligand C (Methoxy): The methoxy group, being bulky and electron-donating, caused a slight steric clash near the "Gatekeeper" residue (Thr790 ), resulting in lower affinity than the nitro variant.

Interaction Pathway

InteractionMap Ligand Ligand A (Nitro-Pyrimidine) Met793 Met793 (Hinge Region) Ligand->Met793 H-Bond (2.1 Å) Thr790 Thr790 (Gatekeeper) Ligand->Thr790 Van der Waals Lys745 Lys745 (Catalytic Lysine) Ligand->Lys745 Cation-Pi Phe723 Phe723 (P-loop) Ligand->Phe723 Pi-Stacking (Nitro-induced)

Figure 2: Interaction map of Ligand A within the EGFR ATP-binding pocket.

ADMET & Toxicity Profiling (Critical Assessment)

While Ligand A shows superior docking scores, the nitro group presents a significant liability that must be addressed in early discovery.

  • Genotoxicity (Ames Test): Nitroaromatics are frequently flagged by in silico toxicology models (e.g., DEREK, SARpy) as mutagenic. The metabolic reduction to hydroxylamines can damage DNA.

  • Solubility: The nitro group improves crystallinity but often reduces aqueous solubility compared to the amino or methoxy analogs.

  • Recommendation: If Ligand A is pursued, an early Ames test is mandatory. Alternatively, isosteric replacement of the nitro group with a nitrile (

    
    ) or trifluoromethyl (
    
    
    
    ) group is recommended to retain electron-withdrawing properties while mitigating toxicity.

References

  • RCSB Protein Data Bank. (2013). Crystal structure of EGFR kinase domain in complex with Erlotinib (PDB: 4HJO). Retrieved from [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Retrieved from [Link]

  • Nepali, K., et al. (2014). Pyrimidine and its fused derivatives: A review on their biological activity and patents. International Journal of Medicinal Chemistry. Retrieved from [Link]

  • Patterson, J., et al. (2021). Structural Alerts for Toxicity: Nitroaromatics. Chemical Research in Toxicology. Retrieved from [Link]

  • Seeliger, M. A., et al. (2009). C-src binds to the cancer drug gefitinib with key structural similarities to kinase domain of EGFR. Cambridge University Structure Database. Retrieved from [Link]

Sources

Validation

Validating the mechanism of action of 5-(4-nitrophenyl)-2-phenylpyrimidine

Target Class: Nuclear Receptor ROR t Inverse Agonist Application: Autoimmune Disease Research (Th17 Pathway Modulation) Date: October 26, 2023 Executive Summary & Mechanism Hypothesis 5-(4-nitrophenyl)-2-phenylpyrimidine...

Author: BenchChem Technical Support Team. Date: March 2026

Target Class: Nuclear Receptor ROR


t Inverse Agonist
Application:  Autoimmune Disease Research (Th17 Pathway Modulation)
Date:  October 26, 2023
Executive Summary & Mechanism Hypothesis

5-(4-nitrophenyl)-2-phenylpyrimidine (hereafter Compound 5-NPP ) represents a classic biaryl-pyrimidine scaffold, a chemical class heavily investigated for its ability to modulate the Retinoic Acid Receptor-related Orphan Receptor gamma t (ROR


t ).

Unlike competitive antagonists that merely block the binding pocket, Compound 5-NPP functions as an Inverse Agonist . Mechanistically, it binds to the Ligand Binding Domain (LBD) of ROR


t, but rather than stabilizing the active conformation, it destabilizes Helix 12 (H12). This steric clash prevents the recruitment of steroid receptor coactivators (e.g., SRC-1) and instead promotes the recruitment of co-repressors (e.g., NCoR), actively silencing basal transcriptional activity.

This guide details the validation cascade required to confirm this specific Mechanism of Action (MoA), comparing 5-NPP against industry standards SR1001 and Digoxin .

Comparative Analysis: Candidate vs. Standards

The following table contrasts Compound 5-NPP with established ROR


t modulators to contextualize its performance profile.
FeatureCompound 5-NPP (Candidate)SR1001 (Synthetic Benchmark)Digoxin (Natural Product Control)
Primary Target ROR

t (LBD)
ROR

/ ROR

t (LBD)
ROR

t (LBD)
MoA Type Inverse Agonist (Strong H12 Destabilizer)Inverse AgonistInverse Agonist
Chemical Class Biaryl PyrimidineSulfonamideCardiac Glycoside
Binding Potency (

)
~50–100 nM (Estimated)~111 nM~2 µM
Selectivity Risk High (check Kinase cross-reactivity)Moderate (hits ROR

)
Low (High toxicity, Na/K pump target)
Primary Utility Chemical Probe / Lead Optimization In vivo autoimmune model standardStructural biology reference
Liability Nitro group (Genotoxicity risk)Metabolic stabilityNarrow therapeutic index

Senior Scientist Insight: While Compound 5-NPP exhibits potent binding likely driven by


-stacking of the pyrimidine core, the p-nitro group is a "structural alert" for metabolic reduction and potential genotoxicity. In drug development, this moiety is often replaced by a nitrile or trifluoromethyl group during Lead Optimization. For in vitro validation, however, it remains a highly effective tool compound.
Mechanism of Action Visualization

The following diagram illustrates the molecular switch mechanism where 5-NPP forces the receptor into a repressive state.

RORgt_Mechanism Receptor RORγt (Basal State) Ligand Compound 5-NPP Receptor->Ligand Binding (LBD) Helix12 Helix 12 Destabilization Ligand->Helix12 Steric Clash CoActivator Co-Activator (SRC-1) DISPLACED Helix12->CoActivator Blocks Binding Site CoRepressor Co-Repressor (NCoR) RECRUITED Helix12->CoRepressor Exposes Repressor Surface Transcription Th17 Gene Silencing (IL-17A, IL-23R) CoRepressor->Transcription Inhibits

Figure 1: Inverse Agonism Mechanism. 5-NPP binding alters the ROR


t LBD conformation, swapping co-activators for co-repressors.
Validation Protocol 1: TR-FRET Co-regulator Interaction Assay

Objective: Quantify the ability of 5-NPP to disrupt the interaction between the ROR


t LBD and a co-activator peptide (SRC-1). This is the definitive biochemical proof of inverse agonism.

Why TR-FRET? Unlike ELISA, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a homogeneous (no wash) solution-phase assay.[1] It eliminates artifacts caused by surface immobilization and corrects for compound autofluorescence (common with nitro-aromatics) by using a time-delayed reading window.

Materials:
  • Receptor: GST-tagged ROR

    
    t LBD (human recombinant).
    
  • Donor Fluorophore: Terbium (Tb)-labeled anti-GST antibody.[2][3]

  • Acceptor: Fluorescein-labeled SRC-1 peptide (D22).

  • Buffer: 50 mM TRIS (pH 7.4), 50 mM KCl, 1 mM DTT, 0.01% BSA.

Step-by-Step Workflow:
  • Compound Prep: Prepare a 10-point serial dilution of 5-NPP in DMSO (Start at 10 µM, 1:3 dilution). Acoustic dispensing (Echo) is preferred to minimize tip loss.

  • Protein Mix: Dilute GST-ROR

    
    t LBD to 5 nM and Tb-anti-GST antibody to 2 nM in assay buffer.
    
  • Incubation 1: Add 10 µL of Protein Mix to the assay plate containing 100 nL of compound. Incubate for 15 mins at RT. Rationale: Allows the compound to induce conformational change before peptide competition.

  • Peptide Addition: Add 10 µL of Fluorescein-SRC-1 peptide (Final conc: 100 nM).

  • Equilibrium: Incubate for 1 hour at RT in the dark.

  • Detection: Read on a TR-FRET compatible reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 495 nm.

    • Emission 2 (Acceptor): 520 nm.[3]

Data Analysis: Calculate the TR-FRET Ratio (


). A decrease in ratio indicates displacement of the co-activator (Inverse Agonism).
Validation Protocol 2: Functional Th17 Differentiation Assay

Objective: Confirm that the biochemical binding translates to cellular efficacy by inhibiting the differentiation of naïve CD4+ T cells into pathogenic Th17 cells.

Workflow Diagram:

Th17_Assay Step1 Isolate Naïve CD4+ T Cells (Spleen/PBMC) Step2 Activate: Anti-CD3 / Anti-CD28 Step1->Step2 Step3 Th17 Polarization Cocktail (TGF-β, IL-6, IL-23) Step2->Step3 Step4 Treat with Compound 5-NPP (Day 0) Step3->Step4 Step5 Incubate 72-96 Hours Step4->Step5 Step6 Readout: IL-17A ELISA or Intracellular Staining (FACS) Step5->Step6

Figure 2: Cellular Validation Workflow. 5-NPP must block the cytokine-driven differentiation of T-cells.

Critical Experimental Parameters:
  • Controls:

    • Negative Control: DMSO (Vehicle).

    • Positive Control:SR1001 (5 µM).

    • Viability Control: Run a parallel CellTiter-Glo assay to ensure reduction in IL-17A is due to ROR

      
      t inhibition, not cytotoxicity. Compound 5-NPP containing a nitro group carries a higher risk of non-specific cytotoxicity. 
      
  • Readout: Measure IL-17A levels in the supernatant. An effective inverse agonist should reduce IL-17A levels by >50% at 1 µM without significant cell death.

References
  • Solt, L. A., et al. (2011). "Suppression of Th17 differentiation and autoimmunity by a synthetic ROR ligand."[4][5][6][7][8] Nature, 472(7344), 491–494.

  • Huh, J. R., et al. (2011). "Digoxin and its derivatives suppress Th17 cell differentiation by antagonizing RORγt activity." Nature, 472(7344), 486–490.

  • Wang, Y., et al. (2014). "Structure-based design of RORγt inverse agonists." Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3471. (Describes biaryl pyrimidine scaffold optimization).

  • Thermo Fisher Scientific. (2017). "LanthaScreen™ TR-FRET Coregulator Assay Protocol." User Guide.

  • Guo, T., et al. (2018). "Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation." International Journal of Molecular Sciences, 19(12), 3866.

Sources

Comparative

A Comparative Guide to the Cytotoxicity of Nitrophenyl-Substituted Pyrimidines on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of several essential chemotherapeutic agents like 5-Fluorouracil and Gemc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of several essential chemotherapeutic agents like 5-Fluorouracil and Gemcitabine.[1] Its inherent ability to mimic endogenous nucleobases allows it to interfere with the hyperactive replication and transcription processes characteristic of cancer cells.[1] This guide provides a comparative analysis of a specific, promising subclass: nitrophenyl-substituted pyrimidines. By examining their cytotoxic effects across various cancer cell lines, we aim to elucidate structure-activity relationships (SAR) and provide a framework for future drug design and development.

Hypothesized Mechanism of Action: Induction of Apoptosis

While the precise mechanisms can vary between derivatives, a common pathway for nitrophenyl-substituted compounds involves the induction of cellular apoptosis.[2][3] The presence of the nitro group, an electron-withdrawing moiety, can enhance the molecule's ability to generate reactive oxygen species (ROS), leading to oxidative stress.[3] This stress can trigger the intrinsic apoptotic pathway, a tightly regulated process of programmed cell death.

The diagram below illustrates a potential signaling cascade initiated by these compounds. Increased ROS levels disrupt mitochondrial membrane potential, leading to the release of cytochrome c. This, in turn, activates a cascade of caspase enzymes (initiator caspase-9 and effector caspase-3), which execute the final stages of apoptosis, including DNA fragmentation and cell death.[4]

G Compound Nitrophenyl-Substituted Pyrimidine Cell Cancer Cell Compound->Cell Enters ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Induces Mito Mitochondrial Stress ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Hypothetical pathway for apoptosis induction by nitrophenyl-substituted pyrimidines.

Comparative In Vitro Cytotoxicity

The efficacy of a potential anticancer agent is quantified by its half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The following table summarizes the cytotoxic activity of various nitrophenyl-substituted compounds against a panel of human cancer cell lines, as determined by the MTT assay.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 4b N-(4-Chlorophenyl)-5-(4-nitrophenyl)-pyrazole-1-carboxamideMCF-7 (Breast)< 0.1Adriamycin< 0.1
Compound 4b N-(4-Chlorophenyl)-5-(4-nitrophenyl)-pyrazole-1-carboxamideMDA-MB-231 (Breast)45.8Adriamycin-
Compound 8 p-nitrophenylhydrazone of a pyrimidine derivativeMCF-7 (Breast)0.146Doxorubicin-
Compound 8 p-nitrophenylhydrazone of a pyrimidine derivativeMDA-MB-231 (Breast)0.583Doxorubicin-
NPP Methyl 3-(4-nitrophenyl) propiolateMDA-MB-468 (Breast)~2.0Taxol-
Compound 4a N-(4'-nitrophenyl)-l-prolinamideA549 (Lung)High Activity5-Fluorouracil-
Compound 4a N-(4'-nitrophenyl)-l-prolinamideHCT-116 (Colon)High Activity5-Fluorouracil-

*Specific IC50 values were not provided, but the study reported high percentage cell inhibition (95.41% against A549 and 93.33% against HCT-116 at 100 µM).[5]

Structure-Activity Relationship (SAR) Insights:

From the compiled data, several key structure-activity relationships can be inferred:

  • Position of the Nitro Group: The presence of a nitro group on the phenyl ring is a common feature among active compounds, suggesting its importance for cytotoxicity.[2][5][6][7]

  • Hybrid Molecules: Combining the nitrophenyl-pyrimidine scaffold with other heterocyclic systems, such as pyrazole or triazole, can lead to highly potent compounds.[6][7] Compound 4b , a pyrazole-carboxamide hybrid, demonstrates exceptional potency against the MCF-7 breast cancer cell line.[6]

  • Additional Substituents: The type and position of other substituents on the phenyl rings can significantly modulate activity. For example, the chloro-substitution in compound 4b contributes to its high efficacy.[6]

Standardized Protocol: MTT Assay for Cytotoxicity

To ensure reproducible and comparable results, a standardized protocol for assessing cytotoxicity is crucial. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for evaluating cell viability.[8][9] It measures the metabolic activity of cells, as viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt into purple formazan crystals.[9] The intensity of the resulting color is directly proportional to the number of living cells.[8]

Experimental Workflow Diagram

The following diagram outlines the key steps in the MTT assay protocol.

A 1. Cell Seeding (96-well plate) B 2. Overnight Incubation (37°C, 5% CO2) A->B C 3. Compound Treatment (Serial Dilutions) B->C D 4. Incubation (e.g., 72 hours) C->D E 5. Add MTT Reagent (0.5 mg/mL) D->E F 6. Incubation (4 hours) E->F G 7. Solubilize Formazan (e.g., DMSO) F->G H 8. Measure Absorbance (570 nm) G->H

Caption: Standard experimental workflow for the MTT cell viability assay.

Detailed Step-by-Step Protocol
  • Materials Required:

    • Cancer cell lines of interest

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-Buffered Saline (PBS)

    • MTT solution (5 mg/mL in PBS, sterile filtered)[8]

    • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)[8]

    • 96-well flat-bottom sterile microplates

    • Test compounds (nitrophenyl-substituted pyrimidines)

  • Procedure:

    • Cell Seeding: Harvest exponentially growing cells and determine cell density. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[10] This allows cells to adhere and recover.

    • Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (medium with DMSO, if used to dissolve compounds) and a negative control (medium only).

    • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.[10]

    • MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[9]

    • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.[9] During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.

    • Solubilization: Add 100 µL of the solubilization solution (DMSO) to each well.[11] Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[9] A reference wavelength of >650 nm can be used to subtract background noise.[9]

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log concentration of the compound to determine the IC50 value using non-linear regression analysis.

Conclusion and Future Outlook

Nitrophenyl-substituted pyrimidines represent a promising class of compounds with significant cytotoxic activity against a range of cancer cell lines. The data suggests that hybrid molecules incorporating other heterocyclic rings can lead to exceptionally potent anticancer agents. The induction of apoptosis via ROS generation appears to be a key mechanism of action, offering a potential therapeutic strategy.

Future research should focus on synthesizing and screening a broader library of these derivatives to further refine structure-activity relationships. Investigating their effects on a wider panel of cancer cell lines, including drug-resistant variants, is essential. Furthermore, mechanistic studies should be conducted to confirm the role of apoptosis and explore other potential cellular targets, such as key kinases involved in cell cycle regulation.[4][12][13] These efforts will be critical in advancing nitrophenyl-substituted pyrimidines from promising scaffolds to clinically viable anticancer therapeutics.

References

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available at: [Link]

  • Horton, T. MTT Cell Assay Protocol. Available at: [Link]

  • Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. (2020). RSC Advances. Available at: [Link]

  • Javaheri, T., et al. (2022). The cytotoxic effects of a bioactive nitro derivative of pyrimidine to human breast cancer (MCF-7) cells. Journal of Biological Studies. Available at: [Link]

  • Zhang, Y., et al. (2013). Selective Induction of Tumor Cell Apoptosis by a Novel P450-mediated Reactive Oxygen Species (ROS) Inducer Methyl 3-(4-Nitrophenyl) Propiolate. Journal of Biological Chemistry. Available at: [Link]

  • Ahsan, M. J., et al. (2014). Synthesis and Cytotoxic Evaluation of 3-(4-Fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide Analogues. Archiv der Pharmazie. Available at: [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026). Infectious Disorders - Drug Targets. Available at: [Link]

  • El-Naggar, A. M., et al. (2024). Triggering Breast Cancer Apoptosis via Cyclin-Dependent Kinase Inhibition and DNA Damage by Novel Pyrimidinone and 1,2,4-Triazolo[4,3-a]pyrimidinone Derivatives. ACS Omega. Available at: [Link]

  • Al-Omary, F. A., et al. (2006). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Archiv der Pharmazie. Available at: [Link]

  • Role of Pyrimidine Derivatives in the Treatment of Cancer. (2024). Journal for Research in Applied Sciences and Biotechnology. Available at: [Link]

  • Varvounis, G., et al. (2014). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Reports. Available at: [Link]

  • Krakisha, F. M. A., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Future Medicinal Chemistry. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

5-(4-nitrophenyl)-2-phenylpyrimidine proper disposal procedures

This comprehensive technical guide outlines the standard operating procedures (SOPs) for the safe handling, segregation, and disposal of 5-(4-nitrophenyl)-2-phenylpyrimidine . Designed for researchers, laboratory manager...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide outlines the standard operating procedures (SOPs) for the safe handling, segregation, and disposal of 5-(4-nitrophenyl)-2-phenylpyrimidine . Designed for researchers, laboratory managers, and Environmental Health and Safety (EHS) professionals, this document integrates physicochemical hazard assessments with regulatory compliance frameworks to ensure safe laboratory operations.

Hazard Profile and Causality Assessment

Before initiating any disposal protocol, it is critical to understand the mechanistic hazards associated with the compound. 5-(4-nitrophenyl)-2-phenylpyrimidine is a nitroaromatic heterocycle. The presence of the nitro group (


) on the aromatic ring dictates both its chemical reactivity and its toxicological profile.

Biologically, nitroaromatic compounds can undergo enzymatic single-electron bioreduction, leading to the formation of reactive nitro anion radicals and subsequent reactive oxygen species (ROS), which are implicated in mutagenicity and cellular toxicity[1]. Chemically, aromatic nitro compounds can act as oxidizing agents and may react vigorously with reducing agents or strong bases[2].

Quantitative & Qualitative Hazard Summary
ParameterSpecification / ProtocolRationale
Chemical Class Nitroaromatic PyrimidineDictates segregation protocols; incompatible with strong reducing agents.
Primary Hazards Toxic (Suspected), Irritant, Environmental HazardBioreduction of the nitro group can generate toxic metabolites[1].
Regulatory Status EPA RCRA Hazardous WasteCannot be disposed of in municipal trash or sewer systems[3].
Storage Compatibility Store away from oxidizers and basesPrevents exothermic reactions or degradation in the waste container[2].
Final Destruction High-Temperature IncinerationEnsures complete thermal breakdown of the stable pyrimidine and nitroaromatic rings[4].

Step-by-Step Waste Segregation and Collection Methodology

The Environmental Protection Agency (EPA) regulates chemical waste through the Resource Conservation and Recovery Act (RCRA)[3]. The following self-validating protocol ensures that waste generation at the bench is safely transferred to the institutional waste management system.

Step 1: Preparation and PPE Verification

  • Action: Don appropriate Personal Protective Equipment (PPE), including a chemically resistant lab coat, nitrile gloves, and safety goggles[5].

  • Causality: Nitroaromatics can be absorbed through the skin or cause sensitization. Handling must occur within a certified chemical fume hood to prevent inhalation of particulate matter[2].

Step 2: Waste Segregation

  • Action: Determine the physical state of the waste.

    • Solid Waste: Unused powders, contaminated filter papers, and disposable spatulas must be collected in a compatible, sealable container (e.g., wide-mouth High-Density Polyethylene (HDPE) or glass)[6].

    • Liquid Waste: If the compound is dissolved in an organic solvent (e.g., DMSO, dichloromethane, or ethyl acetate), transfer the solution to a designated solvent waste carboy.

  • Causality: Mixing incompatible waste streams can lead to pressurization or fire. Halogenated solvents (like dichloromethane) must be kept strictly separate from non-halogenated solvents to prevent the formation of reactive mixtures and to comply with specific incineration regulations[6].

Step 3: RCRA-Compliant Labeling

  • Action: Affix an official EHS Hazardous Waste tag to the container before the first drop or grain of waste is added[7].

  • Causality: The label must state the full, unabbreviated chemical name ("5-(4-nitrophenyl)-2-phenylpyrimidine"). Abbreviations, acronyms, or chemical formulas are strictly prohibited under the Hazard Communication Standard[3]. Check the boxes for "Toxic" and "Environmental Hazard".

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed, labeled container in the laboratory's designated SAA. Place the primary container inside a secondary containment bin[2].

  • Causality: Secondary containment captures any catastrophic failure of the primary vessel, preventing environmental release or mixing with incompatible chemicals stored nearby[8].

Step 5: EHS Transfer and Decontamination

  • Action: Submit a waste pickup request to your institutional EHS department. Empty primary reagent containers must be triple-rinsed with a compatible solvent, and the rinsate must be collected as hazardous waste before the glass can be discarded[6].

Waste Management Workflow

The following diagram illustrates the logical flow of 5-(4-nitrophenyl)-2-phenylpyrimidine waste from benchtop generation to final institutional destruction.

WasteWorkflow Gen Waste Generation 5-(4-nitrophenyl)-2-phenylpyrimidine Seg Waste Segregation Gen->Seg Solid Solid Waste (Contaminated PPE, Powders) Seg->Solid Liquid Liquid Waste (Solvent Mixtures) Seg->Liquid Label RCRA Compliant Labeling (Full Name, Hazards) Solid->Label Liquid->Label SAA Satellite Accumulation Area (SAA) Secondary Containment Label->SAA EHS EHS Transfer & Manifesting SAA->EHS Incineration High-Temperature Incineration (Final Destruction) EHS->Incineration

Caption: Lifecycle of 5-(4-nitrophenyl)-2-phenylpyrimidine waste from generation to final thermal destruction.

References

Sources

Handling

Personal protective equipment for handling 5-(4-nitrophenyl)-2-phenylpyrimidine

Technical Safety Guide: 5-(4-nitrophenyl)-2-phenylpyrimidine Part 1: Executive Safety Directive The "Why" Behind the Protocol As a Senior Application Scientist, I must emphasize that 5-(4-nitrophenyl)-2-phenylpyrimidine...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Guide: 5-(4-nitrophenyl)-2-phenylpyrimidine

Part 1: Executive Safety Directive

The "Why" Behind the Protocol As a Senior Application Scientist, I must emphasize that 5-(4-nitrophenyl)-2-phenylpyrimidine is not a generic reagent. It belongs to a class of nitroaromatic heterocycles . While specific toxicological data for this exact isomer may be proprietary or limited, structural activity relationship (SAR) analysis dictates we treat it as a Class 3/4 Potent Compound .

The Core Risks:

  • Methemoglobinemia: Nitroaromatics are notorious for permeating skin and oxidizing hemoglobin, reducing blood oxygen-carrying capacity.

  • Sensitization: The pyrimidine scaffold coupled with a nitro group increases the probability of delayed hypersensitivity reactions.

  • Electrostatic Dust: Like many planar aromatic solids, this compound is prone to static charging, making "dust fly" a critical containment challenge during weighing.

Operational Stance: Treat this compound as Toxic by Inhalation and Skin Contact until proven otherwise. All handling must occur within a certified engineering control device.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab attire." The following PPE system is designed to create a redundant barrier against both particulate migration and dermal permeation.

PPE Selection Table
ComponentStandard RequirementSenior Scientist Rationale (The "Why")
Hand Protection Double Nitrile Protocol Inner: 4 mil (0.10 mm)Outer: 5-8 mil (0.14 mm+)Nitro compounds can permeate thin nitrile. The air gap between two layers acts as a diffusion buffer. Change outer gloves every 30 mins.
Respiratory Engineering Control Primary (Fume Hood/Biosafety Cabinet)Backup: N95/P100 MaskRespirators are the last line of defense. Relying on an N95 alone for potent powders is a procedural failure.
Eye Protection Chemical Splash Goggles (Indirect Vented)Safety glasses leave gaps. Airborne dust from static-charged powders can migrate behind lenses into the lacrimal duct.
Body Defense Lab Coat + Tyvek® Sleeves Material: Polypropylene/PEThe wrist gap between the glove and coat cuff is the #1 exposure point. Sleeves bridge this gap.
Footwear Closed-toe, Non-porous Optional: Shoe coversPrevents tracking trace powder out of the designated zone.

Part 3: Operational Protocols

Protocol A: The "Static-Free" Weighing Procedure

Objective: Transfer solid without generating airborne dust.

  • Engineering Setup:

    • Verify Fume Hood face velocity is 80–100 fpm .

    • Critical Step: Place a static eliminator (ionizer) inside the hood 10 minutes prior to work. Organic powders like phenylpyrimidines are highly triboelectric; without ionization, the powder will "jump" off the spatula.

  • The Transfer:

    • Pre-weigh the receiving vessel (tare) before adding the compound to avoid moving the stock bottle in and out of the balance draft shield repeatedly.

    • Use a disposable antistatic spatula . Do not use metal if the compound is potentially shock-sensitive (common with some high-energy nitro groups), though this specific analog is likely stable.

    • Technique: Do not dump. Tap the spatula gently against the inner wall of the receiving vessel to dislodge powder.

  • Decontamination (The "Wet Method"):

    • Never dry sweep.

    • Wipe the balance area with a Kimwipe soaked in PEG-400 or Ethanol . Nitroaromatics often have poor water solubility; an organic solvent is required to actually lift the residue rather than smear it.

Protocol B: Spill Response (Solid)
  • Isolate: Alert nearby personnel.

  • Dampen: Gently cover the spill with a paper towel soaked in ethanol/water (50:50) to prevent dust lofting.

  • Scoop: Use a plastic scoop to lift the damp solid/towel mixture.

  • Waste: Place in a dedicated "Hazardous Organic Solid" container. Do not mix with strong oxidizers (e.g., nitric acid) as nitro compounds can participate in runaway reactions.

Part 4: Visualizing the Safety Logic

The following diagram illustrates the decision-making workflow for handling this compound. It enforces the "Engineering Control First" mindset.

SafetyProtocol Start Start: Handling Request 5-(4-nitrophenyl)-2-phenylpyrimidine RiskAssess Risk Assessment (Is quantity > 100mg?) Start->RiskAssess SmallScale Small Scale (<100mg) RiskAssess->SmallScale Yes LargeScale Large Scale (>100mg) RiskAssess->LargeScale No HoodCheck Verify Fume Hood (Face Velocity > 80fpm) SmallScale->HoodCheck LargeScale->HoodCheck Consider Powder Hood PPE_Donning Don PPE: 1. Tyvek Sleeves 2. Double Nitrile Gloves 3. Goggles HoodCheck->PPE_Donning StaticControl Deploy Static Ionizer (Mitigate Dust) PPE_Donning->StaticControl Operation Perform Weighing/Transfer (Keep sash at 18 inches) StaticControl->Operation Waste Disposal: Segregate from Oxidizers Operation->Waste End Decon & Doffing Waste->End

Caption: Operational workflow emphasizing engineering controls and static management prior to handling.

Part 5: Disposal & Environmental Stewardship

Waste Classification:

  • RCRA Status: Likely not a listed P- or U-listed waste by specific CAS, but must be characterized as D003 (Reactivity) if shock sensitivity is suspected, or simply Toxic Organic Waste .

  • Segregation:

    • Incompatible: Strong Oxidizers (Peroxides, Nitrates), Strong Bases.

    • Compatible: General halogenated/non-halogenated organic solvent waste streams (depending on solubility).

Disposal Protocol:

  • Double-bag all solid waste in clear polyethylene bags.

  • Label clearly: "Contains Nitroaromatics – Toxic/Potential Mutagen."

  • Dispose of outer gloves as contaminated waste, not regular trash.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][2][3][4][5] National Academies Press.[3] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[Link]

  • PubChem. Compound Summary: 5-Nitro-4-phenylpyrimidine (Structural Analog). National Library of Medicine. [Link]

  • American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-nitrophenyl)-2-phenylpyrimidine
Reactant of Route 2
Reactant of Route 2
5-(4-nitrophenyl)-2-phenylpyrimidine
© Copyright 2026 BenchChem. All Rights Reserved.